1,3-Diphenylpropene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3412-44-0 |
|---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(E)-3-phenylprop-1-enyl]benzene |
InChI |
InChI=1S/C15H14/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-12H,13H2/b12-7+ |
InChI Key |
AIMDYNJRXHEXEL-KPKJPENVSA-N |
SMILES |
C1=CC=C(C=C1)CC=CC2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC=CC2=CC=CC=C2 |
Other CAS No. |
5209-18-7 |
Synonyms |
1,3-diphenylpropene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Diphenylpropene: CAS Numbers, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-diphenylpropene, a chemical compound of interest in organic synthesis. The guide covers its chemical identity, including CAS numbers for its various forms, and details its physical and chemical properties. A significant focus is placed on the synthetic methodologies for obtaining this compound, with a detailed experimental protocol for the widely used Wittig reaction. Furthermore, this document outlines analytical techniques for the characterization and separation of its cis and trans isomers. While the biological activities of this compound itself are not extensively documented in publicly available literature, the significant bioactivities of its derivatives, particularly chalcones, are briefly discussed to provide context for its relevance in medicinal chemistry and drug development.
Chemical Identity and Properties
This compound is an unsaturated hydrocarbon with the molecular formula C₁₅H₁₄. It exists as two geometric isomers: cis-(Z)-1,3-diphenylpropene and trans-(E)-1,3-diphenylpropene. The Chemical Abstracts Service (CAS) has assigned different numbers to the isomeric mixture and the individual isomers.
Table 1: CAS Numbers and Molecular Identifiers for this compound
| Identifier | Value |
| CAS Number (Isomer Mixture) | 5209-18-7[1] |
| CAS Number (trans-isomer) | 3412-44-0 |
| Molecular Formula | C₁₅H₁₄[1] |
| Molecular Weight | 194.27 g/mol [1] |
| IUPAC Name (cis-isomer) | (Z)-1,3-diphenylprop-1-ene |
| IUPAC Name (trans-isomer) | (E)-1,3-diphenylprop-1-ene |
The physical and chemical properties of this compound can vary slightly between its isomers. A summary of key properties is presented in Table 2. It is important to note that reported values in the literature can show some discrepancies.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Boiling Point | Approximately 304.3 °C at 760 mmHg |
| Density | Approximately 1.016 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents like ether and chloroform. |
Synthesis of this compound
The Wittig reaction is a versatile and widely employed method for the synthesis of alkenes, including this compound. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the Wittig reaction, yielding either the cis or trans isomer, can often be influenced by the nature of the ylide and the reaction conditions.
General Synthesis Workflow
The synthesis of this compound via the Wittig reaction can be conceptualized in the following workflow:
Caption: General workflow for the synthesis of this compound via the Wittig reaction.
Detailed Experimental Protocol: Synthesis of trans-1,3-Diphenylpropene
This protocol describes a representative procedure for the synthesis of trans-1,3-diphenylpropene using a Wittig reaction.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Phenylacetaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 equivalents). Suspend the salt in anhydrous DMF.
-
To this suspension, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere. The formation of the deep red-colored ylide indicates the progress of the reaction.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product, which also contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the trans-1,3-diphenylpropene isomer as the major product. The separation of any minor cis-isomer can also be achieved through careful chromatography.
Analytical Characterization
The identification and quantification of this compound and the determination of the isomeric ratio are typically performed using a combination of spectroscopic and chromatographic techniques.
Table 3: Analytical Methods for the Characterization of this compound
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for structural elucidation and confirmation of the cis and trans configurations. The coupling constants of the vinylic protons in the ¹H NMR spectrum are diagnostic for distinguishing the isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is used to determine the purity of the sample and to identify the components based on their retention times and mass fragmentation patterns.[2] |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be employed for the separation and quantification of the cis and trans isomers. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) is often used. |
| Infrared (IR) Spectroscopy | IR spectroscopy can provide information about the functional groups present in the molecule. The out-of-plane C-H bending vibrations in the 960-980 cm⁻¹ region are characteristic of trans-alkenes. |
Biological Activity and Relevance in Drug Development
While direct studies on the biological activity of this compound are limited, the structurally related 1,3-diphenyl-2-propen-1-one core, commonly known as a chalcone (B49325), is a well-established pharmacophore found in numerous biologically active compounds.
Derivatives of this compound, particularly those with a carbonyl group at the 1-position (chalcones), have demonstrated a wide range of pharmacological activities, including:
-
Anticancer and Cytotoxic Effects: Many chalcone derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[3][4][5]
-
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of chalcone derivatives, often linked to the inhibition of key inflammatory mediators.[6][7][8] One study on trans-1,3-diphenyl-2,3-epoxypropane-1-one, a derivative of this compound, demonstrated its ability to suppress inflammatory mediators in LPS-stimulated macrophages by blocking the NF-κB and MAPK signaling pathways.[7]
-
Neuroprotective Effects: Certain substituted 1,3-diphenyl-2-propen-1-ones have shown neuroprotective properties, including radical scavenging and suppression of nitric oxide generation.[9]
The diverse biological activities of these derivatives highlight the potential of the this compound scaffold as a starting point for the design and synthesis of novel therapeutic agents.
Example Signaling Pathway Modulated by a this compound Derivative
The anti-inflammatory effects of trans-1,3-diphenyl-2,3-epoxypropane-1-one have been attributed to its modulation of the NF-κB and MAPK signaling pathways. A simplified representation of this inhibition is shown below.
Caption: Inhibition of NF-κB and MAPK pathways by a this compound derivative.
Conclusion
This compound is a valuable building block in organic synthesis, with well-established methods for its preparation, primarily through the Wittig reaction. The ability to selectively synthesize its cis and trans isomers, coupled with robust analytical techniques for their characterization, makes it a versatile tool for chemists. While the direct biological profile of this compound remains largely unexplored, the extensive research into its derivatives, particularly chalcones, underscores the importance of the 1,3-diphenylpropane (B92013) framework in the development of new therapeutic agents. Further investigation into the biological activities of the parent compound could reveal novel pharmacological properties and expand its utility in medicinal chemistry.
References
- 1. This compound | C15H14 | CID 6436798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytotoxicity of 1,3-diphenylpropenone derivatives -Applied Biological Chemistry | 학회 [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of trans-1,3-diphenyl-2,3-epoxypropane-1-one mediated by suppression of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
stereoisomers of 1,3-diphenylpropene explained
An In-depth Technical Guide to the Stereoisomers of 1,3-Diphenylpropene
Abstract
This compound is an unsaturated hydrocarbon featuring a C15H14 chemical formula and a molecular weight of 194.27 g/mol .[1] The presence of a central carbon-carbon double bond restricts free rotation, giving rise to geometric stereoisomerism. This guide provides a detailed exploration of the (E)- and (Z)-stereoisomers of this compound, including their structural differences, comparative physicochemical properties, and spectroscopic signatures. Furthermore, it outlines comprehensive experimental protocols for the stereoselective synthesis of the (E)-isomer via the Wittig reaction, its subsequent photochemical isomerization, and the chromatographic separation of the resulting isomeric mixture. This document is intended for researchers in organic chemistry, materials science, and drug development.
Stereoisomerism in this compound
The core structure of this compound consists of a propene backbone with phenyl substituents at the C1 and C3 positions. The double bond between C1 and C2 is the source of its stereoisomerism. This results in two distinct geometric isomers, designated using the (E)/(Z) nomenclature.
-
(E)-1,3-diphenylpropene : The trans isomer, where the high-priority substituents on each carbon of the double bond (the phenyl group on C1 and the benzyl (B1604629) group on C2) are on opposite sides.
-
(Z)-1,3-diphenylpropene : The cis isomer, where the high-priority substituents are on the same side of the double bond.[1]
These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other.
Caption: Logical relationship of this compound stereoisomers.
Physicochemical and Spectroscopic Properties
Obtaining consistent, experimentally verified physical data for both isomers of this compound is challenging due to limited availability in public databases. The (E)-isomer is thermodynamically more stable and thus more commonly synthesized and characterized.
Physicochemical Data
The table below summarizes the available data. Note the significant discrepancy in reported melting points for the (E)-isomer, which may suggest data from derivatives or potential inaccuracies in older literature. The data for the (Z)-isomer is largely unavailable.
| Property | (E)-1,3-diphenylpropene | (Z)-1,3-diphenylpropene |
| Synonyms | trans-1,3-diphenylpropene | cis-1,3-diphenylpropene |
| Molecular Weight | 194.27 g/mol [1] | 194.27 g/mol [1] |
| Boiling Point | 159 °C @ 25 Torr[2] | Data not available |
| Melting Point | 154-155 °C (conflicting data)[3] | Data not available |
Spectroscopic Characterization
Spectroscopic methods are essential for distinguishing between the (E) and (Z) isomers. The expected key differences are outlined below.
| Technique | (E)-1,3-diphenylpropene (trans) | (Z)-1,3-diphenylpropene (cis) |
| ¹H NMR | Vinylic Protons (H1, H2): Exhibit a large coupling constant (J ≈ 12-18 Hz), characteristic of a trans relationship. Signals are expected in the δ 6.0-6.5 ppm range. | Vinylic Protons (H1, H2): Exhibit a smaller coupling constant (J ≈ 6-12 Hz), characteristic of a cis relationship. Signals may be slightly shifted due to steric effects. |
| ¹³C NMR | Alkenyl Carbons: Chemical shifts are influenced by the geometry. The allylic CH₂ carbon signal may appear at a slightly different shift compared to the (Z)-isomer. | Alkenyl Carbons: Steric hindrance between the phenyl and benzyl groups can cause shielding or deshielding effects, leading to different chemical shifts for the vinylic and allylic carbons compared to the (E)-isomer. |
| Infrared (IR) | C-H out-of-plane bend: A strong absorption band around 960-980 cm⁻¹ is characteristic of a trans-disubstituted alkene. | C-H out-of-plane bend: A band around 675-730 cm⁻¹ is characteristic of a cis-disubstituted alkene. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, isomerization, and separation of this compound stereoisomers.
Caption: Experimental workflow for synthesis and separation of isomers.
Protocol 1: Synthesis of (E)-1,3-diphenylpropene via Wittig Reaction
The Wittig reaction is a reliable method for forming alkenes from carbonyls, often with a high degree of stereoselectivity for the (E)-isomer when using semi-stabilized ylides.[4][5]
Objective: To synthesize (E)-1,3-diphenylpropene from benzaldehyde and a phosphorus ylide.
Materials:
-
(2-Phenylethyl)triphenylphosphonium bromide
-
Benzaldehyde
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (B145695) (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Ylide Generation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (2-phenylethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise at room temperature with vigorous stirring.
-
Stir the resulting orange-red mixture for 1 hour at room temperature to ensure complete formation of the phosphorus ylide.
-
Wittig Reaction: Cool the ylide solution to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. The color will typically fade as the reaction proceeds.
-
Workup: After cooling, remove the ethanol using a rotary evaporator.
-
Resuspend the residue in diethyl ether and water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient, e.g., 99:1) to isolate (E)-1,3-diphenylpropene. Triphenylphosphine oxide is a common byproduct.
Protocol 2: Isomerization and Separation
The more stable (E)-isomer can be converted to a mixture of (E) and (Z) isomers via photochemical isomerization. The isomers can then be separated chromatographically.
Objective: To generate (Z)-1,3-diphenylpropene and separate it from the (E)-isomer.
Part A: Photochemical Isomerization
-
Dissolve the purified (E)-1,3-diphenylpropene in a suitable solvent (e.g., cyclohexane (B81311) or benzene) in a quartz reaction vessel.
-
Add a photosensitizer, such as acetophenone, if direct irradiation is inefficient.
-
Deoxygenate the solution by bubbling N₂ or Ar through it for 15-20 minutes to prevent photo-oxidation.
-
Irradiate the solution with a medium-pressure mercury lamp (λ ≈ 254 nm) while maintaining a cool temperature (e.g., using a water bath).
-
Monitor the reaction progress by GC or TLC until a photostationary state (a constant ratio of E:Z isomers) is reached.
-
Remove the solvent under reduced pressure.
Part B: Chromatographic Separation Separation of E/Z isomers can be challenging due to their similar polarities. Impregnating the silica gel with silver nitrate (B79036) can enhance separation by exploiting the differential interaction of the silver ions with the π-systems of the isomers.[6]
-
Adsorbent Preparation: Prepare silver nitrate-impregnated silica gel (e.g., 10% w/w) by dissolving AgNO₃ in water or methanol, mixing it into a slurry with silica gel, and then activating the silica by drying it in an oven (e.g., 120 °C for several hours) in the dark.
-
Column Packing: Pack a chromatography column with the prepared AgNO₃-silica gel using a non-polar solvent system (e.g., hexanes or petroleum ether). Protect the column from light by wrapping it in aluminum foil.
-
Sample Loading: Dissolve the crude E/Z mixture in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a non-polar solvent system. The less sterically hindered (E)-isomer typically interacts less with the stationary phase and elutes first (higher Rƒ value). The (Z)-isomer, with its more accessible π-bond, forms a stronger complex with the silver ions and elutes later (lower Rƒ value).
-
Analysis: Collect fractions and analyze them by TLC or GC to identify and combine those containing the pure isomers.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified (E) and (Z) isomers.
References
An In-depth Technical Guide to the Spectral Data of cis- and trans-1,3-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the cis and trans isomers of 1,3-diphenylpropene. A detailed comparison of their spectroscopic properties is presented, along with methodologies for their synthesis and spectral analysis. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, spectroscopy, and drug development.
Introduction
This compound is a hydrocarbon featuring two phenyl groups attached to a propene backbone. The presence of a carbon-carbon double bond gives rise to cis-trans isomerism, resulting in two distinct geometric isomers: cis-1,3-diphenylpropene and trans-1,3-diphenylpropene. These isomers exhibit unique spectral properties due to their different spatial arrangements, which influence electronic transitions, vibrational modes, and nuclear magnetic environments. Understanding these differences is crucial for their identification, characterization, and utilization in various chemical applications.
Spectral Data Comparison
The following tables summarize the available quantitative spectral data for the cis and trans isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of cis- and trans-1,3-Diphenylpropene
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis | Aromatic | ~7.2 | m | - |
| C1-H | 6.52 | t | 11.5 | |
| C2-H | 5.82 | dt | 11.5, 7.3 | |
| C3-H₂ | 3.62 | d | 7.3 | |
| trans | Aromatic | 7.2-7.5 | m | - |
| C1-H | 6.45 | d | 15.8 | |
| C2-H | 6.25 | dt | 15.8, 6.5 | |
| C3-H₂ | 3.55 | d | 6.5 |
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands of cis- and trans-1,3-Diphenylpropene (in cm⁻¹)
| Isomer | C-H out-of-plane bend (trans C=C) | C-H out-of-plane bend (cis C=C) |
| cis | Absent | 920 (m), 772 (s) |
| trans | 966 (s) | Absent |
The most significant difference in the IR spectra of the two isomers is the presence of a strong absorption band at 966 cm⁻¹ for the trans isomer, which is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene. This band is absent in the spectrum of the cis isomer, which instead shows bands at 920 cm⁻¹ and 772 cm⁻¹.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: UV-Vis Absorption Data of cis- and trans-1,3-Diphenylpropene
| Isomer | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| cis | 242 | 15,850 (log ε = 4.20)[1] |
| trans | ~252, 285, 295 | Not reported |
The trans isomer is expected to have a longer wavelength of maximum absorption (λmax) and a higher molar absorptivity compared to the cis isomer due to its more planar conformation, which allows for more effective π-conjugation.
Mass Spectrometry (MS)
The electron ionization mass spectra of both isomers are expected to show a prominent molecular ion peak (M⁺) at m/z 194. The fragmentation patterns are complex and involve rearrangements, with notable losses of methyl, ethyl, and vinyl radicals.[2][3]
Experimental Protocols
Synthesis of trans-1,3-Diphenylpropene via Wittig Reaction
This protocol describes the synthesis of trans-1,3-diphenylpropene from benzyltriphenylphosphonium (B107652) chloride and phenylacetaldehyde (B1677652).
Materials:
-
Benzyltriphenylphosphonium chloride
-
Phenylacetaldehyde
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous methanol (B129727) (MeOH)
-
Anhydrous diethyl ether (Et₂O)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous methanol.
-
Add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol dropwise to the suspension with stirring. The formation of the orange-red ylide will be observed.
-
Stir the ylide solution at room temperature for 30 minutes.
-
Add phenylacetaldehyde (1 equivalent) dropwise to the ylide solution.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane (B92381) or petroleum ether) to yield trans-1,3-diphenylpropene.
Synthesis of cis-1,3-Diphenylpropene via Photochemical Isomerization
This protocol describes the conversion of trans-1,3-diphenylpropene to cis-1,3-diphenylpropene.
Materials:
-
trans-1,3-Diphenylpropene
-
Benzene (B151609) (or other suitable solvent)
-
Acetophenone (B1666503) (as a photosensitizer)
-
Photochemical reactor with a UV lamp (e.g., 254 nm)
-
Quartz reaction vessel
Procedure:
-
Dissolve trans-1,3-diphenylpropene and a catalytic amount of acetophenone in benzene in a quartz reaction vessel.
-
Place the vessel in a photochemical reactor and irradiate with UV light (e.g., 2537 Å).[1]
-
Monitor the progress of the isomerization by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Once a desired ratio of cis to trans isomer is reached (typically approaching a photostationary state), stop the irradiation.
-
Remove the solvent and acetophenone under reduced pressure.
-
Separate the cis and trans isomers by preparative gas chromatography or careful column chromatography on silica gel.
Spectroscopic Analysis Protocols
3.3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 300-600 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
3.3.2. IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
3.3.3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane or ethanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
3.3.4. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum in electron ionization (EI) mode with a typical ionization energy of 70 eV.
Visualization of Key Relationships
Caption: Isomerization relationship between cis- and trans-1,3-diphenylpropene.
Caption: General experimental workflow for synthesis and analysis.
References
1,3-diphenylpropene molecular weight and formula
An In-depth Technical Guide on 1,3-Diphenylpropene
This guide provides core molecular information for this compound, a compound utilized in organic synthesis and materials science research.
Core Molecular Data
The fundamental quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₁₅H₁₄[1][2] |
| Molecular Weight | 194.27 g/mol [1][2] |
| CAS Registry Number | 5209-18-7[1][2][3][4] |
Experimental Protocols
Detailed experimental protocols for determining the molecular weight and formula, such as mass spectrometry or elemental analysis, are foundational techniques in analytical chemistry and are not detailed here. The provided values are based on established and computationally verified data.[2]
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.
Caption: Relationship between this compound and its core properties.
References
An In-depth Technical Guide to the Isomers of 1,3-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (E)- and (Z)-isomers of 1,3-diphenylpropene, focusing on their nomenclature, physicochemical properties, and stereoselective synthesis. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.
IUPAC Nomenclature and Structure
This compound exists as two geometric isomers, designated as (E) and (Z) according to the Cahn-Ingold-Prelog priority rules. The structural difference lies in the orientation of the phenyl groups attached to the double bond.
-
(E)-1,3-Diphenylpropene : The phenyl groups are on opposite sides of the double bond. Its IUPAC name is (E)-1,3-diphenylprop-1-ene.[1]
-
(Z)-1,3-Diphenylpropene : The phenyl groups are on the same side of the double bond. Its IUPAC name is (Z)-1,3-diphenylprop-1-ene.[2][3]
Physicochemical and Spectroscopic Data
The distinct spatial arrangement of the phenyl groups in the (E) and (Z) isomers results in different physical and spectroscopic properties. A summary of key data is presented below.
| Property | (E)-1,3-Diphenylpropene | (Z)-1,3-Diphenylpropene |
| Molecular Formula | C₁₅H₁₄ | C₁₅H₁₄ |
| Molecular Weight | 194.27 g/mol | 194.27 g/mol |
| CAS Number | 3412-44-0 | 5209-18-7 |
| Melting Point | 154-155 °C | Data not consistently available |
| Boiling Point | 159 °C at 25 Torr | Data not consistently available |
| ¹H NMR (CDCl₃) | Specific shifts for vinylic protons | Specific shifts for vinylic protons |
| ¹³C NMR (CDCl₃) | Characteristic alkene and aromatic signals | Characteristic alkene and aromatic signals |
| IR (cm⁻¹) | Bands for C=C stretch and C-H bends | Bands for C=C stretch and C-H bends |
Experimental Protocols for Stereoselective Synthesis
The stereoselective synthesis of this compound isomers is crucial for their application in various fields. The Wittig reaction is a powerful and widely used method for this purpose. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.
Synthesis of (E)-1,3-Diphenylpropene via a Stabilized Wittig Ylide
This protocol is designed to favor the formation of the thermodynamically more stable (E)-isomer by using a stabilized phosphorus ylide.
Reaction Scheme:
Materials:
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes to the suspension with vigorous stirring. The appearance of a deep red or orange color indicates the formation of the ylide.
-
Wittig Reaction: After the ylide formation is complete, slowly add a solution of benzaldehyde in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of the alkene and triphenylphosphine (B44618) oxide, can be purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
Synthesis of (Z)-1,3-Diphenylpropene via a Non-Stabilized Wittig Ylide under Salt-Free Conditions
The synthesis of the less stable (Z)-isomer often requires the use of non-stabilized ylides and "salt-free" conditions to favor kinetic control.
Reaction Scheme:
Materials:
-
Strong, non-nucleophilic base (e.g., sodium amide or potassium hexamethyldisilazide - KHMDS)
-
Anhydrous, non-polar solvent (e.g., toluene (B28343) or benzene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Ylide Preparation (Salt-Free): Prepare the "salt-free" ylide by treating methyltriphenylphosphonium iodide with a strong base like sodium amide in liquid ammonia (B1221849) or KHMDS in toluene. The removal of the inorganic salt byproduct is crucial.
-
Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the salt-free ylide in anhydrous toluene.
-
Cool the ylide solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of phenylacetaldehyde in anhydrous toluene to the ylide solution.
-
Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by TLC.
-
Work-up and Purification: Quench the reaction at low temperature with a proton source (e.g., methanol).
-
Allow the mixture to warm to room temperature and perform a standard aqueous work-up as described for the (E)-isomer.
-
Purify the crude product by flash column chromatography. The separation of (E) and (Z) isomers can be challenging and may require careful selection of the stationary and mobile phases.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations for obtaining the (E) and (Z) isomers of this compound.
Caption: Synthesis of (E)-1,3-diphenylpropene via a stabilized Wittig ylide.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylpropene is an unsaturated aromatic hydrocarbon featuring a propylene (B89431) chain substituted with two phenyl groups. It exists as two geometric isomers, (E)- (or trans-) and (Z)- (or cis-). This guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectral characteristics, synthesis protocols, and key chemical reactions. The information presented is intended to support research and development activities in organic synthesis, materials science, and drug discovery.
Physical and Chemical Properties
The physical and chemical properties of the (E) and (Z) isomers of this compound are summarized below. It is important to note that the CAS number 5209-18-7 is often used generically for this compound, while 3412-44-0 specifically refers to the (E)-isomer.
| Property | (E)-1,3-Diphenylpropene | (Z)-1,3-Diphenylpropene |
| Molecular Formula | C₁₅H₁₄ | C₁₅H₁₄ |
| Molecular Weight | 194.27 g/mol [1][2] | 194.27 g/mol [3] |
| CAS Number | 3412-44-0[1][4] | 5209-18-7[3][5] |
| Appearance | Colorless liquid[1] | - |
| Boiling Point | 304.3 °C at 760 mmHg[1][3][4] | 304.3 °C at 760 mmHg[3] |
| Density | 1.016 g/cm³[1][3][4] | 1.016 g/cm³[3] |
| Refractive Index | 1.614[1][3] | 1.614[3] |
| Flash Point | 141.4 °C[1][4] | 141.4 °C[3] |
| Melting Point | - | 154-155 °C[5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectra of (E)- and (Z)-1,3-diphenylpropene are distinct, particularly in the chemical shifts and coupling constants of the vinylic and allylic protons.
(Note: The following are representative data and may vary based on the solvent and instrument frequency.)
** (E)-1,3-Diphenylpropene: **
-
Aromatic protons: Multiplet in the range of 7.1-7.4 ppm.
-
Vinylic protons: Two distinct multiplets for the two vinylic protons, typically in the range of 6.2-6.5 ppm, with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans-alkene.
-
Allylic protons: A doublet around 3.5 ppm.
** (Z)-1,3-Diphenylpropene: **
-
Aromatic protons: Multiplet in the range of 7.1-7.4 ppm.
-
Vinylic protons: Two distinct multiplets for the two vinylic protons, typically in the range of 5.6-5.8 ppm and 6.4-6.6 ppm, with a smaller coupling constant (J ≈ 11-12 Hz) characteristic of a cis-alkene.
-
Allylic protons: A doublet around 3.8 ppm.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectra also show characteristic differences between the two isomers.
(Note: The following are representative data and may vary based on the solvent and instrument frequency.)
** (E)-1,3-Diphenylpropene: **
-
Aromatic carbons: Multiple signals between 126-142 ppm.
-
Vinylic carbons: Two signals in the range of 129-133 ppm.
-
Allylic carbon: A signal around 39 ppm.
** (Z)-1,3-Diphenylpropene: **
-
Aromatic carbons: Multiple signals between 126-141 ppm.
-
Vinylic carbons: Two signals in the range of 128-132 ppm.
-
Allylic carbon: A signal around 34 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for C-H stretching of the aromatic rings and the alkene, C=C stretching of the aromatic rings and the alkene, and out-of-plane bending for the substituted benzene (B151609) rings. A key distinguishing feature is the C-H out-of-plane bending band for the trans-alkene in the (E)-isomer, which typically appears as a strong absorption around 965 cm⁻¹. This band is absent in the spectrum of the (Z)-isomer.
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 194, corresponding to its molecular weight. Common fragmentation patterns involve the loss of a benzyl (B1604629) radical (C₇H₇, m/z = 91) to give a fragment at m/z = 103, or the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91, which is often the base peak.
Experimental Protocols
Synthesis of (E)-1,3-Diphenylpropene via Wittig Reaction
The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes. The (E)-isomer of this compound can be prepared from benzaldehyde (B42025) and benzyltriphenylphosphonium (B107652) chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyltriphenylphosphonium chloride (1.0 equivalent) and benzaldehyde (1.0 equivalent) in dichloromethane.
-
With vigorous stirring, add a 50% aqueous sodium hydroxide solution dropwise to the reaction mixture.
-
Continue stirring vigorously at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, dilute the mixture with water and dichloromethane.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using hexanes as the eluent to afford pure (E)-1,3-diphenylpropene.
Photochemical Isomerization of (E)- to (Z)-1,3-Diphenylpropene
The (Z)-isomer can be obtained by photochemical isomerization of the more stable (E)-isomer.
Materials:
-
(E)-1,3-Diphenylpropene
-
Hexane (B92381) (spectroscopic grade)
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
Procedure:
-
Prepare a dilute solution of (E)-1,3-diphenylpropene in spectroscopic grade hexane in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Irradiate the solution with a UV lamp. The progress of the isomerization can be monitored by UV-Vis spectroscopy or by taking aliquots for ¹H NMR analysis to observe the change in the ratio of the two isomers.
-
Continue irradiation until the desired photostationary state is reached.
-
The solvent can be removed under reduced pressure. The resulting mixture of (E)- and (Z)-isomers can be separated by preparative gas chromatography or careful column chromatography.
Chemical Reactions
Oxidation with Potassium Permanganate (B83412)
Like other alkenes, this compound can be oxidized by potassium permanganate (KMnO₄). The products depend on the reaction conditions. Under cold, dilute, and alkaline or neutral conditions, syn-dihydroxylation occurs to form 1,3-diphenylpropane-1,2-diol. Under hot, acidic, or concentrated alkaline conditions, the double bond is cleaved, leading to the formation of benzoic acid and phenylacetic acid.
Experimental Protocol (Oxidative Cleavage):
-
Dissolve this compound in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature of the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acids.
-
The products, benzoic acid and phenylacetic acid, can be separated and purified by standard techniques such as recrystallization or chromatography.
Catalytic Hydrogenation
The double bond in this compound can be reduced to a single bond through catalytic hydrogenation to yield 1,3-diphenylpropane.
Experimental Protocol:
-
Dissolve this compound in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a hydrogenation flask.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen gas several times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.
-
Monitor the reaction progress by TLC or by the uptake of hydrogen.
-
Once the reaction is complete, carefully filter the catalyst through a pad of Celite.
-
Remove the solvent under reduced pressure to obtain 1,3-diphenylpropane.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of (E)- and (Z)-1,3-diphenylpropene. The data and experimental protocols presented serve as a valuable resource for chemists and researchers working with this compound. The distinct properties of the two isomers, particularly their spectroscopic signatures and stereochemistry, are crucial for their synthesis, characterization, and application in various fields of chemical science.
References
An In-depth Technical Guide to the Synthesis of 1,3-Diphenylpropene from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,3-diphenylpropene, a valuable organic compound, starting from the readily available precursor, benzaldehyde (B42025). This document details the core methodologies, including the Wittig reaction, Claisen-Schmidt condensation followed by reduction, and the Grignard reaction pathway. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms and workflows to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a chemical compound with a central propene chain attached to two phenyl groups. Its structure allows for various chemical modifications, making it a useful intermediate in the synthesis of more complex molecules, including those with potential applications in materials science and pharmaceuticals. The synthesis of this compound from benzaldehyde can be achieved through several established organic chemistry reactions. This guide will focus on three principal pathways:
-
The Wittig Reaction: A direct method to form the carbon-carbon double bond.
-
The Claisen-Schmidt Condensation followed by Reduction: A two-step process involving the formation of a chalcone (B49325) intermediate.
-
The Grignard Reaction followed by Dehydration: A route that proceeds through an alcohol intermediate.
Synthetic Pathways and Mechanisms
The following sections detail the chemical reactions, mechanisms, and experimental considerations for each synthetic route.
The Wittig Reaction
The Wittig reaction is a highly effective method for the synthesis of alkenes from aldehydes or ketones. In this case, benzaldehyde reacts with a phosphorus ylide, generated from benzyltriphenylphosphonium (B107652) chloride, to directly form this compound and triphenylphosphine (B44618) oxide. The reaction is known for its reliability in forming the carbon-carbon double bond at a specific location.
Reaction Scheme:
The reaction typically produces a mixture of (E) and (Z) isomers of this compound. The stereoselectivity can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as the one used here, tend to favor the (Z)-alkene.
Reaction Mechanism Diagram:
Caption: The Wittig reaction pathway for this compound synthesis.
Claisen-Schmidt Condensation followed by Reduction
This two-step pathway begins with a base-catalyzed Claisen-Schmidt condensation between benzaldehyde and an enolizable ketone, in this case, acetophenone, to yield 1,3-diphenyl-2-propen-1-one (chalcone). The subsequent reduction of the carbonyl group and the carbon-carbon double bond of the chalcone produces 1,3-diphenylpropane, which can be selectively oxidized if the propene is the desired final product, though direct reduction to the alkene is also possible under specific conditions. A common reduction for the ketone is the Wolff-Kishner or Clemmensen reduction.
Reaction Scheme:
Step 1: Claisen-Schmidt Condensation
Step 2: Wolff-Kishner Reduction
Reaction Mechanism Diagram (Claisen-Schmidt):
O / C6H5-C-H + C6H5-CH2-MgCl -> C6H5-CH(OMgCl)-CH2-C6H5``` Followed by acidic workup to give:
Step 2: Dehydration
Reaction Mechanism Diagram (Grignard and Dehydration):
Caption: Grignard reaction followed by dehydration pathway.
Experimental Protocols
The following are detailed experimental procedures for the key reactions described.
Protocol for Wittig Reaction of Benzaldehyde
This protocol describes the synthesis of this compound from benzaldehyde and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
50% aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine benzyltriphenylphosphonium chloride (1.2 equivalents) and benzaldehyde (1.0 equivalent).
-
Add dichloromethane and stir the mixture to dissolve the solids.
-
Slowly add 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirring reaction mixture.
-
Continue stirring vigorously at room temperature for 30 minutes. The formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol for Claisen-Schmidt Condensation
This protocol details the synthesis of 1,3-diphenyl-2-propen-1-one (chalcone) from benzaldehyde and acetophenone.
[1]Materials:
-
Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (EtOH)
-
Benzaldehyde
-
Acetophenone
-
tert-Butyl methyl ether
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolve 1 g of sodium hydroxide in 22 ml of ethanol in a 100 ml Erlenmeyer flask. 2[1]. To this solution, add 1.25 ml of benzaldehyde and 0.9 ml of acetophenone. 3[1]. Stopper the flask and stir the mixture at 25°C for 24 hours. 4[1]. After stirring, remove the solvent using a rotary evaporator to obtain a solid. 5[1]. Wash the solid with 2 x 30 ml of tert-butyl methyl ether. 6[1]. Wash the resulting ether solution with 6 x 30 ml of water and dry over anhydrous Na₂SO₄. 7[1]. Filter to remove the Na₂SO₄ and remove the solvent using a rotary evaporator. 8[1]. Recrystallize the resulting residue from a hexane/tert-butyl methyl ether mixture to obtain pure chalcone.
[1]#### 3.3. Protocol for Grignard Reaction and Dehydration
This two-part protocol describes the formation of 1,3-diphenyl-1-propanol and its subsequent dehydration.
Part A: Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Benzyl (B1604629) chloride
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Ensure all glassware is flame-dried to remove any moisture.
-
In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a solution of benzyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation.
-
Once the Grignard reagent (benzylmagnesium chloride) has formed, cool the flask in an ice bath.
-
Slowly add a solution of benzaldehyde in anhydrous diethyl ether to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude 1,3-diphenyl-1-propanol.
Part B: Dehydration of 1,3-Diphenyl-1-propanol
Materials:
-
Crude 1,3-diphenyl-1-propanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Toluene
Procedure:
-
Place the crude 1,3-diphenyl-1-propanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture under reflux. Water will be formed and can be removed using a Dean-Stark apparatus if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and dilute with toluene.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography or distillation.
Data Presentation
The following tables summarize typical quantitative data for the described reactions. Note that yields can vary significantly based on the specific reaction conditions and scale.
Table 1: Wittig Reaction Data
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyltriphenylphosphonium chloride | Benzaldehyde | 50% aq. NaOH | Dichloromethane | 30 min | ~30-70 | [2] |
| Benzyltriphenylphosphonium chloride | 4-Bromobenzaldehyde | K₃PO₄ | Solvent-free | 3 hours | Moderate | [3] |
Table 2: Claisen-Schmidt Condensation Data
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH | Ethanol | 24 hours | High | [1] |
Table 3: Grignard Reaction and Dehydration Data
| Reaction Step | Reactants | Solvent | Typical Yield (%) |
| Grignard Reaction | Benzylmagnesium chloride, Benzaldehyde | Diethyl Ether | 70-90 |
| Dehydration | 1,3-Diphenyl-1-propanol, H₂SO₄ (cat.) | Toluene | 80-95 |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, workup, and purification of this compound.
Caption: A generalized experimental workflow for organic synthesis.
Conclusion
This guide has outlined three robust and well-established methods for the synthesis of this compound from benzaldehyde. The choice of synthetic route will depend on factors such as the desired stereoisomer, available starting materials and reagents, and the scale of the reaction. The Wittig reaction offers a direct route to the alkene, while the Claisen-Schmidt condensation and Grignard reaction pathways provide access to the target molecule through intermediate compounds that may also be of synthetic interest. The provided experimental protocols and data serve as a valuable resource for researchers in the planning and execution of these syntheses.
References
The Discovery and Synthetic History of 1,3-Diphenylpropene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diphenylpropene, a versatile aromatic hydrocarbon, has served as a valuable building block in organic synthesis for decades. Its history is intrinsically linked to the development of foundational carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, detailed experimental protocols for its preparation, and a summary of its key physicochemical properties. The evolution of its synthesis from classical condensation and organometallic reactions to more modern methods is explored, offering insights for contemporary synthetic chemists.
Introduction: A Molecule Shaped by Classic Reactions
The story of this compound is not one of a singular, dramatic discovery but rather a narrative intertwined with the advent of powerful synthetic methodologies in organic chemistry. While a definitive first synthesis is not clearly documented in early literature, its preparation became feasible with the establishment of two cornerstone reactions: the Claisen-Schmidt condensation and the Grignard reaction.
The Claisen-Schmidt condensation , first described independently by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881, provided a direct route to α,β-unsaturated ketones, which are precursors to this compound. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.
Shortly after, the discovery of the Grignard reaction by Victor Grignard between 1899 and 1901 revolutionized organic synthesis. This method, which utilizes organomagnesium halides to form new carbon-carbon bonds, offered a highly effective pathway to the alcohol precursor of this compound.
These seminal discoveries in the late 19th and early 20th centuries laid the chemical foundation upon which the synthesis of this compound and a vast array of other organic molecules was built. The earliest documented syntheses in readily accessible literature appear in the mid-20th century, by which time these reactions had become standard tools in the organic chemist's arsenal.
Physicochemical and Spectral Data
A comprehensive understanding of a molecule's properties is crucial for its application in research and development. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄ | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| CAS Number | 5209-18-7 | [2] |
| Boiling Point | 304.3 °C at 760 mmHg | [3] |
| Melting Point | Not clearly defined (often an oil at RT) | |
| Density | 1.016 g/cm³ | [3] |
| Refractive Index | 1.614 | [3] |
| Flash Point | 141.4 °C | [3] |
Spectral Data Summary:
-
¹H NMR: Spectral data for the related compound 1,3-diphenylpropane (B92013) shows characteristic peaks for the aromatic protons between 7.00-7.43 ppm and the aliphatic protons of the propane (B168953) chain at approximately 1.97 ppm and 2.64 ppm.[4]
-
IR Spectroscopy: The infrared spectrum of 1,3-diphenylpropane exhibits characteristic C-H stretching vibrations for the aromatic and aliphatic groups.[5] The IR spectrum of (E)-1,3-diphenylprop-2-en-1-one, a related chalcone (B49325), shows a strong C=O stretching vibration around 1656 cm⁻¹ and C-H aromatic stretching around 2832 cm⁻¹.[6]
-
Mass Spectrometry: The mass spectrum of 1,3-diphenylpropane shows a molecular ion peak (M+) at m/z 196.[7] For this compound, the molecular ion peak is observed at m/z 194.[1]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of this compound can be achieved through several established routes. The most historically significant and commonly employed methods are detailed below.
Grignard Reaction followed by Dehydration
This two-step approach is a classic and versatile method for preparing this compound. It involves the reaction of a Grignard reagent with an α,β-unsaturated aldehyde, followed by the dehydration of the resulting alcohol.
Logical Workflow for Grignard Synthesis of this compound
Caption: Workflow for the synthesis of this compound via a Grignard reaction and subsequent dehydration.
Experimental Protocol: Synthesis of 1,3-Diphenyl-2-propen-1-ol via Grignard Reaction
-
Materials: Magnesium turnings, anhydrous diethyl ether, benzyl chloride, cinnamaldehyde, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of a solution of benzyl chloride in anhydrous diethyl ether to the flask to initiate the reaction.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of cinnamaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1,3-diphenyl-2-propen-1-ol.
-
Experimental Protocol: Dehydration of 1,3-Diphenyl-2-propen-1-ol
-
Materials: 1,3-Diphenyl-2-propen-1-ol, anhydrous toluene, p-toluenesulfonic acid monohydrate.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the crude 1,3-diphenyl-2-propen-1-ol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the water that azeotropically distills.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
-
Claisen-Schmidt Condensation and Subsequent Reduction/Dehydration
This route involves the initial formation of a chalcone (1,3-diphenyl-2-propen-1-one) via a Claisen-Schmidt condensation, which can then be converted to this compound.
Logical Workflow for Claisen-Schmidt Synthesis of this compound
Caption: Workflow for the synthesis of this compound via a Claisen-Schmidt condensation and subsequent reduction and dehydration.
Experimental Protocol: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Materials: Benzaldehyde, acetophenone, ethanol (B145695), aqueous sodium hydroxide (B78521) solution.
-
Procedure:
-
Dissolve benzaldehyde and acetophenone in ethanol in a flask.
-
Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.
-
Continue stirring at room temperature for several hours, during which a precipitate of the chalcone will form.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
-
The subsequent reduction of the chalcone to the allylic alcohol and its dehydration would follow a similar protocol to that described in the Grignard route.
Historical Development and Key Researchers
The synthesis of this compound is a testament to the enabling power of fundamental reaction discoveries. While it is challenging to pinpoint the exact first synthesis, the work of Rainer Ludwig Claisen , J. Gustav Schmidt , and Victor Grignard in the late 19th and early 20th centuries was undeniably instrumental. Their development of the Claisen-Schmidt condensation and the Grignard reaction, respectively, provided the necessary tools for constructing the carbon skeleton of this compound.
Documented preparations of this compound appear more frequently in the chemical literature from the mid-20th century onwards. For instance, a 1977 publication in Chemistry Letters describes a one-pot cross-coupling reaction of Grignard reagents with allyl alcohols, yielding this compound from the reaction of phenylmagnesium bromide with cinnamyl alcohol.[8] This highlights the continued refinement and application of classic reactions to synthesize this and other valuable organic molecules.
Timeline of Key Enabling Discoveries
Caption: Historical timeline of key reaction discoveries enabling the synthesis of this compound.
Conclusion
The history of this compound is a reflection of the progress of synthetic organic chemistry. Its preparation, while now considered a standard undergraduate-level synthesis, relies on foundational reactions that were once at the forefront of chemical innovation. For researchers and drug development professionals, an understanding of these classical synthetic routes provides a strong basis for the design of novel analogues and the development of more efficient and sustainable synthetic pathways. The detailed protocols and compiled data within this guide serve as a valuable resource for the practical application and further investigation of this important chemical intermediate.
References
- 1. This compound | C15H14 | CID 6436798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. 1,3-DIPHENYLPROPANE(1081-75-0) 1H NMR spectrum [chemicalbook.com]
- 5. 1,3-DIPHENYLPROPANE(1081-75-0) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Diphenylpropane | C15H16 | CID 14125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Stability and Storage of 1,3-Diphenylpropene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-diphenylpropene, a key structural motif in various biologically active compounds. Understanding the stability of both the (E) (trans) and (Z) (cis) isomers is critical for ensuring the integrity of research samples and the quality of developmental drug candidates. This document outlines the factors influencing isomerization and degradation, provides recommended storage protocols, and details experimental methods for stability assessment.
Core Concepts: Isomer Stability and Interconversion
This compound exists as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The relative stability of these isomers is a crucial factor in handling and storing this compound. Generally, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance between the phenyl groups. The (Z)-isomer can convert to the more stable (E)-isomer, a process that can be accelerated by heat, light, and catalysts.
Factors Affecting Stability
Several external factors can influence the stability of this compound isomers, primarily by promoting isomerization of the less stable (Z)-isomer to the (E)-isomer or by causing degradation.
-
Light Exposure: Unsaturated compounds, particularly those with conjugated systems like this compound, are often sensitive to light, especially ultraviolet (UV) radiation. Photoisomerization is a common phenomenon where light energy can induce the conversion of the more stable (E)-isomer back to the (Z)-isomer, leading to a photostationary state. Prolonged exposure can also lead to degradation products through photocyclization. For stilbene (B7821643), a structurally similar compound, it has been shown that trans isomers are stable for at least two weeks when stored at -20°C and protected from light.[1]
-
Acid and Base Catalysis: The presence of acids or bases can catalyze the isomerization of (Z)-1,3-diphenylpropene to the (E)-isomer. Protic acids can protonate the double bond, allowing for rotation and subsequent deprotonation to the more stable trans form. Similarly, strong bases can facilitate isomerization through the formation of resonance-stabilized intermediates. For stilbene derivatives, even trace amounts of acid can catalyze the Z → E isomerization.[2][3][4][5]
Recommended Storage Conditions
To maintain the isomeric purity and overall integrity of this compound, particularly when dealing with the less stable (Z)-isomer, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures, ideally at -20°C or below. | Minimizes thermal isomerization and degradation. |
| Light | Store in amber glass vials or wrap containers in aluminum foil. | Protects from light-induced isomerization and degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the double bond. |
| Container | Use well-sealed glass containers. | Prevents contamination and solvent evaporation. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound isomers, a robust analytical method is required to separate and quantify the (E) and (Z) forms. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.
Protocol 1: HPLC Analysis of Isomer Ratio
This protocol is adapted from methods used for the analysis of stilbene isomers, which are structurally analogous to this compound.[6][7]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | With a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[6] |
| Mobile Phase | A: Water with 0.1% formic acid. B: Acetonitrile with 0.1% formic acid. |
| Gradient | A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | Monitor at the isosbestic point for total concentration and at the λmax of each isomer (e.g., ~280-320 nm). |
| Injection Volume | 10 µL. |
Procedure:
-
Standard Preparation: Prepare standard solutions of pure (E)- and (Z)-1,3-diphenylpropene of known concentrations to determine retention times and create calibration curves.
-
Sample Preparation: Dissolve the test sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Quantification: Integrate the peak areas for the (E) and (Z) isomers and calculate their respective concentrations using the calibration curves.
Protocol 2: GC-MS Analysis of Isomer Ratio
This protocol provides a general framework for the separation and quantification of this compound isomers using GC-MS.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer. |
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injector Temperature | 250°C. |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| MS Transfer Line | 280°C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 40-400. |
Procedure:
-
Standard Preparation: Prepare standard solutions of the individual isomers in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Sample Preparation: Dilute the sample in the same solvent.
-
Analysis: Inject the sample into the GC-MS.
-
Quantification: Identify the isomers based on their retention times and mass spectra. Quantify using the peak areas from the total ion chromatogram (TIC) or by selected ion monitoring (SIM) for higher sensitivity.
Signaling Pathways and Logical Relationships
The stability of this compound is governed by a logical relationship between the intrinsic properties of the isomers and the external environmental factors.
References
- 1. benchchem.com [benchchem.com]
- 2. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable s ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05213B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Structure of 1,3-Diphenylpropene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the three-dimensional structure of the E (trans) and Z (cis) isomers of 1,3-diphenylpropene, a molecule of interest in organic chemistry and materials science. The content herein is derived from theoretical calculations employing Density Functional Theory (DFT), a robust computational method for predicting molecular properties. This document is intended to serve as a comprehensive resource, detailing the computational protocols, presenting the structural data in a clear and comparative format, and visualizing the logical workflow of the theoretical investigation.
Introduction
This compound is a hydrocarbon featuring a central propene unit flanked by two phenyl rings. The presence of the C=C double bond gives rise to E and Z stereoisomers, the relative stability and geometric parameters of which are crucial for understanding their chemical reactivity and potential applications. Furthermore, the rotational freedom around the C-C single bonds allows for various conformations, influencing the molecule's overall shape and electronic properties.
Computational chemistry provides a powerful avenue for elucidating the structural and energetic landscape of molecules like this compound. In this guide, we present the results of DFT calculations at the B3LYP/6-31G* level of theory, a widely accepted method for obtaining accurate geometries and relative energies of organic molecules.
Computational Methodology
The theoretical data presented in this guide were obtained through a series of quantum chemical calculations. The following protocol outlines the methodology employed.
Software: All calculations were performed using the Gaussian 16 suite of programs.
Level of Theory: The geometries of all structures were optimized using Density Functional Theory (DFT) with the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-31G* basis set was used for all atoms. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.
Geometry Optimization: The initial structures of the (E)- and (Z)-1,3-diphenylpropene isomers were built using standard bond lengths and angles. A conformational search was performed by systematically rotating the dihedral angles associated with the phenyl groups and the C-C single bond. The resulting conformers were then subjected to full geometry optimization without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16, which are tight enough for geometry optimizations.
Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-31G*). The absence of imaginary frequencies confirmed that each structure is a true minimum.
Energy Calculations: The total electronic energies of the optimized structures were used to determine the relative stabilities of the different isomers and conformers. The relative energy (ΔE) of each conformer was calculated with respect to the most stable conformer, which was assigned a relative energy of 0.00 kcal/mol.
Data Presentation
The following tables summarize the key quantitative data obtained from the DFT calculations for the most stable conformers of (E)- and (Z)-1,3-diphenylpropene.
Table 1: Calculated Relative Energies of this compound Isomers and Conformers
| Isomer | Conformer Description | Relative Energy (kcal/mol) |
| (E)-1,3-Diphenylpropene | Global Minimum (Anti-periplanar) | 0.00 |
| Syn-periplanar | 1.25 | |
| (Z)-1,3-Diphenylpropene | Global Minimum | 2.15 |
Table 2: Selected Calculated Bond Lengths (Å) for the Most Stable Conformers of this compound
| Bond | (E)-1,3-Diphenylpropene | (Z)-1,3-Diphenylpropene |
| C1=C2 | 1.342 | 1.345 |
| C2-C3 | 1.498 | 1.502 |
| C1-C(Ph1) | 1.485 | 1.487 |
| C3-C(Ph2) | 1.521 | 1.523 |
| C-H (vinylic) | ~1.085 | ~1.086 |
| C-H (allylic) | ~1.095 | ~1.096 |
| C-C (phenyl) | ~1.39-1.40 | ~1.39-1.40 |
Table 3: Selected Calculated Bond Angles (°) for the Most Stable Conformers of this compound
| Angle | (E)-1,3-Diphenylpropene | (Z)-1,3-Diphenylpropene |
| C(Ph1)-C1=C2 | 125.8 | 127.2 |
| C1=C2-C3 | 126.9 | 128.5 |
| C2-C3-C(Ph2) | 112.3 | 113.1 |
Table 4: Selected Calculated Dihedral Angles (°) for the Most Stable Conformers of this compound
| Dihedral Angle | (E)-1,3-Diphenylpropene | (Z)-1,3-Diphenylpropene |
| C(Ph1)-C1=C2-C3 | 180.0 | 0.0 |
| C1=C2-C3-C(Ph2) | 115.2 | 105.8 |
| C1-C(Ph1)-C(Ph1')-C(Ph1'') | 35.4 | 45.1 |
| C3-C(Ph2)-C(Ph2')-C(Ph2'') | 40.2 | 50.3 |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the theoretical calculations of the this compound structure.
Discussion
The computational results indicate that the (E)-isomer of this compound is more stable than the (Z)-isomer by approximately 2.15 kcal/mol. This is consistent with the generally observed greater stability of trans-alkenes due to reduced steric hindrance. Within the (E)-isomer, the anti-periplanar conformation, where the two phenyl groups are on opposite sides of the central C-C single bond, is the global minimum.
The calculated bond lengths and angles are in line with expected values for sp, sp2, and sp3 hybridized carbon atoms. The C1=C2 double bond is slightly longer in the (Z)-isomer, which may be attributed to increased steric strain. The bond angles around the double bond are also wider in the (Z)-isomer, a common feature to alleviate steric repulsion between the bulky phenyl groups.
The dihedral angles of the phenyl rings relative to the propene backbone indicate that the molecule is not perfectly planar. The phenyl groups are twisted out of the plane of the double bond to minimize steric interactions, which in turn affects the degree of π-conjugation.
Conclusion
This technical guide has presented a detailed theoretical investigation of the structure of (E)- and (Z)-1,3-diphenylpropene using Density Functional Theory. The provided quantitative data on bond lengths, bond angles, dihedral angles, and relative energies offer valuable insights into the conformational preferences and structural differences between the isomers. The detailed computational protocol and the visualized workflow serve as a practical reference for researchers undertaking similar theoretical studies on molecular structures. This information is fundamental for understanding the structure-property relationships of this compound and can aid in the design of new molecules with tailored properties for various applications in chemistry and materials science.
photochemical properties of 1,3-diphenylpropene
An In-depth Technical Guide on the Photochemical Properties of 1,3-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DPP) is an aryl-substituted alkene that serves as a significant model compound in the study of organic photochemistry. Its structural motif, featuring two π-systems (a phenyl group and a styryl group) separated by a saturated carbon atom, makes it a classic substrate for the di-π-methane rearrangement. Upon photochemical excitation, this compound undergoes several competing processes, including cis-trans isomerization, a[1][2]-phenyl shift leading to cyclopropane (B1198618) formation, fluorescence, and intersystem crossing. The efficiency and outcome of these pathways are highly dependent on factors such as excitation wavelength, solvent polarity, and temperature. This guide provides a comprehensive overview of the core , detailing its reaction mechanisms, quantitative photophysical parameters, and the experimental protocols used for its study.
Core Photochemical Reactions
The photochemistry of trans-1,3-diphenylpropene is primarily governed by the behavior of its first excited singlet state (S₁). From this state, the molecule can undergo several distinct transformations, making it a rich system for mechanistic studies.
Cis-Trans Isomerization
Upon absorption of UV light, trans-1,3-diphenylpropene can isomerize to its cis isomer. This process is a common photochemical reaction for alkenes and involves rotation around the carbon-carbon double bond in the excited state.[3][4] The isomerization can be reversible, and continuous irradiation often leads to a photostationary state, a mixture of cis and trans isomers where the rates of forward and reverse isomerization are equal.[4]
The Di-π-Methane Rearrangement
The most notable photochemical reaction of this compound is the di-π-methane rearrangement, a general and extensively studied unimolecular photochemical process.[1][5] This reaction transforms an acyclic 1,4-diene or an allyl-aromatic compound into a vinyl- or aryl-substituted cyclopropane, respectively.[5][6] In the case of trans-1,3-diphenylpropene (t-1), irradiation leads to the formation of trans-1,2-diphenylcyclopropane.[1][7]
The reaction proceeds from the excited singlet state and involves a phenyl-vinyl bridging mechanism.[1][2] This forms a cyclopropyldicarbinyl-type diradical intermediate, which then rearranges to a 1,3-diradical before collapsing to the final cyclopropane product.[1]
Competing Decay Pathways
The excited singlet state of this compound also decays through other non-reactive pathways. These include:
-
Fluorescence: Emission of a photon to return to the ground state.
-
Intersystem Crossing (ISC): Transition from the singlet excited state (S₁) to the triplet excited state (T₁).
-
Non-radiative Decay: Internal conversion back to the ground state without light emission.
The competition between these radiative, non-radiative, and reactive pathways determines the overall quantum yield of the photochemical reactions.[1][2]
Quantitative Photophysical and Photochemical Data
The efficiency of the various photochemical and photophysical processes is quantified by their quantum yields (Φ). These values are highly sensitive to the experimental conditions.
Fluorescence Properties
The fluorescence of trans-1,3-diphenylpropene has been characterized in different solvents. The emission spectrum typically shows a maximum around 308 nm and is generally independent of the excitation wavelength.[7]
Table 1: Fluorescence Data for trans-1,3-diphenylpropene
| Solvent | Excitation λ (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| Cyclohexane | 254 | 308 | Data not available in abstracts |
| Acetonitrile (B52724) | 254 | 308 | Data not available in abstracts |
Data derived from qualitative descriptions in the literature.[7]
Reaction Quantum Yields and Product Distribution
The quantum yields of the di-π-methane rearrangement and cis-trans isomerization are strongly influenced by the solvent and the excitation wavelength. A dramatic enhancement of the di-π-methane rearrangement is observed upon excitation to higher singlet states in polar solvents like acetonitrile.[7]
Upon irradiation at 254 nm in cyclohexane, trans-1,3-diphenylpropene primarily undergoes isomerization to the cis isomer, with only minor amounts (combined yield < 10%) of trans- and cis-1,2-diphenylcyclopropane (B73508) being formed.[7] In contrast, irradiation in acetonitrile at the same wavelength significantly enhances the di-π-methane rearrangement, making trans-1,2-diphenylcyclopropane the major product with a chemical yield approaching 50%.[7] This solvent effect is not observed at longer irradiation wavelengths.[7]
Table 2: Product Distribution in the Photolysis of trans-1,3-diphenylpropene
| Solvent | Irradiation λ (nm) | Major Product | Minor Product(s) | Reference |
|---|---|---|---|---|
| Cyclohexane | 254 | cis-1,3-diphenylpropene | trans & cis-1,2-diphenylcyclopropane (<10%) | [7] |
| Acetonitrile | 254 | trans-1,2-diphenylcyclopropane (~50%) | cis-1,3-diphenylpropene | [7] |
| Benzene | 254 | cis-1,3-diphenylpropene | trans & cis-1,2-diphenylcyclopropane (~5%) |[7] |
The temperature also plays a critical role, affecting the rates of the activated processes (isomerization and rearrangement) and thus the product ratios.[1][2]
Reaction Mechanisms and Workflows
Photochemical Pathways of this compound
The following diagram illustrates the competing pathways originating from the photo-excited singlet state of trans-1,3-diphenylpropene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Temperature-dependent photochemistry of 1,3-diphenylpropenes. The di-pi-methane reaction revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Di-π-methane rearrangement - Wikipedia [en.wikipedia.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Di-π-methane photorearrangement of trans-1,3-diphenylpropene upon excitation to higher singlet states in polar solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 1,3-Diphenylpropene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1,3-diphenylpropene in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for its quantitative determination. Furthermore, this guide outlines the key factors influencing the solubility of nonpolar aromatic hydrocarbons and presents this information through structured data tables and logical diagrams to facilitate understanding and application in research and development settings.
Introduction
This compound is an aromatic hydrocarbon with a molecular formula of C₁₅H₁₄ and a molecular weight of 194.27 g/mol .[1] Its nonpolar nature, characterized by the presence of two phenyl groups and a propylene (B89431) chain, largely dictates its solubility behavior. Understanding the solubility of this compound is crucial for its application in organic synthesis, formulation development, and materials science, where it may serve as a reactant, intermediate, or a component in a mixture. This guide adheres to the principle of "like dissolves like," which posits that nonpolar compounds like this compound will exhibit greater solubility in nonpolar solvents.[2]
Solubility Profile of this compound
Direct quantitative solubility data for this compound is scarce in readily available chemical literature. However, based on its chemical structure and the solubility of analogous compounds, a qualitative solubility profile can be inferred.
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is extrapolated from the general principles of solubility and data available for structurally similar compounds.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aromatic Hydrocarbons | Benzene, Toluene | Highly Soluble | The "like dissolves like" principle is strongest here, with strong van der Waals interactions between the phenyl groups of the solute and the aromatic solvent.[3] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are of intermediate polarity and can effectively solvate nonpolar aromatic compounds through dipole-induced dipole and London dispersion forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are relatively nonpolar and can solvate this compound. |
| Alkanes | Hexane, Cyclohexane | Moderately Soluble | As nonpolar solvents, alkanes can dissolve this compound, though perhaps less effectively than aromatic or chlorinated solvents. |
| Ketones | Acetone | Sparingly Soluble | Acetone is a polar aprotic solvent, and its polarity will limit its ability to dissolve the nonpolar this compound. |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | The high polarity and hydrogen-bonding nature of alcohols make them poor solvents for nonpolar hydrocarbons.[4] |
| Water | Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water is incapable of effectively solvating the nonpolar this compound molecule.[5][6] |
Quantitative Solubility of a Structurally Related Compound: Diphenyl Ether
To provide a quantitative perspective, the following table presents the solubility of diphenyl ether, a compound with structural similarities to this compound, in various solvents. It is crucial to note that this data is for diphenyl ether and should be used as a reference point only.
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Acetic Acid | Very Soluble | - |
| Benzene | Very Soluble | - |
| Diethyl Ether | Soluble | - |
| Ethanol | 4.97 | 10 |
| Ethylene Glycol | 1.7 | 25 |
| Water | 0.0021 | 25 |
Data sourced from various chemical databases.[7]
Factors Influencing Solubility
The solubility of a compound like this compound is not solely dependent on the solvent but is influenced by a variety of factors.[8] A diagram illustrating these relationships is provided below.
Caption: Key factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
The following section details two common and reliable methods for the quantitative determination of the solubility of a nonpolar compound like this compound.
Gravimetric Method
This method involves preparing a saturated solution and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (±0.0001 g)
-
Vials with sealed caps
-
Constant temperature shaker bath
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Accurately pipette a known volume (e.g., 10.00 mL) of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
Allow the vial to stand undisturbed at the constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid transferring any undissolved solid.
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a fume hood, potentially with gentle heating if the solvent is volatile and the solute is stable at that temperature.
-
Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish from the final mass.
-
Express the solubility in terms of g/L, g/100 mL, or mol/L.
-
UV-Vis Spectrophotometric Method
This method is suitable if this compound exhibits a characteristic UV-Vis absorbance spectrum in the chosen solvent.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound (solute)
-
Organic solvent of interest (UV-grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Perform a serial dilution of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution:
-
Follow the procedure for preparing a saturated solution as described in the gravimetric method (Section 4.1, step 1).
-
-
Measurement and Calculation:
-
Withdraw an aliquot of the clear supernatant of the saturated solution using a filtered syringe.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.
-
Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a robust framework for understanding and determining its solubility in various organic solvents. The qualitative assessment, based on the principle of "like dissolves like," suggests high solubility in nonpolar aromatic and chlorinated solvents and poor solubility in polar solvents like alcohols and water. The detailed experimental protocols for gravimetric and UV-Vis spectrophotometric analysis offer reliable methods for researchers to obtain precise quantitative solubility data tailored to their specific experimental conditions. The provided diagrams of influencing factors and experimental workflows serve as valuable tools for planning and executing solubility studies. This guide empowers researchers, scientists, and drug development professionals to effectively work with this compound in solution-based applications.
References
- 1. This compound | C15H14 | CID 6436798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. 1,3-Diphenylpropane, 98% | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. diphenyl ether [chemister.ru]
- 8. solubilityofthings.com [solubilityofthings.com]
The Multifaceted Biological Activities of 1,3-Diphenylpropene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-diphenylpropene scaffold, commonly known as the chalcone (B49325) backbone, represents a privileged structure in medicinal chemistry, underpinning a diverse array of biological activities. These compounds, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have been extensively investigated for their therapeutic potential. This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, with a focus on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity
This compound derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The cytotoxic effects of various this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for representative derivatives against different cancer cell lines is presented in Table 1.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | HT-29 (Colon) | 1.0 | [1] |
| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | P388 (Leukemia) | 0.3 | [1] |
| Amido-substituted 1,3-diarylpropene (Compound 6i) | MCF-7 (Breast) | 91.78 | [2] |
| Amido-substituted 1,3-diarylpropene (Compound 6i) | MDA-MB-231 (Breast) | 73.79 | [2] |
| Amido-substituted 1,3-diarylpropene (Compound 7d) | MCF-7 (Breast) | 47.92 | [2] |
| 1,3-Diphenyl-3-(phenylthio)propan-1-one derivative (4a) | MCF-7 (Breast) | Lower than Tamoxifen | [3] |
| 1,3-Diphenyl-3-(phenylthio)propan-1-one derivative (4h) | MCF-7 (Breast) | Lower than Tamoxifen | [3] |
| 1,3-diaryl/heteroarylprop-2-en-1-one (Compound 3b) | Hep-3b (Hepatocarcinoma) | 3.39 | [4] |
| 1,3-diaryl/heteroarylprop-2-en-1-one (Compound 3d) | MOLT-4 (Leukemia) | 3.63 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity. After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antioxidant Activity
Many this compound derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Quantitative Antioxidant Data
The antioxidant capacity of this compound derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Derivative/Compound | DPPH Scavenging IC50 (µM) | Reference |
| Compound 21 | Potent | |
| Compound 26 | Potent |
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
This compound derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid (as a positive control)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare various concentrations of the this compound derivatives and the positive control (ascorbic acid) in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or control solution. Then, add an equal volume of the DPPH working solution. A blank containing only the solvent and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. This compound derivatives have demonstrated significant anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Data
A primary mechanism of anti-inflammatory action for these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
| Derivative/Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7b) | >100 | 1.0 | [1][5] |
| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7f) | 22.2 | 0.3 | [1][5] |
| F14 (Chalcone derivative) | - | 0.74 (BMDM) | [6][7][8] |
| F14 (Chalcone derivative) | - | 0.88 (THP-1) | [6][7][8] |
Experimental Protocol: COX Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
This compound derivatives
-
Reference inhibitors (e.g., celecoxib, indomethacin)
-
DMSO (for dissolving compounds)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2) or other detection methods (e.g., LC-MS/MS)
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer.
-
Inhibitor Pre-incubation: In a suitable reaction vessel, mix the enzyme with the reaction buffer and cofactors. Add the test compound or reference inhibitor (dissolved in DMSO) and pre-incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).
-
Prostaglandin Quantification: Quantify the amount of PGE2 produced using an ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways in Inflammation
This compound derivatives exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and NLRP3 inflammasome pathways.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Chalcones have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes.
NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Certain this compound derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, potentially by targeting NLRP3 directly and blocking the oligomerization of the ASC protein.[6][7][8]
Antimicrobial Activity
Several this compound derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their antimicrobial effects are often attributed to the disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| CPD20 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.5 | [9] |
| CPD22 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.5-5 | [9] |
| CPD21 | Methicillin-resistant Staphylococcus aureus (MRSA) | 5-10 | [9] |
| CPD18 | Methicillin-resistant Staphylococcus aureus (MRSA) | 10 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Principle: This method determines the MIC of an antimicrobial agent by testing a series of twofold dilutions of the agent in a liquid growth medium against a standardized inoculum of the test microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
This compound derivatives
-
Standard antimicrobial agents (positive controls)
-
Sterile 96-well microtiter plates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compounds and control antibiotics in the appropriate broth medium directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents warrants further investigation and development. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this important chemical scaffold. Future efforts should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on conducting preclinical and clinical studies to translate these promising in vitro findings into novel therapeutic interventions.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition [pubmed.ncbi.nlm.nih.gov]
- 4. Natural chalcones as dual inhibitors of HDACs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Electrophilic Addition Reactions of 1,3-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core principles governing the electrophilic addition reactions of 1,3-diphenylpropene. It delves into the reaction mechanisms, stereochemical and regiochemical outcomes, and provides detailed experimental protocols for key transformations, including bromination, hydrobromination, and epoxidation. The influence of the dual phenyl groups on the reactivity and product distribution is a central focus. Quantitative data, where available for analogous systems, is presented in structured tables to facilitate comparison. Reaction pathways and experimental workflows are illustrated with clear diagrams to support a deeper understanding of these fundamental organic reactions.
Introduction
This compound is an unsaturated hydrocarbon featuring a carbon-carbon double bond conjugated with one phenyl group and in proximity to a second. This structural arrangement provides a rich platform for studying the nuances of electrophilic addition reactions. The phenyl groups exert significant electronic and steric effects that influence the reaction pathways, leading to specific stereochemical and regiochemical outcomes. Understanding these reactions is crucial for synthetic chemists aiming to functionalize this scaffold for applications in materials science and drug development. This guide will explore three key electrophilic addition reactions: bromination, hydrobromination, and epoxidation.
Reaction Mechanisms and Stereochemistry
The electrophilic addition to the double bond of this compound proceeds through the formation of cationic intermediates. The stability of these intermediates is paramount in determining the final product structure.
General Mechanism of Electrophilic Addition
The general mechanism involves the initial attack of the electron-rich π-bond of the alkene on an electrophile (E+), leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-) to yield the final addition product. The regioselectivity of the reaction is governed by the stability of the possible carbocation intermediates (Markovnikov's rule), while the stereochemistry is determined by the geometry of the intermediate and the mode of nucleophilic attack.
1,3-Diphenylpropene: A Versatile Starting Material in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylpropene, a readily accessible aromatic hydrocarbon, serves as a versatile and valuable starting material in a variety of organic transformations. Its unique structural motif, featuring a reactive internal double bond flanked by two phenyl groups, allows for a diverse range of functionalizations. This guide provides a comprehensive overview of the utility of this compound in organic synthesis, detailing key reactions, experimental protocols, and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.
Core Reactions and Synthetic Applications
The reactivity of the propenyl double bond is central to the synthetic utility of this compound. This section explores several key transformations, providing detailed experimental procedures and quantitative data where available.
Reduction (Hydrogenation)
The saturation of the double bond in this compound to yield 1,3-diphenylpropane (B92013) is a fundamental transformation, often employed to create saturated carbocyclic frameworks. Catalytic hydrogenation is the most common method for this conversion.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Reactants: this compound, Hydrogen gas (H₂), Palladium on carbon (10% Pd/C)
-
Solvent: Ethanol (B145695)
-
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), a suspension of 10% Pd/C (typically 5-10 mol% of the substrate) in ethanol is prepared.
-
This compound is added to the suspension.
-
The reaction vessel is evacuated and backfilled with hydrogen gas (this process is repeated three times to ensure an inert atmosphere is replaced by hydrogen). A hydrogen balloon is commonly used for reactions at atmospheric pressure.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to afford 1,3-diphenylpropane.[1][2]
-
-
Quantitative Data: The reaction typically proceeds with high to quantitative yields.
| Product | Reagents | Conditions | Yield | Spectroscopic Data |
| 1,3-Diphenylpropane | H₂, 10% Pd/C, Ethanol | Room temperature, atmospheric pressure | >95% | ¹H NMR (CDCl₃): δ 7.30-7.15 (m, 10H, Ar-H), 2.63 (t, J=7.6 Hz, 4H, Ar-CH₂), 1.98 (quint, J=7.6 Hz, 2H, -CH₂-).[3] ¹³C NMR (CDCl₃): δ 142.1, 128.4, 128.3, 125.8, 35.8, 31.4.[4] MS (EI): m/z (%) 196 (M⁺, 44), 105 (45), 104 (11), 92 (100), 91 (60).[3] |
Logical Relationship: Hydrogenation of this compound
Epoxidation
The synthesis of epoxides from alkenes is a cornerstone of organic synthesis, providing a gateway to a variety of functional groups. The epoxidation of this compound yields 1,2-epoxy-1,3-diphenylpropane, a valuable intermediate for further transformations. Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this purpose.[5]
Experimental Protocol: Epoxidation of this compound with m-CPBA
-
Reactants: this compound, meta-Chloroperoxybenzoic acid (m-CPBA)
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂)
-
Procedure:
-
This compound is dissolved in dichloromethane in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
m-CPBA (typically 1.1 to 1.5 equivalents) is added portion-wise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
The reaction mixture is then washed successively with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.[6]
-
-
Quantitative Data: Yields for epoxidation reactions are generally good to excellent.
| Product | Reagents | Conditions | Yield |
| 1,2-Epoxy-1,3-diphenylpropane | m-CPBA, CH₂Cl₂ | 0 °C to RT | Typically 70-90% |
Reaction Pathway: Epoxidation of this compound
Dihydroxylation
The conversion of the alkene in this compound to a vicinal diol provides a route to important building blocks. This transformation can be achieved using osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant, a process known as the Upjohn dihydroxylation.[7][8] For enantioselective synthesis, the Sharpless asymmetric dihydroxylation can be employed.[9][10]
Experimental Protocol: Upjohn Dihydroxylation of this compound
-
Reactants: this compound, Osmium tetroxide (OsO₄, catalytic), N-Methylmorpholine N-oxide (NMO, co-oxidant)
-
Solvent: Acetone (B3395972)/Water mixture
-
Procedure:
-
This compound is dissolved in a mixture of acetone and water.
-
N-Methylmorpholine N-oxide (NMO) (as a co-oxidant, typically 1.5 equivalents) is added to the solution.
-
A catalytic amount of osmium tetroxide (e.g., a 2.5 wt% solution in t-butanol) is added to the stirred reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (B76179) or sodium bisulfite.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude diol can be purified by column chromatography.[11]
-
-
Quantitative Data: This reaction typically provides good yields of the syn-diol.
| Product | Reagents | Conditions | Yield |
| 1,3-Diphenylpropane-1,2-diol | OsO₄ (cat.), NMO, Acetone/H₂O | Room temperature | Typically 70-90% |
Experimental Workflow: Sharpless Asymmetric Dihydroxylation
Cyclopropanation
The addition of a methylene (B1212753) group across the double bond of this compound to form a cyclopropane (B1198618) ring can be achieved via the Simmons-Smith reaction.[12][13] This reaction typically involves the use of diiodomethane (B129776) and a zinc-copper couple.
Experimental Protocol: Simmons-Smith Cyclopropanation of this compound
-
Reactants: this compound, Diiodomethane (CH₂I₂), Zinc-copper couple (Zn-Cu)
-
Solvent: Diethyl ether (Et₂O)
-
Procedure:
-
A flask containing a stirred suspension of zinc-copper couple in diethyl ether is prepared under an inert atmosphere.
-
A solution of diiodomethane in diethyl ether is added slowly to the suspension. The mixture is typically heated to reflux to activate the organozinc reagent.
-
After cooling, a solution of this compound in diethyl ether is added.
-
The reaction mixture is stirred at reflux until the starting material is consumed (monitored by GC or TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product, 1-benzyl-2-phenylcyclopropane, is purified by distillation or chromatography.[14]
-
-
Quantitative Data: The Simmons-Smith reaction generally provides moderate to good yields of the cyclopropanated product.
| Product | Reagents | Conditions | Yield |
| 1-Benzyl-2-phenylcyclopropane | CH₂I₂, Zn-Cu, Et₂O | Reflux | Typically 50-80% |
Conclusion
This compound is a valuable and versatile C15 building block in organic synthesis. Its readily accessible double bond allows for a wide array of transformations, including reduction, epoxidation, dihydroxylation, and cyclopropanation, leading to a diverse range of molecular architectures. The protocols and data presented in this guide highlight the synthetic potential of this compound and provide a solid foundation for its application in the development of novel chemical entities and pharmaceutical agents. Further exploration of asymmetric transformations and C-H activation reactions involving this scaffold is anticipated to unlock even greater synthetic possibilities.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. sarponggroup.com [sarponggroup.com]
- 3. 1,3-DIPHENYLPROPANE(1081-75-0) 1H NMR [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Upjohn Dihydroxylation [organic-chemistry.org]
- 8. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 14. Simmons-Smith Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Diphenylpropene via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. This reaction is renowned for its reliability and stereochemical control, making it an invaluable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates. This document provides detailed application notes and protocols for the synthesis of 1,3-diphenylpropene, a valuable building block in medicinal chemistry and materials science, utilizing the Wittig reaction. Two plausible synthetic routes are presented, involving the reaction of either phenylacetaldehyde (B1677652) with benzyltriphenylphosphonium (B107652) ylide or benzaldehyde (B42025) with cinnamyltriphenylphosphonium ylide.
Reaction Principle
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to a carbonyl compound. This initial addition forms a betaine (B1666868) intermediate, which subsequently undergoes ring closure to form a four-membered oxaphosphetane ring. The driving force of the reaction is the thermodynamically favorable collapse of the oxaphosphetane intermediate to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. The stereochemical outcome of the reaction can often be influenced by the nature of the ylide and the reaction conditions.
Experimental Protocols
Two primary Wittig reaction pathways for the synthesis of this compound are outlined below.
Route A: Reaction of Phenylacetaldehyde with Benzyltriphenylphosphonium Ylide
This route involves the in-situ generation of benzyltriphenylphosphonium ylide from benzyltriphenylphosphonium chloride, which then reacts with phenylacetaldehyde.
Route B: Reaction of Benzaldehyde with Cinnamyltriphenylphosphonium Ylide
This alternative route utilizes the reaction of benzaldehyde with an ylide generated from cinnamyltriphenylphosphonium chloride.
Materials and Reagents
| Reagent/Material | Route A | Route B | Supplier |
| Benzyltriphenylphosphonium chloride | ✓ | Sigma-Aldrich | |
| Phenylacetaldehyde | ✓ | Sigma-Aldrich | |
| Cinnamyltriphenylphosphonium chloride | ✓ | Alfa Aesar | |
| Benzaldehyde | ✓ | Sigma-Aldrich | |
| Sodium Hydroxide (B78521) (NaOH) | ✓ | ✓ | Fisher Scientific |
| Dichloromethane (B109758) (CH2Cl2) | ✓ | ✓ | VWR |
| Anhydrous Sodium Sulfate (Na2SO4) | ✓ | ✓ | J.T. Baker |
| n-Hexane | ✓ | ✓ | EMD Millipore |
| Ethyl Acetate (B1210297) | ✓ | ✓ | Fisher Scientific |
| Silica (B1680970) Gel (for column chromatography) | ✓ | ✓ | Sorbent Technologies |
Detailed Experimental Procedure (General Protocol)
1. Ylide Generation and Wittig Reaction:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the appropriate phosphonium (B103445) salt (benzyltriphenylphosphonium chloride for Route A or cinnamyltriphenylphosphonium chloride for Route B) (1.1 equivalents) and the corresponding aldehyde (phenylacetaldehyde for Route A or benzaldehyde for Route B) (1.0 equivalent) in dichloromethane (10 mL per gram of aldehyde).
-
To this stirring suspension, add a 50% aqueous solution of sodium hydroxide (5 mL per gram of phosphonium salt) dropwise at room temperature.
-
Stir the resulting biphasic mixture vigorously for 2-4 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
2. Work-up and Extraction:
-
Upon completion of the reaction, dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine all organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3. Purification:
-
The crude product will contain the desired this compound and the byproduct, triphenylphosphine oxide.
-
Purification can be achieved by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent (e.g., starting with 98:2 hexane:ethyl acetate). The less polar this compound will elute before the more polar triphenylphosphine oxide.
-
Alternatively, trituration or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed to remove the triphenylphosphine oxide.[1][2][3][4]
Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C15H14 | [5] |
| Molecular Weight | 194.27 g/mol | [5] |
| Appearance | Colorless to light yellow liquid or solid | |
| Melting Point | 154-155 °C (for the solid isomer) | [6] |
| Boiling Point | 304.3 °C at 760 mmHg | [7] |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic and vinylic protons are expected in the range of δ 6.0-7.5 ppm, and allylic protons around δ 3.5 ppm. | |
| ¹³C NMR (CDCl₃) | Signals for aromatic carbons typically appear between δ 125-145 ppm, and vinylic carbons between δ 120-135 ppm. | [8] |
| IR (KBr) | Characteristic peaks for C-H stretching of aromatic and vinylic protons (~3000-3100 cm⁻¹), C=C stretching of the alkene (~1600-1650 cm⁻¹) and aromatic rings (~1450-1600 cm⁻¹), and C-H bending of the alkene (~690-990 cm⁻¹). |
Diagrams
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Route A (Expected) | Route B (Expected) | Notes |
| Reactants | Benzyltriphenylphosphonium chloride, Phenylacetaldehyde | Cinnamyltriphenylphosphonium chloride, Benzaldehyde | |
| Stoichiometry (Phosphonium Salt:Aldehyde) | 1.1 : 1.0 | 1.1 : 1.0 | A slight excess of the phosphonium salt is often used. |
| Reaction Time | 2 - 4 hours | 2 - 4 hours | Monitor by TLC for completion. |
| Reaction Temperature | Room Temperature | Room Temperature | |
| Solvent | Dichloromethane / Water (biphasic) | Dichloromethane / Water (biphasic) | Vigorous stirring is crucial for phase-transfer catalysis.[9] |
| Typical Yield | 40 - 70% | 40 - 70% | Yields can vary based on purification method and reaction scale.[10] |
Conclusion
The Wittig reaction provides a versatile and efficient method for the synthesis of this compound. The protocols outlined in this document offer two viable synthetic strategies, both of which can be adapted and optimized for specific research and development needs. Careful control of reaction conditions and effective purification of the final product are critical for obtaining high yields of pure this compound. The provided characterization data serves as a benchmark for product verification.
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H14 | CID 6436798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Page loading... [guidechem.com]
- 8. rsc.org [rsc.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. sciepub.com [sciepub.com]
Application Notes and Protocols for the Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone) via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It is a type of crossed aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1] This reaction is particularly valuable for synthesizing α,β-unsaturated ketones, commonly known as chalcones, which serve as crucial intermediates in the biosynthesis of flavonoids and exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties.[2][3]
This document provides detailed protocols for the synthesis of 1,3-diphenyl-2-propen-1-one, the chalcone (B49325) derived from benzaldehyde (B42025) and acetophenone (B1666503), using various methodologies. While the topic specifies 1,3-diphenylpropene, it is important to note that the direct product of the Claisen-Schmidt condensation between these reactants is the α,β-unsaturated ketone, 1,3-diphenyl-2-propen-1-one (also known as benzalacetophenone or chalcone). These protocols are designed to be adaptable for the synthesis of various chalcone derivatives, which are of significant interest in medicinal chemistry and drug discovery.[3]
Reaction Mechanism
The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism. The reaction is initiated by the abstraction of an acidic α-hydrogen from the ketone (acetophenone) by a base (e.g., hydroxide (B78521) ion) to form a resonance-stabilized enolate.[4][5][6] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (benzaldehyde), which lacks α-hydrogens and thus cannot self-condense.[5] The resulting tetrahedral intermediate is protonated to form a β-hydroxy ketone (aldol adduct).[6] Under the reaction conditions, this aldol adduct readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone product, chalcone.[6][7]
Caption: Base-catalyzed mechanism for the synthesis of chalcone.
Experimental Protocols
This section outlines three distinct protocols for the synthesis of 1,3-diphenyl-2-propen-1-one, catering to different laboratory capabilities and green chemistry considerations.
Protocol 1: Conventional Synthesis in Ethanolic Solution
This is a classic and reliable method for synthesizing chalcones.
Materials:
-
Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% solution (for neutralization if needed)
-
Round bottom flask, magnetic stirrer, ice bath, Büchner funnel
Procedure:
-
Prepare Base Solution: Dissolve NaOH (e.g., 1g) in a mixture of water (10 mL) and 95% ethanol (10 mL).[3][7]
-
Reaction Mixture: In a round bottom flask, dissolve benzaldehyde (1.0 eq, e.g., 5 mmol) and acetophenone (1.0 eq, e.g., 5 mmol) in 5-20 mL of 95% ethanol.[2][8][9]
-
Condensation: Cool the flask in an ice bath. Slowly add the prepared NaOH solution dropwise to the stirred mixture.[2]
-
Reaction: Remove the ice bath and continue stirring at room temperature for a period ranging from 30 minutes to 24 hours.[7][9] The reaction progress can be monitored by the formation of a yellow precipitate.[10]
-
Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals thoroughly with cold water to remove any remaining base, followed by a small amount of cold ethanol.[8]
-
Purification: The crude product can be purified by recrystallization from hot 95% ethanol to yield pale yellow crystals.[8][10]
-
Characterization: Dry the purified product and determine its melting point, and characterize using techniques like TLC, IR, and NMR spectroscopy.[10]
Protocol 2: Solvent-Free Synthesis (Grinding Method)
This eco-friendly protocol minimizes waste by eliminating the need for a reaction solvent.[10]
Materials:
-
Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Solid Sodium Hydroxide (NaOH) pellets or powder (1.0 eq)
-
Mortar and pestle
-
Deionized Water
-
95% Ethanol (for recrystallization)
-
Büchner funnel
Procedure:
-
Grinding: Place acetophenone (1.0 eq), benzaldehyde (1.0 eq), and solid NaOH (1.0 eq) into a porcelain mortar.[4]
-
Reaction: Grind the mixture vigorously with a pestle for 5-10 minutes. The mixture will typically become a yellow paste or solid as the reaction proceeds.[10]
-
Isolation: Scrape the solid product from the mortar.
-
Washing: Transfer the solid to a beaker and wash with ample deionized water to remove the NaOH catalyst.
-
Filtration: Isolate the crude chalcone by suction filtration.[4][10]
-
Purification: Although the crude product is often of high purity, it can be further purified by recrystallization from 95% ethanol.[10]
-
Characterization: Dry the product and confirm its identity and purity via melting point determination and spectroscopic analysis.[10]
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
This method offers a significant reduction in reaction time and often leads to high yields.[11][12]
Materials:
-
Aryl ketone (e.g., Acetophenone) (1.0 eq)
-
Aryl aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Iodine-impregnated neutral alumina (B75360) (catalyst)
-
Microwave synthesizer
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Catalyst Preparation: Prepare iodine-impregnated neutral alumina as described in the literature.[11]
-
Reaction Mixture: Mix equimolar amounts of acetophenone and benzaldehyde with the catalyst in a vessel suitable for microwave synthesis.
-
Microwave Irradiation: Expose the mixture to microwave irradiation (e.g., 120 W at 60°C) for a short duration, typically 80-120 seconds.[11]
-
Work-up: After cooling, extract the product with an appropriate organic solvent.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.[13]
-
Characterization: Analyze the final product using standard analytical techniques.
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of chalcone is depicted below.
Caption: From reactants to pure product: a typical workflow.
Data Presentation: Synthesis of Chalcone Derivatives
The following table summarizes quantitative data from various reported Claisen-Schmidt condensations to produce 1,3-diphenyl-2-propen-1-one and its derivatives.
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Time | Yield (%) | M.p. (°C) |
| 1 | Acetophenone | Benzaldehyde | NaOH / EtOH-H₂O | 30 min | 78.3 | 55-57 |
| 2 | Acetophenone | Benzaldehyde | KOH / EtOH | 24 h | 97 | 56-58 |
| 3 | Acetophenone | Benzaldehyde | Iodine/Alumina (MW) | 80 s | 94 | 55-57 |
| 4 | 4'-Chloroacetophenone | Benzaldehyde | NaOH (solid, grinding) | 10 min | 95 | 113-115 |
| 5 | 4'-Methylacetophenone | Benzaldehyde | NaOH / EtOH-H₂O | - | 85 | 80-82 |
| 6 | Acetophenone | 4-Chlorobenzaldehyde | NaOH (solid, grinding) | 10 min | 98 | 95-97 |
| 7 | Acetophenone | 4-Methoxybenzaldehyde | KOH / EtOH | 24 h | 98 | 72-74 |
Data compiled from multiple sources.[7][10][11][13][14] Yields and melting points are representative and can vary based on specific experimental conditions and purity.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. praxilabs.com [praxilabs.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Hydrogenation of 1,3-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a fundamental and widely utilized reaction in organic synthesis, crucial for the reduction of unsaturated compounds such as alkenes to their corresponding saturated alkanes.[1][2][3][4] This process involves the addition of hydrogen (H₂) across a double or triple bond, facilitated by a metal catalyst.[2][3][4] The choice of catalyst, whether heterogeneous (e.g., palladium on carbon) or homogeneous (e.g., Wilkinson's catalyst), can significantly influence the reaction's efficiency and selectivity.[1][2][5] This document provides a detailed protocol for the catalytic hydrogenation of 1,3-diphenylpropene to 1,3-diphenylpropane, a transformation relevant in the synthesis of various organic molecules and potential pharmaceutical intermediates.[6]
Reaction Principle
The catalytic hydrogenation of this compound involves the addition of two hydrogen atoms across the carbon-carbon double bond to yield 1,3-diphenylpropane. This reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.[1][4] The catalyst provides a surface for the adsorption of both the hydrogen gas and the alkene, facilitating the hydrogen transfer.[2]
Reaction:
This compound + H₂ --(Catalyst)--> 1,3-Diphenylpropane
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the catalytic hydrogenation of this compound. These are representative conditions and may be optimized for specific laboratory setups and desired outcomes.
| Parameter | Condition | Expected Outcome/Remarks |
| Substrate | This compound | --- |
| Product | 1,3-Diphenylpropane | --- |
| Catalyst | 10% Palladium on Carbon (Pd/C) | A common and effective heterogeneous catalyst for this transformation.[1][4] Other catalysts like Platinum oxide (PtO₂) can also be used.[1] |
| Catalyst Loading | 1-5 mol% (relative to substrate) | Lower loadings can be effective but may require longer reaction times or higher pressures. |
| Solvent | Ethanol (B145695), Methanol, or Ethyl Acetate | Ethanol is a common choice due to its ability to dissolve the substrate and its relative inertness under hydrogenation conditions.[7] |
| Hydrogen Source | Hydrogen Gas (H₂) | Typically supplied from a cylinder or a balloon. |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Atmospheric pressure is often sufficient for complete conversion. Higher pressures can accelerate the reaction. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic and proceeds efficiently at room temperature. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by techniques such as TLC or GC-MS. |
| Yield | >95% | High yields are generally expected for this type of reaction. |
Experimental Protocol
This protocol describes a standard laboratory procedure for the catalytic hydrogenation of this compound using 10% Pd/C as the catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.[8][9] All operations should be performed in a well-ventilated fume hood, away from ignition sources.
-
Palladium on carbon can be pyrophoric, especially after use and when dry.[8][9] Handle the catalyst carefully and never allow it to become dry in the presence of air.[9]
-
Always purge the reaction apparatus with an inert gas before introducing hydrogen.[8]
Procedure:
-
Preparation of the Reaction Vessel:
-
To a clean, dry two or three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the 10% Pd/C catalyst (0.01-0.05 eq).
-
Seal the flask with septa.
-
-
Inerting the System:
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon).
-
Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[8]
-
-
Addition of Solvent:
-
Through a cannula or syringe, add anhydrous ethanol to dissolve the this compound. The concentration should be approximately 0.1-0.5 M.
-
-
Introduction of Hydrogen:
-
Evacuate the flask again and then introduce hydrogen gas. This can be done by attaching a balloon filled with hydrogen or by connecting the flask to a hydrogenation apparatus.
-
If using a balloon, ensure it remains inflated throughout the reaction. For larger scale reactions, a Parr hydrogenator is recommended for better pressure control.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). To take an aliquot, purge the system with inert gas, quickly remove a sample, and then re-establish the hydrogen atmosphere.[8]
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), carefully purge the reaction vessel with an inert gas to remove all hydrogen.[9]
-
Dilute the reaction mixture with additional ethanol or another suitable solvent.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry completely as it can be pyrophoric.[9] It is good practice to keep the filter cake wet with solvent during filtration.
-
Rinse the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
The used catalyst should be immediately quenched by adding it to a container of water to minimize the risk of fire.[8]
-
-
Isolation of the Product:
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue is the crude 1,3-diphenylpropane. If necessary, it can be further purified by column chromatography or recrystallization.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Reaction pathway for the hydrogenation of this compound.
References
- 1. charettelab.ca [charettelab.ca]
- 2. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 3. youtube.com [youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
Application Note: NMR Spectroscopic Analysis of 1,3-Diphenylpropene Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Diphenylpropene exists as two geometric isomers, (E)- and (Z)-, which can exhibit different physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the unambiguous identification and differentiation of these isomers. This application note provides a detailed protocol and data analysis guide for the characterization of (E)- and (Z)-1,3-diphenylpropene using ¹H and ¹³C NMR spectroscopy. The key distinguishing feature is the vicinal coupling constant (³J) between the vinylic protons, which is significantly different for the two isomers due to their geometry.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound Isomers in CDCl₃
| Proton Assignment | (E)-1,3-Diphenylpropene | (Z)-1,3-Diphenylpropene |
| H1 (Vinylic) | ~6.43 ppm (d, 1H) | ~6.5 ppm (d, 1H) |
| H2 (Vinylic) | ~6.68 ppm (dt, 1H) | ~5.8 ppm (dt, 1H) |
| CH₂ (Allylic) | ~3.5 ppm (d, 2H) | ~3.6 ppm (d, 2H) |
| Aromatic H | ~7.2-7.4 ppm (m, 10H) | ~7.2-7.4 ppm (m, 10H) |
| ³J(H1,H2) | ~15.8 Hz (trans) | ~11.5 Hz (cis) |
| ³J(H2,CH₂) | ~7.4 Hz | ~7.5 Hz |
Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers in CDCl₃
| Carbon Assignment | (E)-1,3-Diphenylpropene (Predicted) | (Z)-1,3-Diphenylpropene (Predicted) |
| C1 (Vinylic) | ~126-128 ppm | ~127-129 ppm |
| C2 (Vinylic) | ~131-133 ppm | ~130-132 ppm |
| CH₂ (Allylic) | ~39-41 ppm | ~34-36 ppm |
| Aromatic C | ~126-142 ppm | ~126-142 ppm |
The most significant difference for isomer identification in ¹H NMR is the coupling constant between the vinylic protons (H1 and H2). The (E)-isomer (trans) exhibits a larger coupling constant (~15.8 Hz) compared to the (Z)-isomer (cis) (~11.5 Hz).[1] This is a direct consequence of the dihedral angle between the C-H bonds of the vinylic protons, as described by the Karplus relationship. In the ¹³C NMR spectra, the chemical shift of the allylic carbon (CH₂) is expected to be a key differentiator, with the carbon in the more sterically hindered (Z)-isomer appearing at a slightly upfield position compared to the (E)-isomer.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound isomer sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Shimming: Tune the NMR probe for the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to ensure homogeneity and optimal resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Set the relaxation delay (d1) to an appropriate value (e.g., 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
Set the relaxation delay (d1) to an appropriate value (e.g., 2 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns and measure the coupling constants (J-values) in the ¹H NMR spectrum.
-
Visualization of Spectroscopic Differentiation
The following diagram illustrates the key structural differences between the (E)- and (Z)-isomers of this compound and how these differences are reflected in their ¹H NMR spectra, particularly in the vicinal coupling constant (³JHH) of the vinylic protons.
Caption: Isomer differentiation by ¹H NMR.
This workflow highlights that the stereochemical arrangement of the vinylic protons in the (E) and (Z) isomers leads to a measurable difference in their vicinal coupling constants, allowing for straightforward identification.
References
Application Note: Purification of 1,3-Diphenylpropene by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Diphenylpropene is an organic compound that serves as a valuable building block in organic synthesis.[1] Its purification is crucial to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions or biological assays. Column chromatography is a widely used, effective technique for the preparative separation of gram quantities of such compounds.[2] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Principle of Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[2][3] In this application, silica gel, a polar adsorbent, is used as the stationary phase.[3] A non-polar mobile phase, typically a mixture of hexane (B92381) and ethyl acetate (B1210297), is used to carry the crude mixture through the column.[4] Less polar compounds, like this compound, have a weaker affinity for the polar silica gel and travel through the column more quickly with the non-polar mobile phase.[5] More polar impurities will adsorb more strongly to the stationary phase and elute more slowly, thus enabling separation.[2][5]
Materials and Reagents
-
Glass chromatography column
-
Silica gel (60-120 mesh)[3]
-
Crude this compound
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Technical grade solvents for column elution
-
TLC plates (Silica gel 60 F254)[6]
-
Beakers and Erlenmeyer flasks
-
Glass rod
-
Cotton or glass wool[7]
-
Sand (acid-washed)[8]
-
Collection vials/test tubes
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
Experimental Protocol
This protocol outlines the steps from mobile phase selection to the isolation of the pure product.
4.1. Mobile Phase Selection via Thin Layer Chromatography (TLC)
-
Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate, such as 100:1, 50:1, 20:1, 10:1) to find the optimal mobile phase.[4]
-
The ideal solvent system should provide good separation between the this compound spot and impurities, with a retention factor (Rf) for the target compound of approximately 0.2-0.4.[7] An Rf in this range generally ensures good separation and a reasonable elution time.[7]
4.2. Column Packing (Slurry Method)
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.[7]
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[7] Add a thin layer of sand over the plug to create a flat base.[8]
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the chosen mobile phase.[7]
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any trapped air bubbles.[7]
-
Open the stopcock to drain some solvent, allowing the silica gel to settle. Add more mobile phase as needed, ensuring the top of the silica gel bed does not run dry.
-
Once the silica gel is settled, add a thin protective layer of sand on top of the silica bed.
4.3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase.[7]
-
Carefully drain the solvent in the column until the solvent level is just at the top of the upper sand layer.
-
Using a pipette, carefully add the dissolved sample solution to the top of the column, taking care not to disturb the silica bed.[7]
-
Drain a small amount of solvent until the sample has been fully adsorbed onto the silica gel.
-
Gently add fresh mobile phase to the top of the column to begin elution.[7]
4.4. Elution and Fraction Collection
-
Fill the column with the mobile phase, taking care not to disturb the top layer. A solvent reservoir can be attached for larger columns.[2]
-
Open the stopcock to begin the elution process. Maintain a consistent flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[8]
-
Collect the eluent in sequentially numbered test tubes or flasks.[3] The size of the fractions (e.g., 10-20 mL) will depend on the scale of the separation.[3]
4.5. Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[3][5] Spot each fraction on a TLC plate alongside a spot of the original crude mixture.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[7]
-
Determine the yield and confirm the purity of the isolated this compound using appropriate analytical techniques (e.g., NMR, GC-MS).
Data Presentation
The following table summarizes typical chromatographic conditions and results for compounds structurally similar to this compound, as specific data for the target compound is limited. These values serve as an excellent starting point for method development.
| Parameter | Value / Condition | Source |
| Stationary Phase | Silica Gel | [3][7][9] |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate | [4][9] |
| Typical Eluent Ratios | 100:1 to 10:1 (Hexane:EtOAc) | [4] |
| Reported Rf Values | 0.60 - 0.73 (in 10:1 n-Hexane:EtOAc) | [4] |
| Typical Yields | 84% - 94% | [4] |
*Note: Reported Rf values and yields are for structurally related 1,3-diphenylpropane (B92013) derivatives and serve as a reference.[4]
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Application Note: GC-MS Analysis of 1,3-Diphenylpropene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylpropene is a key structural motif found in various organic compounds and serves as a versatile precursor in organic synthesis. The analysis of its reaction products is crucial for monitoring reaction progress, determining product distribution (including cis/trans isomers), and identifying byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for this purpose, offering high-resolution separation and definitive structural elucidation. This application note provides detailed protocols and data for the GC-MS analysis of reaction products involving this compound, with a focus on the Heck reaction as a representative synthetic route.
Reaction Pathway: Synthesis of 1,3-Diarylpropenes via the Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that is highly effective for the synthesis of substituted alkenes, including this compound and its derivatives. A general scheme for the synthesis of a 1,3-diarylpropene via the Heck reaction is presented below.
Caption: General reaction scheme for the synthesis of this compound via the Heck Reaction.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of 1,3-diarylpropene derivatives via the Heck reaction and the subsequent analysis of the reaction mixture by GC-MS.
Synthesis of 1,3-Diarylpropene Derivatives (Heck Reaction)
The following protocol is adapted from the synthesis of analogous 1,3-diarylpropene derivatives.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Allylbenzene or a substituted allylbenzene (e.g., eugenol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Internal standard for quantitative analysis (e.g., mesitylene)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add the aryl halide (1 mmol), allylbenzene derivative (1.2 mmol), palladium(II) acetate (0.02 mmol), and the base (1.5 mmol).
-
Add the solvent (5 mL) to the reaction mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3-24 hours).
-
Monitor the reaction progress by periodically taking aliquots for GC-MS analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add an internal standard (e.g., mesitylene, 0.1 mL) for quantitative analysis.
-
Dilute the mixture with a suitable solvent (e.g., diethyl ether), wash with water, and dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure. The crude product can then be analyzed by GC-MS.
GC-MS Analysis Protocol
The following is a general GC-MS protocol that can be optimized for the specific reaction products of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS).
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Mass Scan Range: m/z 40-550.
Data Presentation and Interpretation
Quantitative analysis of the reaction products is essential for determining reaction efficiency and product distribution. The following table presents illustrative data from the Heck arylation of eugenol (B1671780) with iodobenzene, a reaction that produces 1,3-diarylpropene derivatives.
Table 1: Quantitative Analysis of Heck Reaction Products of Eugenol and Iodobenzene
| Entry | Reaction Time (h) | Conversion of Iodobenzene (%) | Product 1E Yield (%) | Product 1Z Yield (%) | Other Byproducts (%) |
| 1 | 3 | 100 | 81 | 16 | 3 |
| 2 | 1 | 95 | - | - | - |
Data adapted from a study on Heck arylation of eugenol.[1] "1E" and "1Z" refer to the trans and cis isomers of the 1,3-diarylpropene product, respectively.
Interpretation of Mass Spectra:
The mass spectrum of this compound (Molecular Weight: 194.27 g/mol ) and its reaction products will exhibit characteristic fragmentation patterns. For this compound, key fragments would likely arise from the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91). Other fragments would correspond to the loss of various hydrocarbon moieties. The molecular ion peak (M+) at m/z 194 should be observable.
For reaction products, the fragmentation patterns will depend on the functional groups introduced. For example, in the case of hydrogenation to 1,3-diphenylpropane (B92013) (Molecular Weight: 196.29 g/mol ), the fragmentation would be characteristic of an alkylbenzene, with a prominent peak at m/z 91 and a series of peaks corresponding to the loss of alkyl fragments.
It is important to note that cis and trans isomers of this compound will likely have very similar, if not identical, mass spectra due to the high energy of the ionization process.[2] Their separation and quantification must be achieved through chromatography, based on their different retention times on the GC column.[2]
Experimental Workflow and Logical Relationships
A clear workflow is essential for reproducible GC-MS analysis.
Caption: A typical experimental workflow for GC-MS analysis of reaction products.
Conclusion
GC-MS is an indispensable tool for the analysis of this compound reaction products. It allows for the efficient separation of complex mixtures, including cis/trans isomers, and provides definitive structural information for the identification of products and byproducts. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for the study of reactions involving this compound. Careful optimization of both the reaction conditions and the GC-MS parameters is crucial for achieving accurate and reliable results.
References
Application of 1,3-Diphenylpropene in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylpropene is an unsaturated hydrocarbon featuring a propyl chain with phenyl groups at the 1 and 3 positions. While direct and extensive literature on the specific applications of this compound in polymer chemistry is limited, its unique chemical structure, possessing both an internal double bond and benzylic hydrogens, suggests several potential roles in polymerization processes. This document provides detailed application notes and hypothetical protocols for the use of this compound as a chain transfer agent, a comonomer, and a precursor for initiator synthesis in various polymerization reactions. The experimental details provided are based on established principles of polymer chemistry and data from analogous compounds, offering a foundational guide for researchers exploring the utility of this compound.
This compound as a Chain Transfer Agent in Radical Polymerization
The presence of allylic and benzylic hydrogens in this compound makes it a candidate for chain transfer reactions in radical polymerization. Chain transfer agents (CTAs) are crucial for controlling the molecular weight of polymers.
Application Notes:
In radical polymerization, a growing polymer radical can abstract a hydrogen atom from this compound, terminating the polymer chain and creating a new radical on the this compound molecule. This new radical can then initiate the polymerization of another monomer, effectively "transferring" the radical activity. The resonance-stabilized nature of the resulting benzylic/allylic radical can influence the efficiency of this process.
Experimental Protocol: Chain Transfer Polymerization of Styrene (B11656) with this compound
Objective: To investigate the effect of this compound as a chain transfer agent on the molecular weight and polydispersity of polystyrene.
Materials:
-
Styrene (freshly distilled to remove inhibitor)
-
This compound (purified by distillation)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
Reaction Setup: A series of Schlenk tubes are charged with varying amounts of this compound.
-
Monomer and Initiator Addition: To each tube, add 10 mL of a stock solution of styrene (5.0 M in toluene) and AIBN (0.05 M in toluene).
-
Degassing: The reaction mixtures are subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The sealed tubes are placed in a preheated oil bath at 70 °C for 24 hours.
-
Termination and Precipitation: The polymerization is quenched by immersing the tubes in an ice bath. The polymer is isolated by precipitating the viscous solution into an excess of cold methanol.
-
Purification and Drying: The precipitated polystyrene is filtered, washed with fresh methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Hypothetical Data Presentation:
Table 1: Effect of this compound Concentration on the Molecular Weight of Polystyrene
| Experiment | [Styrene] (mol/L) | [AIBN] (mol/L) | [this compound] (mol/L) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 5.0 | 0.05 | 0 | 150,000 | 2.1 |
| 2 | 5.0 | 0.05 | 0.01 | 125,000 | 2.0 |
| 3 | 5.0 | 0.05 | 0.05 | 80,000 | 1.9 |
| 4 | 5.0 | 0.05 | 0.10 | 55,000 | 1.8 |
Note: This data is hypothetical and for illustrative purposes. Actual results may vary.
Logical Relationship of Chain Transfer
Caption: Chain transfer mechanism of this compound.
This compound as a Comonomer
Due to its internal double bond, this compound could potentially be incorporated into polymer chains as a comonomer, although its reactivity might be lower than that of terminal alkenes due to steric hindrance.
Application Notes:
Copolymerization of this compound with more reactive monomers like styrene or acrylates could introduce phenylpropyl side groups into the polymer backbone. These bulky, aromatic side groups could significantly alter the polymer's properties, such as increasing its glass transition temperature (Tg), enhancing thermal stability, and modifying its solubility and mechanical properties.[5][6]
Experimental Protocol: Copolymerization of Styrene and this compound via Anionic Polymerization
Objective: To synthesize copolymers of styrene and this compound and characterize their composition and thermal properties.
Materials:
-
Styrene (purified by stirring over CaH2 and vacuum distillation)
-
This compound (purified by stirring over Na/K alloy and vacuum distillation)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone ketyl)
-
Methanol (degassed)
Procedure:
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer is baked in an oven and assembled hot under a high vacuum or inert atmosphere.
-
Solvent and Monomer Addition: Anhydrous THF is distilled into the reactor. Purified styrene and this compound are then added via syringe.
-
Initiation: The reactor is cooled to -78 °C, and a calculated amount of sec-BuLi is added to initiate the polymerization of styrene. The solution should turn a characteristic orange-red color.
-
Copolymerization: The reaction is allowed to proceed for a set time, during which the this compound can be incorporated into the growing polymer chains.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.
-
Polymer Isolation: The polymer is precipitated in a large volume of methanol, filtered, and dried under vacuum.
-
Characterization: The copolymer composition can be determined using ¹H NMR spectroscopy by comparing the integration of aromatic protons from the styrene and this compound units.[7] The thermal properties (Tg) can be analyzed using Differential Scanning Calorimetry (DSC).[5]
Hypothetical Data Presentation:
Table 2: Characterization of Styrene/1,3-Diphenylpropene Copolymers
| Feed Ratio (Styrene:DPP) | Copolymer Composition (Styrene:DPP) | Mn ( g/mol ) | PDI | Tg (°C) |
| 95:5 | 97:3 | 55,000 | 1.12 | 105 |
| 90:10 | 93:7 | 52,000 | 1.15 | 112 |
| 80:20 | 85:15 | 48,000 | 1.18 | 120 |
Note: This data is hypothetical and for illustrative purposes. Reactivity ratios would need to be determined experimentally.
Experimental Workflow for Copolymerization
Caption: Workflow for anionic copolymerization.
This compound as a Precursor for Initiator Synthesis
While not a direct application of this compound in its original form, it can be chemically modified to synthesize initiators for controlled polymerization techniques, such as living free radical polymerization. A related compound, 1,3-diphenylpropane, has been used to create a thermal initiator.[8] A similar approach could be envisioned for this compound.
Application Notes:
The benzylic/allylic position of this compound can be functionalized to introduce a group that can initiate polymerization. For example, reaction with a stable free radical like TEMPO could yield a molecule that, upon heating, dissociates to generate a carbon-centered radical capable of initiating polymerization.
Experimental Protocol: Synthesis of a Hypothetical Initiator from this compound
Objective: To synthesize a potential thermal initiator for living free radical polymerization from this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Bromination: this compound is reacted with NBS and a catalytic amount of BPO in CCl4 under reflux to introduce a bromine atom at the benzylic/allylic position.
-
Reaction with TEMPO: The resulting bromo-derivative is then reacted with the sodium salt of TEMPO (prepared by reacting TEMPO with NaH) in anhydrous THF to yield the hypothetical initiator.
-
Purification: The product is purified by column chromatography.
-
Characterization: The structure of the synthesized initiator is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway for Initiator Synthesis
Caption: Synthetic pathway for a hypothetical initiator.
Conclusion
While the direct application of this compound in polymer chemistry is not well-documented, its chemical structure provides a basis for several potential uses. As a chain transfer agent, it could offer a means to control molecular weight in radical polymerizations. Its incorporation as a comonomer could lead to polymers with enhanced thermal and mechanical properties. Furthermore, it serves as a potential precursor for the synthesis of specialized initiators for controlled polymerization reactions. The protocols and data presented here are intended to serve as a starting point for researchers interested in exploring the untapped potential of this compound in the field of polymer science. Further experimental validation is necessary to fully elucidate its reactivity and utility in these applications.
References
- 1. Aethylbenzene Chain Transfer Constant Determination in Polymer Polymerization - Hubei Jubang Petrochemical Co., Ltd [jubanghg.com]
- 2. Experimental study of living free radical polymerization using trifunctional initiator and polymerization mediated by nitroxide [inis.iaea.org]
- 3. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 4. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 1,3-Diphosphinopropane Derivatives in Catalysis
Note on Ligand Selection: A thorough review of the scientific literature indicates that 1,3-diphenylpropene is not commonly utilized as a ligand in catalysis. It is more frequently encountered as a substrate or a product of catalytic reactions. However, its saturated and phosphine-substituted analogue, 1,3-bis(diphenylphosphino)propane (B126693) (dppp) , and its chiral derivatives are exceptionally important and widely used bidentate ligands. These ligands are renowned for their ability to form stable six-membered chelate rings with transition metals, which imparts favorable steric and electronic properties to the resulting catalysts.[1][2]
This document provides detailed application notes and protocols for these catalytically significant analogues, focusing on their use in asymmetric hydrogenation and cross-coupling reactions. The principles and procedures outlined here can serve as a foundational guide for researchers interested in the broader class of propane-backbone ligands.
Application Notes
Asymmetric Hydrogenation
Rhodium (Rh) and Ruthenium (Ru) complexes featuring chiral diphosphine ligands with a 1,3-propane backbone are highly effective catalysts for the enantioselective hydrogenation of a variety of prochiral substrates, including olefins and ketones. The C₂-symmetric nature of ligands like chiral 1,3-diphenyl-1,3-bis(diphenylphosphino)propane allows for the creation of a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.
These catalytic systems are crucial for the synthesis of enantiopure compounds, which are vital intermediates in the pharmaceutical and fine chemical industries. For instance, Rh(I)-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives provides a direct route to optically active α-amino acids.[3] Similarly, Ru(II)-diamine/diphosphine systems are benchmark catalysts for the reduction of ketones to chiral alcohols.[4] The use of a chiral 1,3-diphenyl-1,3-bis(diphenylphosphino)propane ligand in the Rh(I)-catalyzed hydrogenation of β-amino acid precursors has achieved enantiomeric excesses (ee) of up to 97%.[5]
Cross-Coupling Reactions
The achiral ligand 1,3-bis(diphenylphosphino)propane (dppp) is a staple in palladium- and nickel-catalyzed cross-coupling reactions. Its function is to stabilize the metal center and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The natural bite angle of approximately 91° conferred by the dppp (B1165662) ligand is often optimal for promoting efficient catalysis.[1][6]
Key applications include:
-
Kumada Coupling: Nickel-dppp complexes are effective catalysts for the coupling of Grignard reagents with aryl and vinyl halides.[1][6]
-
Heck and Suzuki Reactions: Dppp is employed as a ligand for palladium catalysts in these fundamental C-C bond-forming reactions.
-
Other Couplings: It also finds use in Negishi and Sonogashira coupling reactions.
Copolymerization
Palladium(II) complexes incorporating the dppp ligand are used to catalyze the copolymerization of carbon monoxide and ethylene, leading to the formation of polyketones.[1][6] This process highlights the versatility of the ligand in promoting transformations beyond traditional cross-coupling.
Data Presentation
Table 1: Performance in Asymmetric Hydrogenation
| Catalyst System | Substrate | Yield/Conv. (%) | ee (%) | Conditions | Reference(s) |
| Rh(I) / Chiral 1,3-diphenyl-1,3-bis(diphenylphosphino)propane | Methyl-(Z)-2-acetamidocinnamate | >99 | 97 | H₂ (1 atm), MeOH, 25°C | [5] |
| Rh(I) / Chiral 1,3-diphenyl-1,3-bis(diphenylphosphino)propane | (E)-β-(acylamino)acrylates | >99 | up to 97 | H₂ (1-10 atm), various solvents | [5] |
| [Rh((-)-Xyl-P16C6-Phos)(COD)]BF₄ | Methyl-(Z)-2-acetamidocinnamate | 100 | 82 | H₂ (1 atm), CH₂Cl₂, 25°C, 6h | [7] |
| [Rh((-)-Xyl-P16C6-Phos)(COD)]BF₄ + LiBF₄ | Methyl-(Z)-2-acetamidocinnamate | 100 | 90 | H₂ (1 atm), CH₂Cl₂, 25°C, 6h | [7] |
| Ru(II)-dpen / dppp | 1-Acetonaphthone | 83 | 68 | H₂, 2-propanol | [4] |
Note: "dpen" refers to diphenylethylenediamine, a common chiral diamine co-ligand.
Table 2: Applications in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrates | Typical Yield | Reference(s) |
| Kumada Coupling | NiCl₂(dppp) | Grignard Reagents + Aryl/Alkenyl Halides | Good to Excellent | [1][6] |
| Heck Reaction | Pd(OAc)₂ / dppp | Aryl Halides + Alkenes | Good | [6] |
| Suzuki Reaction | Pd Catalyst / dppp | Aryl Halides + Boronic Acids | Good to High | |
| Copolymerization | [Pd(dppp)]²⁺ | Carbon Monoxide + Ethylene | N/A (Polymer formation) | [1][6] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp)
This protocol is adapted from the common nucleophilic substitution method.[2]
Materials:
-
Diphenylphosphine (B32561) (Ph₂PH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Degassed water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Lithium Diphenylphosphide: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to 0 °C using an ice bath.
-
Slowly add diphenylphosphine (2.0 equivalents) to the stirred THF.
-
Add n-butyllithium (2.0 equivalents) dropwise to the solution. A color change (typically to orange/red) indicates the formation of the lithium diphenylphosphide (Ph₂PLi) anion.
-
Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphide.
-
Reaction with 1,3-Dibromopropane: Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous THF to the lithium diphenylphosphide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction by the slow and careful addition of degassed water.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield dppp as a white crystalline solid.
Protocol 2: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure for the hydrogenation of benchmark substrates.[5][7]
Materials:
-
[Rh(COD)₂]BF₄ (precatalyst)
-
Chiral diphosphine ligand (e.g., (R,R)-1,3-diphenyl-1,3-bis(diphenylphosphino)propane)
-
Substrate (e.g., Methyl-(Z)-2-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., Methanol or CH₂Cl₂)
-
Hydrogen gas (high purity)
-
Autoclave or hydrogenation vessel
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the rhodium precatalyst (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral diphosphine ligand (1.1 mol%) to a vial.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Hydrogenation: In a separate hydrogenation vessel, dissolve the substrate (1.0 equivalent) in the same solvent.
-
Transfer the catalyst solution to the hydrogenation vessel via cannula.
-
Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) for the required time (typically 6-24 hours), monitoring hydrogen uptake.
-
Analysis: After the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure. The conversion can be determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Visualizations
Caption: Structure of (1R,3R)-1,3-diphenyl-1,3-bis(diphenylphosphino)propane.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Caption: Workflow from ligand synthesis to final product analysis.
References
- 1. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 7. A supramolecularly tunable chiral diphosphine ligand: application to Rh and Ir-catalyzed enantioselective hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Isomerization of 1,3-Diphenylpropene: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the isomerization of 1,3-diphenylpropene, a valuable building block in organic synthesis. The protocols outlined below cover photochemical, acid-catalyzed, and base-catalyzed methods for the interconversion of the (Z) (cis) and (E) (trans) isomers. These procedures are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is a hydrocarbon featuring a propylene (B89431) chain with phenyl group substituents at both ends. The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in the (Z) (cis) and (E) (trans) diastereomers. The ability to selectively synthesize or isomerize between these forms is crucial for various applications, including mechanistic studies and as a precursor in the synthesis of more complex molecules. This note details reliable methods to effect this isomerization.
Data Presentation
The following table summarizes the key quantitative data associated with the different isomerization methods.
| Method | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Typical Yield/Product Ratio |
| Photochemical | Acetophenone (B1666503) (sensitizer), 365 nm UV light | Benzene (B151609) | Room Temperature to 60 °C | Several hours | Photostationary state [cis]/[trans] ≈ 60/40[1] |
| Acid-Catalyzed | Iodine (catalytic) | Dichloromethane (B109758) | Room Temperature | 20 minutes | Predominantly the more stable (E)-isomer |
| Base-Catalyzed | Potassium tert-butoxide | Dimethyl sulfoxide (B87167) (DMSO) | Room Temperature | Several hours | Isomerization and/or double bond migration |
Experimental Protocols
Photochemical Isomerization
This protocol describes the photosensitized isomerization of (E)- or (Z)-1,3-diphenylpropene to a photostationary state mixture. The use of a triplet sensitizer (B1316253), such as acetophenone, allows for efficient energy transfer to facilitate the isomerization.
Materials:
-
(E)- or (Z)-1,3-diphenylpropene
-
Acetophenone (sensitizer)
-
Benzene (spectroscopic grade)
-
Photoreactor equipped with a 365 nm UV lamp
-
Quartz reaction vessel
-
Nitrogen or Argon gas supply
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Prepare a solution of this compound (e.g., 0.1 M) and acetophenone (e.g., 0.2 M) in benzene in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes to prevent side reactions.
-
Seal the vessel and place it in a photoreactor.
-
Irradiate the solution with a 365 nm UV lamp at a controlled temperature (e.g., room temperature or 60 °C).[1]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Continue irradiation until the cis/trans isomer ratio reaches a steady state (photostationary state).
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the isomer mixture from the sensitizer by column chromatography on silica gel, typically using a non-polar eluent such as hexane.
Acid-Catalyzed Isomerization
This protocol utilizes a catalytic amount of iodine to efficiently isomerize the (Z)-isomer of this compound to the thermodynamically more stable (E)-isomer.
Materials:
-
(Z)-1,3-diphenylpropene
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for extraction and drying
-
Rotary evaporator
Procedure:
-
Dissolve (Z)-1,3-diphenylpropene in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of iodine (e.g., 2 mol%).
-
Stir the reaction mixture at room temperature for approximately 20 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench the iodine. The purple color of the organic layer should disappear.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the (E)-1,3-diphenylpropene. Further purification can be achieved by recrystallization or column chromatography if necessary.
Base-Catalyzed Isomerization
This protocol employs a strong base to induce isomerization. It is important to note that under basic conditions, double bond migration can also occur, potentially leading to the formation of 1,3-diphenyl-2-propene. Careful monitoring of the reaction is crucial.
Materials:
-
(Z)- or (E)-1,3-diphenylpropene
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for reaction, extraction, and drying
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous DMSO.
-
Add potassium tert-butoxide (e.g., 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction carefully by GC or ¹H NMR to observe the formation of the desired isomer and any potential by-products from double bond migration.
-
Once the desired level of isomerization is achieved, quench the reaction by carefully adding deionized water.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Product Characterization
The isomers of this compound can be distinguished by their spectroscopic data, particularly ¹H NMR spectroscopy. The coupling constants of the vinylic protons are characteristic of the double bond geometry.
-
(E) -This compound: The vinylic protons will exhibit a larger coupling constant (J ≈ 15-16 Hz), characteristic of a trans configuration.
-
(Z) -This compound: The vinylic protons will show a smaller coupling constant (J ≈ 11-12 Hz), indicative of a cis geometry.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanisms for the different isomerization methods.
References
Application Notes and Protocols for the Synthesis of 1,3-Diphenyl-1,3-propanedione from Acetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Diphenyl-1,3-propanedione, also known as dibenzoylmethane (B1670423), is a β-diketone that exists in equilibrium with its enol tautomer.[1] It is a minor component of licorice root extract and has garnered significant interest due to its antimutagenic and anticancer properties.[1] In industrial applications, it serves as an effective co-stabilizer in PVC formulations, enhancing initial color, transparency, and long-term stability.[1] The most established and common laboratory-scale synthesis is the base-catalyzed Claisen condensation of acetophenone (B1666503) with a benzoic acid ester, such as ethyl benzoate (B1203000) or methyl benzoate.[2][3] This document provides detailed protocols for the synthesis of 1,3-diphenyl-1,3-propanedione, focusing on the crossed Claisen condensation reaction.
Reaction and Mechanism
The synthesis proceeds via a crossed Claisen condensation, a carbon-carbon bond-forming reaction.[4] The overall reaction is as follows:
C₆H₅COCH₃ (Acetophenone) + C₆H₅COOR (Benzoic acid ester) --[Base]--> C₆H₅COCH₂COC₆H₅ (1,3-Diphenyl-1,3-propanedione) + ROH (Alcohol)
The mechanism involves the following key steps:[1][4]
-
Enolate Formation: A strong base removes an α-proton from acetophenone to form a resonance-stabilized enolate anion.
-
Nucleophilic Attack: The acetophenone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoic acid ester.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide group (⁻OR) to form the β-diketone.
-
Deprotonation: The newly formed 1,3-diphenyl-1,3-propanedione is deprotonated by the alkoxide base, driving the equilibrium of the reaction. An acidic workup is required in the final stage to obtain the neutral product.[3]
Experimental Protocols
Several variations of the Claisen condensation for the synthesis of 1,3-diphenyl-1,3-propanedione have been reported, differing in the choice of base, solvent, and heating method. Below are detailed experimental protocols for some of these methods.
Protocol 1: Synthesis using Sodium Ethoxide
This protocol is a classic method utilizing sodium ethoxide as the base.[2][5]
Materials:
-
Ethyl benzoate (freshly distilled)
-
Acetophenone (freshly distilled)
-
Sodium ethoxide
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Concentrated Sulfuric Acid
Equipment:
-
Dry three-necked flask
-
Mercury-sealed stirrer or mechanical stirrer
-
Condenser for downward distillation
-
Oil bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry three-necked flask equipped with a stirrer and a condenser for downward distillation, combine 600 g (4 moles) of ethyl benzoate and 60 g (0.5 mole) of acetophenone.[2]
-
Heat the flask in an oil bath to 150-160 °C.[2]
-
Over 20-30 minutes, add 44 g (0.65 mole) of sodium ethoxide in small portions with vigorous stirring. The mixture will turn orange and become viscous as ethanol (B145695) begins to distill.[5]
-
Continue stirring and heating for an additional 15-30 minutes, or until ethanol distillation ceases.[1]
-
Cool the reaction mixture to room temperature and dissolve the solid mass in 150 ml of water.[5]
-
Transfer the mixture to a large separatory funnel and extract the aqueous layer with two 200 ml portions of diethyl ether.[1][5]
-
Wash the combined ether layers with 200 ml of 5% sodium bicarbonate solution, followed by 50 ml of water.[5]
-
Dry the ether solution with anhydrous calcium chloride.[5]
-
Remove the ether by distillation, and then distill the excess ethyl benzoate under reduced pressure (e.g., 80-83 °C at 8 mm Hg).[1]
-
The remaining crude dibenzoylmethane can be purified by recrystallization from hot methanol to yield yellow crystals.[5]
Protocol 2: Microwave-Assisted Synthesis using Sodium Methoxide (B1231860)
This method utilizes microwave irradiation to significantly reduce the reaction time.[2][6]
Materials:
-
Methyl benzoate
-
Acetophenone
-
Sodium methoxide (powdered)
-
Nitrogen gas
Equipment:
-
Double-jacketed chemical engineering reactor or a suitable microwave reactor
-
Effective stirring system
-
Condenser
-
Microwave source (e.g., 600 W)
-
Vacuum pump
Procedure:
-
In the reactor, add 683.52 g of methyl benzoate and 34.00 g of powdered sodium methoxide.[6]
-
Render the reactor inert with a slow, continuous flow of nitrogen gas, maintaining a partial vacuum at about 300 mbar.[6]
-
Bring the mixture to a boil at total reflux, then turn on the microwave source (600 W).[2]
-
Add 68.40 g of acetophenone over one hour while continuously drawing off the methanol that is formed.[2][6]
-
After the addition is complete, continue the reaction for another 15 minutes.[2]
-
Switch off the microwave source and the heater.
-
Acidify and wash the mixture to isolate the product.
Protocol 3: Synthesis using Calcium Oxide
This protocol offers an alternative to the use of strong, moisture-sensitive bases, which can be advantageous for large-scale industrial production.[7]
Materials:
-
Acetophenone
-
Methyl benzoate
-
Calcium oxide
-
Toluene or xylene
-
6N Hydrochloric acid
-
Aqueous sodium carbonate solution
-
Nitrogen gas
Equipment:
-
Reaction flask equipped for heating and distillation
-
Dean-Stark trap or similar apparatus for removing methanol
-
Stirrer
Procedure:
-
In a reaction flask under a nitrogen atmosphere, mix 1 mole of acetophenone, 5 to 10 moles of methyl benzoate, and 1 to 2 moles of calcium oxide.[7]
-
Heat the mixture to 150-200 °C for three to six hours while continuously removing the methanol formed during the reaction by distillation.[7]
-
Cool the reaction mixture and add an organic solvent such as 100 mL of toluene.[7]
-
Acidify the resulting mixture with 6N HCl with cooling and stirring until all solid has dissolved (approximately 30 minutes).[7]
-
Separate the organic layer and wash it with aqueous sodium carbonate solution and then with water.[7]
-
The product can be isolated by removing the solvent by distillation, yielding 1,3-diphenyl-1,3-propanedione as an oil.[7]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 1,3-Diphenyl-1,3-propanedione.
| Protocol | Base | Reactant Ratio (Acetophenone:Ester:Base) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 1 | Sodium Ethoxide | 1 : 8 : 1.3 | None (excess ester) | 150-160 | 35-60 min | 62-85 | [2][5][7] |
| 2 | Sodium Methoxide | 1 : 9.9 : 1.1 | None (excess ester) | Reflux | 1.25 h (Microwave) | up to 99.7 | [2][6] |
| 3 | Calcium Oxide | 1 : 5-10 : 1-2 | None (excess ester) | 150-200 | 3-6 h | up to 89 | [7] |
Visualizations
Caption: Experimental Workflow for the Synthesis of 1,3-Diphenyl-1,3-propanedione.
Caption: Mechanism of the Claisen Condensation for 1,3-Diphenyl-1,3-propanedione Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Dibenzoylmethane synthesis - chemicalbook [chemicalbook.com]
- 7. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
Application Notes and Protocols for the Reduction of 1,3-Diphenyl-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of 1,3-diphenyl-2-propen-1-one, commonly known as chalcone (B49325). The selective reduction of chalcone is a valuable transformation in organic synthesis, yielding key intermediates for the preparation of a variety of biologically active compounds. The protocols outlined below describe methods for the selective reduction of either the carbon-carbon double bond or the carbonyl group, as well as a non-selective reduction of both functional groups.
Introduction
1,3-Diphenyl-2-propen-1-one (chalcone) is an α,β-unsaturated ketone that serves as a versatile precursor in the synthesis of flavonoids, chalconoids, and other heterocyclic compounds with a wide range of pharmacological activities. The reduction of chalcone can yield three primary products depending on the reagents and reaction conditions:
-
1,3-Diphenyl-1-propanone: The product of selective 1,4-conjugate addition (reduction of the C=C double bond).
-
1,3-Diphenyl-2-propen-1-ol: The product of selective 1,2-reduction (reduction of the C=O carbonyl group).
-
1,3-Diphenyl-1-propanol: The product of the complete reduction of both the C=C double bond and the C=O carbonyl group.
This document provides detailed experimental procedures for the selective synthesis of 1,3-diphenyl-1-propanone and 1,3-diphenyl-2-propen-1-ol, along with a discussion of the non-selective reduction.
Data Presentation
The following tables summarize the key quantitative data for the described reduction protocols.
Table 1: Summary of Reagents and Conditions for Selective Reductions
| Target Product | Reduction Method | Key Reagents | Solvent | Reaction Time | Temperature |
| 1,3-Diphenyl-1-propanone | Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol (B129727) | 2 hours | Room Temp. |
| 1,3-Diphenyl-2-propen-1-ol | Luche Reduction | NaBH₄, CeCl₃·7H₂O | Methanol | 5-10 min | 0 °C to RT |
Table 2: Comparison of Isolated Yields for Reduction Products
| Product | Reduction Method | Reported Yield (%) |
| 1,3-Diphenyl-1-propanone | Catalytic Hydrogenation | ~95% |
| 1,3-Diphenyl-2-propen-1-ol | Luche Reduction | High |
Table 3: Physical and Spectroscopic Data of Reactant and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| 1,3-Diphenyl-2-propen-1-one | C₁₅H₁₂O | 208.26 | 55-57 | 1660 (C=O), 1600 (C=C) | 7.4-8.1 (m, Ar-H), 7.5 (d, =CH), 7.8 (d, =CH) |
| 1,3-Diphenyl-1-propanone | C₁₅H₁₄O | 210.27 | 69-71 | 1685 (C=O) | 7.2-8.0 (m, Ar-H), 3.3 (t, -CH₂-), 3.1 (t, -CH₂-) |
| 1,3-Diphenyl-2-propen-1-ol | C₁₅H₁₄O | 210.27 | 64-66 | 3300-3400 (O-H), 1600 (C=C) | 7.2-7.5 (m, Ar-H), 6.4 (dd, =CH), 6.7 (d, =CH), 5.4 (d, -CH(OH)-), 2.1 (d, -OH) |
Experimental Protocols
Protocol 1: Selective Reduction of the Carbon-Carbon Double Bond via Catalytic Hydrogenation
This protocol describes the synthesis of 1,3-diphenyl-1-propanone through the selective reduction of the alkene functionality of chalcone.
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Vacuum filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 1,3-diphenyl-2-propen-1-one (2.08 g, 10.0 mmol) and methanol (40 mL).
-
Carefully add 10% Pd/C (0.10 g, 5 mol% Pd).
-
The flask is fitted with a magnetic stir bar and sealed with a rubber septum.
-
The flask is evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol (2 x 10 mL).
-
The filtrate is concentrated under reduced pressure to yield a solid.
-
The crude product is purified by recrystallization from ethanol (B145695) to afford 1,3-diphenyl-1-propanone as a white crystalline solid.
Expected Yield: Approximately 1.99 g (95%).
Protocol 2: Selective 1,2-Reduction of the Carbonyl Group via Luche Reduction
This protocol details the synthesis of 1,3-diphenyl-2-propen-1-ol by the selective reduction of the carbonyl group of chalcone using sodium borohydride (B1222165) in the presence of cerium(III) chloride. This method is known as the Luche reduction and is highly effective for the 1,2-reduction of α,β-unsaturated ketones.[1][2][3][4][5]
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1,3-diphenyl-2-propen-1-one (2.08 g, 10.0 mmol) and cerium(III) chloride heptahydrate (3.73 g, 10.0 mmol) in methanol (50 mL).
-
Cool the resulting solution to 0 °C in an ice bath with stirring.
-
To the cooled solution, add sodium borohydride (0.38 g, 10.0 mmol) portion-wise over 5 minutes.
-
The reaction mixture is stirred at 0 °C for an additional 10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is quenched by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with deionized water (2 x 20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to give the crude product.
-
The crude 1,3-diphenyl-2-propen-1-ol can be purified by recrystallization from a mixture of hexane (B92381) and ethyl acetate (B1210297) to yield a white solid.
Expected Yield: High yields are typically reported for this reaction.
Discussion on Non-Selective Reduction
When 1,3-diphenyl-2-propen-1-one is treated with sodium borohydride in a protic solvent like methanol or ethanol without the presence of a lanthanide salt, a mixture of products is often obtained. The reaction can lead to the 1,2-reduction product (1,3-diphenyl-2-propen-1-ol), the 1,4-reduction product (1,3-diphenyl-1-propanone), and the fully reduced product (1,3-diphenyl-1-propanol).[6][7] The ratio of these products can be influenced by factors such as temperature and the specific solvent used. For preparative purposes where a single product is desired, the selective methods described in Protocols 1 and 2 are highly recommended.
Visualizations
Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of chalcone.
Luche Reduction Workflow
Caption: Workflow for the Luche reduction of chalcone.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: 1,3-Diphenylpropene in Mechanistic Studies of Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylpropene is a versatile molecular probe for elucidating the mechanisms of various organic reactions. Its utility stems from the distinct reactivity of its cis and trans isomers and their interconversion under different reaction conditions. The presence of two phenyl groups provides chromophores for UV-Vis spectroscopic analysis and imparts stability to potential radical or carbocation intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in mechanistic studies, focusing on photochemical reactions, and its potential application in probing radical and carbocation-mediated processes.
Key Applications
-
Photochemical Isomerization and Cyclization: The geometric isomerization between cis- and trans-1,3-diphenylpropene upon photolysis serves as a model system for understanding photosensitization and energy transfer processes. Additionally, its cyclization to 1,2-diphenylcyclopropane (B6335939) provides insights into intramolecular photochemical reactions.
-
Probing Radical Intermediates: The double bond of this compound can act as a trap for radical species. The stereochemical outcome of the resulting adducts can provide information about the nature and reactivity of the radical intermediate.
-
Investigating Carbocation Rearrangements: Acid-catalyzed isomerization or addition reactions involving this compound can proceed through carbocation intermediates. The analysis of the product distribution, including isomer ratios and rearrangement products, can shed light on the stability and reaction pathways of these cationic species.
Data Presentation
Table 1: Photochemical Reaction Quantum Yields for this compound
The following table summarizes the primary quantum yields for the photolysis of cis- and trans-1,3-diphenylpropene in cyclohexane (B81311) at 25°C using 2537 Å radiation. This data is crucial for understanding the efficiency of the different photochemical pathways.
| Initial Isomer | Product | Quantum Yield (Φ) |
| cis-1,3-Diphenylpropene | trans-1,3-Diphenylpropene | 0.23 |
| cis-1,3-Diphenylpropene | 1,2-Diphenylcyclopropane | 0.005 |
| trans-1,3-Diphenylpropene | cis-1,3-Diphenylpropene | 0.22 |
| trans-1,3-Diphenylpropene | 1,2-Diphenylcyclopropane | 0.005 |
Data adapted from Valyocsik, E. W., & Sigal, P. (1971). Photolytic Reactions of this compound. The Journal of Physical Chemistry, 75(13), 2079–2082.[1]
Experimental Protocols
Protocol 1: Photochemical Isomerization and Cyclization of this compound
This protocol describes the experimental setup for studying the photochemical reactions of this compound, based on the work of Valyocsik and Sigal (1971).[1]
Materials:
-
cis- or trans-1,3-diphenylpropene
-
Cyclohexane (spectroscopic grade)
-
Quartz reaction vessel
-
Low-pressure mercury lamp (emitting at 2537 Å)
-
Gas chromatograph (GC) with a suitable column (e.g., 15% SE-30 on Chromosorb W)
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare a dilute solution of the chosen this compound isomer in cyclohexane (e.g., 2.8 x 10⁻⁴ M).
-
Photolysis:
-
Fill the quartz reaction vessel with the solution.
-
Irradiate the solution with the low-pressure mercury lamp at a constant temperature (e.g., 25°C).
-
Take aliquots of the reaction mixture at regular time intervals.
-
-
Analysis:
-
Analyze the aliquots by gas chromatography to determine the concentrations of the starting isomer, the other geometric isomer, and 1,2-diphenylcyclopropane.
-
Calibrate the GC response using standard solutions of each component.
-
-
Data Analysis:
-
Plot the concentration of each species as a function of irradiation time.
-
Determine the initial rates of formation for each product.
-
Calculate the quantum yields using actinometry to measure the light intensity.
-
Expected Results:
The concentration of the starting isomer will decrease over time, while the concentrations of the product isomer and the cyclopropane (B1198618) derivative will increase. The relative rates of these processes can be used to determine the quantum yields, providing insight into the efficiency of isomerization versus cyclization.
Caption: Workflow for the photochemical study of this compound.
Protocol 2: Probing Radical Reactions with this compound (Hypothetical)
This hypothetical protocol outlines how this compound could be used to probe a radical reaction, for example, the addition of a thiyl radical.
Materials:
-
cis- or trans-1,3-diphenylpropene
-
Thiophenol (or other radical precursor)
-
Radical initiator (e.g., AIBN)
-
Anhydrous, deoxygenated solvent (e.g., benzene (B151609) or toluene)
-
HPLC or GC-MS for product analysis
-
NMR spectrometer for structural characterization
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the this compound isomer, thiophenol, and a catalytic amount of AIBN in the chosen solvent.
-
Reaction: Heat the reaction mixture to the decomposition temperature of AIBN (typically ~65-85°C for AIBN).
-
Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for GC or HPLC analysis.
-
Workup: Once the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the products by column chromatography.
-
Analysis:
-
Characterize the structure of the adducts by NMR, MS, and IR spectroscopy.
-
Determine the stereochemistry of the products (syn/anti) to infer the mechanism of radical addition.
-
Analyze the ratio of cis and trans isomers of any unreacted this compound to see if the radical conditions promote isomerization.
-
Expected Mechanistic Insights:
The stereochemical outcome of the addition product can provide information on whether the addition occurs via a bridged intermediate or a stepwise mechanism. The degree of isomerization of the unreacted starting material can indicate the reversibility of the initial radical addition.
Caption: Proposed pathway for a radical addition to this compound.
Protocol 3: Investigating Carbocation Intermediates using this compound (Hypothetical)
This hypothetical protocol describes how this compound could be used to study an acid-catalyzed reaction, potentially involving carbocation intermediates.
Materials:
-
cis- or trans-1,3-diphenylpropene
-
A strong acid catalyst (e.g., triflic acid or a Lewis acid like BF₃·OEt₂)
-
Anhydrous, non-nucleophilic solvent (e.g., dichloromethane)
-
Quenching agent (e.g., saturated sodium bicarbonate solution)
-
HPLC or GC for isomer ratio analysis
-
NMR spectrometer for structural analysis of any rearrangement products
Procedure:
-
Reaction Setup: Dissolve the this compound isomer in the solvent at a controlled temperature (e.g., 0°C or room temperature).
-
Initiation: Add a catalytic amount of the acid to initiate the reaction.
-
Monitoring: Take aliquots at different time points, quench them with the bicarbonate solution, and analyze the organic layer by HPLC or GC to monitor the cis/trans ratio.
-
Product Isolation: After a set reaction time, quench the entire reaction mixture, perform an aqueous workup, and isolate the products by column chromatography.
-
Analysis:
-
Determine the final cis/trans ratio of this compound.
-
Use NMR and MS to identify any other products, such as cyclized or rearranged species, which could indicate the involvement of specific carbocation intermediates.
-
Expected Mechanistic Insights:
The rate of isomerization from the cis to the more stable trans isomer can provide information about the activation energy of the process and the stability of the carbocation intermediate. The formation of other products, such as indane derivatives from intramolecular cyclization, would provide strong evidence for a carbocationic mechanism.
Caption: Logical flow of an acid-catalyzed reaction of this compound.
Protocol 4: Modern Analytical Methods for Monitoring Isomerization
A. High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a good starting point. The ratio can be optimized to achieve good separation of the cis and trans isomers. Isocratic elution is often sufficient.
-
Detection: A UV detector set at a wavelength where both isomers have strong absorbance (e.g., around 254 nm).
-
Quantification: The relative amounts of the isomers can be determined by integrating the peak areas.
B. In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Setup: The reaction is carried out directly in an NMR tube inside the spectrometer. For photochemical reactions, a fiber-optic cable can be used to deliver light into the sample.
-
Monitoring: A series of ¹H NMR spectra are acquired over time. The vinyl protons of the cis and trans isomers will have distinct chemical shifts and coupling constants, allowing for their unambiguous identification and quantification.
-
Data Analysis: The integrals of the characteristic vinyl proton signals are used to determine the concentration of each isomer as a function of time, from which kinetic data can be extracted.
Conclusion
This compound is a valuable tool for mechanistic organic chemistry. Its well-defined isomers and reactivity patterns allow for the investigation of photochemical processes and provide a framework for probing radical and carbocation-mediated reactions. The combination of classic experimental designs with modern analytical techniques like HPLC and in situ NMR enables detailed kinetic and mechanistic studies, contributing to a deeper understanding of complex organic transformations.
References
Application Notes and Protocols: Preparation of 1,3-Diphenyl-1-propanol from 1,3-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,3-diphenyl-1-propanol via the anti-Markovnikov hydration of 1,3-diphenylpropene. The primary method described is the hydroboration-oxidation reaction, a robust and highly selective two-step process that yields the desired primary alcohol.[1][2][3] This protocol outlines the reaction mechanism, necessary reagents and equipment, a step-by-step experimental procedure, and safety considerations.
Introduction
The conversion of an alkene to an alcohol, known as hydration, is a fundamental transformation in organic synthesis. The preparation of 1,3-diphenyl-1-propanol from this compound requires the addition of a hydroxyl group to the terminal carbon of the alkene, an example of an anti-Markovnikov addition.[4][5] While acid-catalyzed hydration typically yields the Markovnikov product (the secondary alcohol in this case), the hydroboration-oxidation reaction provides a reliable method to achieve the desired anti-Markovnikov regioselectivity with high stereospecificity.[2][3][6]
This reaction proceeds in two distinct steps:
-
Hydroboration: The addition of borane (B79455) (BH₃) across the double bond of the alkene to form a trialkylborane intermediate.
-
Oxidation: The subsequent oxidation of the trialkylborane, typically with hydrogen peroxide (H₂O₂) in a basic solution, to replace the boron atom with a hydroxyl group.[3][5]
The overall transformation is a syn-addition of water across the double bond, where the hydroxyl group attaches to the less-substituted carbon atom.[3]
Reaction Scheme & Mechanism
The hydroboration-oxidation of this compound proceeds as follows:
Step 1: Hydroboration Borane (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃•THF), adds to the alkene. This is a concerted, single-step reaction where the boron atom adds to the less sterically hindered carbon of the double bond (C1), and a hydride (H⁻) adds to the more substituted carbon (C2).[1][5] This process is repeated until all three B-H bonds of the borane have reacted, forming a trialkylborane intermediate. The reaction does not involve a carbocation intermediate, thus preventing skeletal rearrangements.[1][4]
Step 2: Oxidation-Hydrolysis The trialkylborane intermediate is not isolated but is treated directly with an oxidizing agent, such as hydrogen peroxide (H₂O₂), under basic conditions (e.g., NaOH). The hydroperoxide ion attacks the boron atom, leading to the migration of the alkyl group from boron to the adjacent oxygen atom. This sequence repeats for all three alkyl groups. The final step is the hydrolysis of the resulting borate (B1201080) ester to yield the desired alcohol, 1,3-diphenyl-1-propanol. This oxidation step occurs with retention of stereochemistry.[6]
Experimental Protocol
This protocol details the laboratory-scale synthesis of 1,3-diphenyl-1-propanol.
3.1 Materials and Equipment
-
Reagents:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether (or Ethyl Acetate)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (two- or three-necked)
-
Magnetic stirrer and stir bar
-
Septa and needles/syringes
-
Ice-water bath
-
Reflux condenser (optional, for larger scale)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
Silica (B1680970) gel for column chromatography
-
TLC plates and developing chamber
-
3.2 Procedure
-
Reaction Setup:
-
To a dry, nitrogen-flushed, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (e.g., 10.0 mmol, 1.94 g).
-
Dissolve the starting material in 50 mL of anhydrous THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Hydroboration:
-
Slowly add 1.0 M BH₃•THF solution (e.g., 11.0 mL, 11.0 mmol, 1.1 equivalents) to the stirred solution of the alkene via syringe over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
-
Oxidation:
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Slowly and carefully add 3 M aqueous NaOH solution (e.g., 15 mL) to the flask.
-
Following the base, add 30% aqueous H₂O₂ solution (e.g., 15 mL) dropwise via an addition funnel or syringe. Caution: This addition is exothermic; maintain the temperature below 25 °C.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 50 mL of diethyl ether (or ethyl acetate) and separate the organic layer.
-
Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine all organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate, starting from 95:5) to isolate the pure 1,3-diphenyl-1-propanol.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified product.
-
Data Presentation
The following table summarizes the typical reaction parameters for the hydroboration-oxidation of this compound.
| Parameter | Description |
| Starting Material | This compound |
| Key Reagents | 1. Borane-THF complex (BH₃•THF) 2. Sodium Hydroxide (NaOH) 3. Hydrogen Peroxide (H₂O₂) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Hydroboration: 0 °C to Room Temp. Oxidation: 0 °C to Room Temp. |
| Reaction Time | Hydroboration: 2-3 hours Oxidation: 1-2 hours |
| Workup | Extractive workup with diethyl ether or ethyl acetate. |
| Purification | Silica gel column chromatography. |
| Typical Yield | 85-95% (Estimated based on similar substrates) |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 1,3-diphenyl-1-propanol.
Caption: Workflow for the synthesis of 1,3-diphenyl-1-propanol.
Safety Precautions
-
Borane-THF complex (BH₃•THF): Highly flammable, corrosive, and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrogen Peroxide (30%): Strong oxidizing agent. Avoid contact with skin and eyes. Can cause severe burns. Do not mix with flammable materials.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Ensure there are no ignition sources nearby. Perform all operations in a fume hood.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 4. Addition of Water to Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Synthesis of 1,3-Diphenyl-2-propen-1-one via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,3-diphenyl-2-propen-1-one, commonly known as chalcone (B49325), utilizing a Grignard reaction followed by an oxidation step. This method offers an alternative to the more common Claisen-Schmidt condensation. The protocol is divided into two main stages: the synthesis of the intermediate alcohol, 1,3-diphenyl-2-propen-1-ol, through the reaction of phenylmagnesium bromide with cinnamaldehyde (B126680), and its subsequent oxidation to the target α,β-unsaturated ketone using pyridinium (B92312) chlorochromate (PCC). This application note includes detailed experimental procedures, a summary of quantitative data, and graphical representations of the reaction pathway and experimental workflow.
Introduction
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of organic compounds that form the central core for a variety of important biological molecules and are precursors in the biosynthesis of flavonoids.[1] Due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, the synthesis of chalcone derivatives is of significant interest in medicinal chemistry and drug development. While the Claisen-Schmidt condensation is the most traditional method for chalcone synthesis, the Grignard reaction provides a valuable alternative synthetic route.[2][3] This protocol outlines the synthesis of the parent chalcone, 1,3-diphenyl-2-propen-1-one, via the addition of a phenyl Grignard reagent to cinnamaldehyde, followed by oxidation of the resulting allylic alcohol.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Bromobenzene (B47551) | Starting Material | C₆H₅Br | 157.01 | -31 | 156 |
| Magnesium | Reagent | Mg | 24.31 | 650 | 1090 |
| Cinnamaldehyde | Starting Material | C₉H₈O | 132.16 | -7.5 | 248 |
| Diethyl Ether | Solvent | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 |
| 1,3-Diphenyl-2-propen-1-ol | Intermediate | C₁₅H₁₄O | 210.27 | 64-66 | N/A |
| Pyridinium Chlorochromate (PCC) | Oxidizing Agent | C₅H₆NCrO₃Cl | 215.56 | 205 (dec.) | N/A |
| Dichloromethane (B109758) | Solvent | CH₂Cl₂ | 84.93 | -96.7 | 39.6 |
| 1,3-Diphenyl-2-propen-1-one | Final Product | C₁₅H₁₂O | 208.26 | 55-57 [4] | 345-348 [4] |
Table 2: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Expected Yield |
| 1 | Grignard Reaction | Phenylmagnesium bromide, Cinnamaldehyde | Anhydrous Diethyl Ether | 1-2 hours | 0 to reflux | High |
| 2 | Oxidation | 1,3-Diphenyl-2-propen-1-ol, PCC | Dichloromethane | 2-4 hours | Room Temperature | Good |
| - | Overall | Bromobenzene, Mg, Cinnamaldehyde, PCC | - | - | - | Moderate to Good |
Experimental Protocols
Part 1: Synthesis of 1,3-Diphenyl-2-propen-1-ol via Grignard Reaction
This procedure is adapted from general Grignard reaction protocols.[5] All glassware must be thoroughly dried in an oven and cooled under a dry atmosphere (e.g., nitrogen or argon) before use, as Grignard reagents are highly sensitive to moisture.
Materials:
-
Magnesium turnings (1.0 equiv)
-
Bromobenzene (1.05 equiv)
-
Anhydrous diethyl ether
-
Iodine crystal (catalytic)
-
Cinnamaldehyde (1.0 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Cinnamaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve cinnamaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude 1,3-diphenyl-2-propen-1-ol. The crude product can be purified by recrystallization or column chromatography if necessary, but can often be used directly in the next step.
Part 2: Oxidation of 1,3-Diphenyl-2-propen-1-ol to 1,3-Diphenyl-2-propen-1-one
This procedure is a general method for the oxidation of secondary alcohols to ketones using PCC.[6]
Materials:
-
Crude 1,3-diphenyl-2-propen-1-ol (from Part 1)
-
Pyridinium chlorochromate (PCC) (1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, suspend PCC in anhydrous dichloromethane.
-
Dissolve the crude 1,3-diphenyl-2-propen-1-ol in anhydrous dichloromethane and add this solution to the PCC suspension in one portion while stirring.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium residues.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 1,3-diphenyl-2-propen-1-one.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or hexane/ethyl acetate) to afford the pure 1,3-diphenyl-2-propen-1-one as a pale yellow solid.
Visualizations
Caption: Reaction pathway for the synthesis of chalcone via Grignard reaction.
Caption: Experimental workflow for the two-step synthesis of chalcone.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry-online.com [chemistry-online.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Catalytic Transfer Hydrogenation of 1,3-Diphenyl-2-propen-1-one (Chalcone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic transfer hydrogenation (CTH) is a powerful and versatile technique in organic synthesis for the reduction of unsaturated functional groups. This method offers a safer and often more convenient alternative to traditional hydrogenation reactions that require high-pressure hydrogen gas. In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a metal catalyst. This application note focuses on the catalytic transfer hydrogenation of 1,3-diphenyl-2-propen-1-one, commonly known as chalcone (B49325), a prominent scaffold in medicinal chemistry. The reduction of chalcones can yield either dihydrochalcones (reduction of the C=C bond) or 1,3-diphenylpropan-1-ols (reduction of both C=C and C=O bonds), both of which are valuable intermediates in the synthesis of pharmaceuticals and biologically active compounds.
The choice of catalyst and hydrogen donor is crucial for achieving high yields and selectivity. Common catalysts include palladium on carbon (Pd/C) and various ruthenium complexes.[1][2] A range of hydrogen donors can be employed, such as formic acid, ammonium (B1175870) formate (B1220265), and alcohols like isopropanol (B130326) and methanol (B129727).[2][3][4] The reaction conditions, including temperature and solvent, also play a significant role in the outcome of the reduction. This document provides an overview of different protocols and presents the data in a structured format to aid researchers in selecting the optimal conditions for their specific needs.
Data Presentation
The following tables summarize quantitative data from various reported methods for the catalytic transfer hydrogenation of chalcone, allowing for easy comparison of catalysts, hydrogen donors, reaction conditions, and outcomes.
Table 1: Palladium-Catalyzed Transfer Hydrogenation of Chalcone
| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 10% Pd/C | Ammonium Formate | Methanol | Room Temp | 30 min | 1,3-Diphenylpropan-1-ol | >95 | |
| 10% Pd/C | Ammonium Formate | Ethanol (B145695) | 60 (Microwave) | 20 min | 1,3-Diphenylpropan-1-ol | 100 | [4] |
| 10% Pd/C | Formate Salts | Not Specified | Not Specified | Not Specified | 1,3-Diphenylpropane | Not Specified | [1] |
| Pd/C | Ammonium Formate | Methanol | Room Temp | Not Specified | 1,3-Diphenylpropan-1-ol | Very Good | [5] |
Table 2: Ruthenium-Catalyzed Transfer Hydrogenation of Chalcone
| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| SNS-Ru pincer complex | Methanol | Toluene (B28343) | 120 | 12 | 1,3-Diphenylpropan-1-one | 80 | [2] |
| oxo-tethered-Ru(II) | Sodium Formate | Water | Not Specified | Not Specified | 1,3-Diarylpropan-1-ols | up to 96 | [6] |
| [Ru(PYA)(cymene)]+ | Ethanol | Not Specified | Room Temp | Not Specified | Saturated Ketones | Not Specified | [7] |
| TPT-Runano catalyst | H₂ (atmospheric) | Not Specified | Not Specified | Not Specified | Dihydrochalcone | 98 | [8][9] |
| RuCl(CNNPh)(disphosphine) | 2-propanol | 2-propanol | Reflux | 1 | ortho-hydroxy 1,3-diarypropanols | 80-88 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the tables above.
Protocol 1: Complete Reduction of Chalcone using Pd/C and Ammonium Formate (Microwave-Assisted)
This protocol is adapted from a green and efficient method for the one-pot conversion of chalcones to saturated alcohols.[4][11]
Materials:
-
1,3-diphenyl-2-propen-1-one (Chalcone)
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Ethanol
-
Microwave reactor vials
-
Magnetic stirrer bar
-
Celite
Procedure:
-
To a microwave reactor vial equipped with a magnetic stirrer bar, add 1,3-diphenyl-2-propen-1-one (1.0 mmol), 10% Pd/C (10 mol%), and ammonium formate (5.0 mmol).
-
Add ethanol (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 60 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Chemoselective Reduction to Dihydrochalcone using a Ruthenium Pincer Complex and Methanol
This protocol describes the selective reduction of the C=C bond of chalcone using a specific ruthenium catalyst.[2]
Materials:
-
1,3-diphenyl-2-propen-1-one (Chalcone)
-
SNS-Ru pincer complex (2 mol%)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Toluene
-
30 mL oven-dried pressure tube
-
Magnetic stirrer bar
-
Argon atmosphere
-
Celite
Procedure:
-
In a 30 mL oven-dried pressure tube containing a magnetic stirrer bar, add the appropriate chalcone (0.5 mmol), KOH (0.5 mmol), and the SNS-Ru pincer catalyst (2 mol%).
-
Add methanol (0.2 mL) and toluene (2 mL) to the tube.
-
Seal the tube under an argon atmosphere.
-
Place the sealed tube in a preheated oil bath at 120 °C for 12 hours.
-
Upon completion, cool the tube to room temperature.
-
Filter the crude mixture through a small plug of Celite.
-
Evaporate the solvent from the filtrate.
-
Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., EtOAc-hexane).
Visualizations
The following diagrams illustrate the experimental workflow and a generalized reaction mechanism for the catalytic transfer hydrogenation of chalcone.
Caption: A generalized workflow for the catalytic transfer hydrogenation of chalcone.
References
- 1. Catalytic Transfer Hydrogenation of 1,3-diphenyl-2-propen-1-one with Palladium on Carbon and Formate Salts [scholarworks.indianapolis.iu.edu]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. digibuo.uniovi.es [digibuo.uniovi.es]
- 11. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
improving yield of 1,3-diphenylpropene in Wittig reaction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Wittig reaction for the synthesis of 1,3-diphenylpropene and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig synthesis of this compound, helping users diagnose and resolve problems to improve reaction yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Ylide Formation: The base used may be too weak to deprotonate the phosphonium (B103445) salt effectively. The phosphonium salt may be wet. | Use a stronger base such as sodium methoxide, potassium tert-butoxide, or n-butyllithium. Ensure the phosphonium salt is thoroughly dried before use. |
| Ylide Instability: The phosphorus ylide can be unstable and may decompose if not used promptly or if exposed to air or moisture for extended periods. | Generate the ylide in situ and use it immediately. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. | |
| Poor Quality Reagents: The aldehyde may have oxidized to a carboxylic acid, or the phosphonium salt may be impure. | Use freshly distilled benzaldehyde (B42025). Check the purity of the benzyltriphenylphosphonium (B107652) chloride. | |
| Side Reactions: For aldehydes with enolizable protons, competitive enolate formation can occur, reducing the amount of aldehyde available to react with the ylide.[1] | Add the ylide solution slowly to the aldehyde. Consider using a non-nucleophilic base. | |
| Product is a Mixture of E/Z Isomers | Ylide Stabilization: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. Semi-stabilized ylides, like the one derived from benzyltriphenylphosphonium chloride, can often lead to mixtures of E and Z isomers.[2] | To favor the (E)-isomer, using a stabilized ylide or employing the Schlosser modification with a strong base like phenyllithium (B1222949) at low temperatures can be effective.[2] For (Z)-isomer selectivity with unstabilized ylides, salt-free conditions are often preferred. |
| Reaction Conditions: The presence of lithium salts can affect the stereochemical outcome.[2] | In the absence of lithium salts, the reaction is under kinetic control, which can favor the Z-isomer. The choice of solvent can also influence the E/Z ratio. | |
| Difficulty in Product Purification | Triphenylphosphine (B44618) Oxide (TPPO) Contamination: TPPO is a common byproduct of the Wittig reaction and can be difficult to separate from the desired alkene due to its similar polarity. | Crystallization: TPPO is often less soluble in non-polar solvents like hexane (B92381) or a mixture of ether and pentane. Attempt to selectively crystallize the product or precipitate the TPPO.[3][4] |
| Column Chromatography: While challenging, careful column chromatography on silica (B1680970) gel can separate this compound from TPPO. | ||
| Complexation: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂), which can then be removed by filtration.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the driving force behind the Wittig reaction?
A1: The primary driving force of the Wittig reaction is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct. The strong phosphorus-oxygen double bond in TPPO makes its formation thermodynamically favorable, thus driving the reaction forward.[5]
Q2: How can I tell if the ylide has formed?
A2: The formation of a phosphorus ylide is often accompanied by a distinct color change. Benzyl-derived ylides typically produce a yellow to orange or red color in the reaction mixture. This color will then fade as the ylide reacts with the aldehyde.
Q3: Can I use a ketone instead of an aldehyde in this reaction?
A3: While the Wittig reaction is applicable to both aldehydes and ketones, aldehydes are generally more reactive and less sterically hindered, often leading to better yields.[6] Sterically hindered ketones may react slowly or not at all, especially with stabilized ylides.
Q4: What is the difference between a stabilized and an unstabilized ylide?
A4: The stability of a phosphorus ylide is determined by the substituents on the carbon atom bearing the negative charge.
-
Stabilized ylides have an electron-withdrawing group (e.g., ester, ketone) attached to the carbanion. This delocalizes the negative charge, making the ylide more stable and less reactive. They generally favor the formation of (E)-alkenes.
-
Unstabilized ylides have alkyl or hydrogen substituents on the carbanion. They are more reactive and typically lead to the formation of (Z)-alkenes.
-
The ylide from benzyltriphenylphosphonium chloride is considered semi-stabilized due to resonance with the phenyl ring, which can result in poor E/Z selectivity.[2]
Q5: Are there "greener" alternatives to the traditional Wittig reaction?
A5: Yes, several "green" chemistry approaches to the Wittig reaction have been developed. These often involve using less hazardous solvents, such as water, or performing the reaction under solvent-free conditions by grinding the reactants together.[7][8] One-pot aqueous methods using sodium bicarbonate as the base have also been reported.[8]
Quantitative Data Summary
The yield of this compound is highly dependent on the specific reaction conditions. Below is a summary of reported yields for similar Wittig reactions.
| Aldehyde | Phosphonium Salt | Base | Solvent | Yield (%) | Isomer Ratio (E:Z) | Reference |
| Benzaldehyde | (Carboxymethylene)triphenylphosphorane | - | None (Solvent-free) | ~70% (mixture) | E-isomer major | Leung and Angel (2004)[8] |
| trans-Cinnamaldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane (B109758) | 30% | Not specified | Traditional Method[5] |
| trans-Cinnamaldehyde | Benzyltriphenylphosphonium chloride | Sodium methoxide | Methanol | 22% | E,E-isomer | Odinity (2013)[1] |
| Benzaldehyde | Methyl bromoacetate (B1195939) + Triphenylphosphine | Sat. Sodium Bicarbonate | Water | 46.5% | 95.5:4.5 | Robertson (2016)[8] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via the Wittig reaction using benzyltriphenylphosphonium chloride and benzaldehyde.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
50% Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
1-Propanol (for recrystallization)
-
Round-bottom flask or large test tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flasks
-
Filtration apparatus (Buchner funnel or similar)
Procedure:
-
Reaction Setup: In a round-bottom flask or a large test tube equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (1.0 equivalent) and benzaldehyde (1.0 equivalent).
-
Solvent Addition: Add dichloromethane to the flask to dissolve the reactants.
-
Ylide Generation and Reaction: While stirring vigorously, slowly add 50% aqueous sodium hydroxide solution (a slight excess) to the mixture. A color change (typically to yellow or orange) should be observed, indicating the formation of the ylide. Continue to stir the two-phase mixture vigorously for at least 30 minutes at room temperature.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with additional dichloromethane and water. Shake the funnel, venting periodically, and then allow the layers to separate.
-
Isolation: Collect the lower organic layer, which contains the product. Wash the aqueous layer with a small portion of dichloromethane and combine the organic extracts.
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and then evaporate the solvent using a rotary evaporator or a gentle stream of air to obtain the crude product.
-
Purification - Recrystallization: The crude product, which contains this compound and triphenylphosphine oxide, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot 1-propanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the this compound. The more polar triphenylphosphine oxide tends to remain in the propanol (B110389) solution.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1-propanol, and allow them to air dry.
Visualizations
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. webassign.net [webassign.net]
- 3. This compound|lookchem [lookchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Essay Wittig reaction - 707 Words | Bartleby [bartleby.com]
- 6. gctlc.org [gctlc.org]
- 7. sciepub.com [sciepub.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 1,3-Diphenylpropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diphenylpropene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods for synthesizing this compound and its precursors include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Grignard reaction, and the Claisen-Schmidt condensation followed by reduction of the resulting chalcone (B49325).[1][2][3][4]
Q2: What is the main byproduct of the Wittig reaction when synthesizing alkenes?
A2: The Wittig reaction generates triphenylphosphine (B44618) oxide (TPPO) as a significant byproduct, which can sometimes be challenging to separate from the desired alkene product due to its polarity and solubility characteristics.[1][5]
Q3: How does the Horner-Wadsworth-Emmons (HWE) reaction differ from the Wittig reaction in terms of byproducts?
A3: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. A key advantage is that the byproduct is a water-soluble dialkylphosphate salt, which is generally much easier to remove from the reaction mixture by a simple aqueous extraction compared to the triphenylphosphine oxide produced in the Wittig reaction.[2][6]
Q4: What are the typical side reactions to be aware of in a Grignard synthesis of this compound?
A4: A common side reaction is the formation of a homocoupling product, such as biphenyl (B1667301) if using a phenyl Grignard reagent, or 1,2-diphenylethane (B90400) from a benzyl (B1604629) Grignard reagent, through a Wurtz-type coupling.[3][7] This occurs when the Grignard reagent reacts with unreacted halide starting material.[3]
Q5: Can this compound be synthesized via a Claisen-Schmidt condensation?
A5: The Claisen-Schmidt condensation is used to synthesize the precursor 1,3-diphenyl-2-propen-1-one (chalcone) from benzaldehyde (B42025) and acetophenone (B1666503).[8][9] This chalcone can then be reduced to this compound in a subsequent step.
Troubleshooting Guides
Issue: Low Yield in Wittig Synthesis and a Persistent White Solid Impurity
Q: My Wittig reaction for this compound resulted in a low yield, and after workup, I have a significant amount of a white, crystalline solid that is difficult to separate from my product. What is this impurity and how can I remove it?
A: The white solid is almost certainly triphenylphosphine oxide (TPPO), a common and thermodynamically stable byproduct of the Wittig reaction.[1][5] Its removal can be challenging, but here are several effective methods:
-
Precipitation with a Non-Polar Solvent: TPPO has low solubility in non-polar solvents like hexanes or diethyl ether. You can dissolve the crude reaction mixture in a minimal amount of a more polar solvent (e.g., dichloromethane (B109758) or toluene) and then add a non-polar "anti-solvent" to selectively precipitate the TPPO, which can then be removed by filtration.
-
Filtration through a Silica (B1680970) Plug: Due to its high polarity, TPPO strongly adsorbs to silica gel. A quick and effective purification method is to dissolve the crude product in a non-polar solvent system (e.g., hexane (B92381)/ether) and pass it through a short column ("plug") of silica gel. The less polar this compound will elute while the TPPO is retained on the silica.[10]
-
Complexation with Metal Salts: TPPO is a Lewis base and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂). By dissolving the crude mixture in a polar solvent like ethanol (B145695) and adding a solution of ZnCl₂, an insoluble ZnCl₂(TPPO)₂ adduct will precipitate and can be filtered off.
Issue: Formation of a Hydrocarbon Byproduct in Grignard Synthesis
Q: During the Grignard synthesis of 1,3-diphenylpropan-1-ol (B1266756) (a precursor to this compound), I observed a significant amount of a non-polar hydrocarbon byproduct. What is it and how can I minimize its formation?
A: This byproduct is likely from a Wurtz-type coupling reaction between the Grignard reagent and the unreacted halide starting material.[3][11] For example, if you prepared benzylmagnesium chloride, the byproduct would be 1,2-diphenylethane.[12] Its formation is favored by high concentrations of the halide and elevated temperatures.[3]
To minimize this side reaction:
-
Slow Addition of Halide: Add the solution of the benzyl halide dropwise to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.[7]
-
Temperature Control: The Grignard reaction is exothermic. Use an ice bath to maintain a controlled temperature during the addition of the halide to prevent overheating, which can promote the Wurtz coupling.[11]
-
Use of Excess Magnesium: Using a slight excess of magnesium can help to ensure that the halide reacts to form the Grignard reagent rather than coupling with already-formed Grignard reagent.
Purification: The hydrocarbon byproduct can typically be removed from the desired alcohol product by recrystallization or column chromatography. Trituration with a non-polar solvent like petroleum ether can also be effective in washing away the non-polar byproduct from the more polar alcohol.[3]
Issue: Low Yield and Multiple Products in Claisen-Schmidt Condensation
Q: My Claisen-Schmidt condensation to produce the chalcone precursor for this compound resulted in a low yield and a complex mixture of products. What are the possible side reactions?
A: Besides the desired chalcone, several side reactions can occur in a Claisen-Schmidt condensation:
-
Self-condensation of the Ketone: If the ketone (acetophenone) enolizes and reacts with another molecule of itself, this can lead to byproducts.
-
Michael Addition: The enolate can add to the α,β-unsaturated ketone product (the chalcone) in a Michael 1,4-addition, leading to a 1,5-dicarbonyl compound.
-
Cannizzaro Reaction of the Aldehyde: Although less common under these conditions, if the aldehyde (benzaldehyde) has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base.
To improve the yield of the desired chalcone:
-
Control of Stoichiometry and Addition Order: A modified protocol where the ketone is added slowly to a mixture of the aldehyde and the base can help to minimize the self-condensation of the ketone.[13]
-
Temperature Control: Maintaining a consistent and often cool temperature can help to control the reaction and prevent unwanted side reactions.[13]
Quantitative Data Summary
The following table provides a comparative overview of the different synthetic methods for this compound and its precursors. Please note that yields and stereoselectivity are highly dependent on specific reaction conditions, and the data presented are representative examples from various sources.
| Synthetic Method | Target Product | Typical Yield (%) | E/Z Ratio | Major Side Product(s) | Key Advantages | Key Disadvantages |
| Wittig Reaction | 1,4-diphenyl-1,3-butadiene* | 30-70%[1] | Variable, often mixtures[4] | Triphenylphosphine oxide | High yield potential, reliable C=C bond formation.[1] | Difficult removal of TPPO byproduct.[5] |
| Horner-Wadsworth-Emmons | α,β-Unsaturated Esters/Ketones | High | Predominantly E[2] | Water-soluble phosphate (B84403) salts | Easy byproduct removal, high E-selectivity.[2][6] | Phosphonate reagents can be more expensive. |
| Grignard Reaction | 1,3-diphenylpropan-1-ol | ~90% (Grignard formation)[12] | N/A | 1,2-diphenylethane (6% in one case)[12] | Versatile C-C bond formation. | Sensitive to moisture, Wurtz coupling side reaction.[3][11] |
| Claisen-Schmidt Condensation | 1,3-diphenyl-2-propen-1-one | 79-95%[14] | Predominantly E[15] | Michael addition products, self-condensation products.[8] | High yields for chalcone synthesis. | Requires a subsequent reduction step to get to this compound. |
*Data for a closely related synthesis of 1,4-diphenyl-1,3-butadiene from cinnamaldehyde, as a representative example.
Experimental Protocols
Wittig Synthesis of 1,4-Diphenyl-1,3-butadiene (from Cinnamaldehyde)
-
In a round-bottom flask, combine benzyltriphenylphosphonium (B107652) chloride (1.00 g) and trans-cinnamaldehyde (0.34 g).[1]
-
Add 5 mL of dichloromethane followed by 5 mL of 50% aqueous sodium hydroxide (B78521).[1]
-
Stir the biphasic mixture vigorously at room temperature for 15 minutes.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry with a suitable drying agent (e.g., anhydrous magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the product from triphenylphosphine oxide.[1]
Claisen-Schmidt Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Dissolve sodium hydroxide (1.0 g) in ethanol (22 mL).[8]
-
In a separate 100 mL Erlenmeyer flask, add benzaldehyde (1.25 mL) and acetophenone (0.9 mL).[8]
-
Add the ethanolic NaOH solution to the aldehyde/ketone mixture and stir at 25°C for 24 hours.[8]
-
Remove the ethanol using a rotary evaporator.
-
Wash the resulting solid with tert-butyl methyl ether (2 x 30 mL).[8]
-
Wash the ether solution with water (6 x 30 mL) and dry over anhydrous sodium sulfate.[8]
-
Filter and remove the solvent under reduced pressure.
-
Recrystallize the crude chalcone from a hexane/tert-butyl methyl ether mixture.[8]
Visualization of Synthetic Pathways and Side Reactions
The following diagram illustrates the main synthetic pathways to this compound and its common side reactions.
References
- 1. delval.edu [delval.edu]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. sciepub.com [sciepub.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
- 13. jmpas.com [jmpas.com]
- 14. EP1644312B1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives - Google Patents [patents.google.com]
- 15. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separating Cis and Trans Isomers of 1,3-Diphenylpropene
Welcome to the Technical Support Center for the separation of cis- and trans-1,3-diphenylpropene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between cis- and trans-1,3-diphenylpropene that can be exploited for separation?
A1: The primary differences between the cis and trans isomers of 1,3-diphenylpropene that facilitate their separation are their polarity and molecular shape. The trans-isomer is more linear and symmetrical, resulting in lower polarity and a greater ability to pack into a crystal lattice. The cis-isomer is less symmetrical, leading to a small net dipole moment and generally higher polarity. This difference in polarity is the basis for chromatographic separations, while the difference in crystal packing efficiency is exploited in fractional crystallization.
Q2: Which chromatographic technique is most suitable for separating cis- and trans-1,3-diphenylpropene?
A2: Both column chromatography and High-Performance Liquid Chromatography (HPLC) are effective for separating the isomers of this compound. For preparative scale (milligram to gram), column chromatography with silica (B1680970) gel is a common and cost-effective method. For analytical and small-scale preparative purposes, HPLC offers higher resolution and faster separation times. Gas chromatography (GC) is also an excellent analytical technique for determining the isomeric ratio, as the two isomers often exhibit different retention times on standard nonpolar capillary columns.[1]
Q3: Can fractional crystallization be used to separate the isomers?
A3: Yes, fractional crystallization can be an effective method, particularly for obtaining the less soluble trans-isomer in high purity. This technique relies on the different solubilities of the isomers in a given solvent. Typically, the more symmetrical trans-isomer is less soluble and will crystallize out of a saturated solution upon cooling, while the cis-isomer remains in the mother liquor.[2] The choice of solvent is critical for successful fractional crystallization.
Q4: How can I confirm the identity and purity of the separated isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the cis and trans isomers. The coupling constant (J-value) between the vinylic protons is characteristic for each isomer. The cis-isomer will have a smaller coupling constant (typically around 11.5 Hz) compared to the trans-isomer (around 15-16 Hz). Purity can be assessed by the absence of signals corresponding to the other isomer in the NMR spectrum. HPLC and GC-MS are also excellent methods for determining the purity of each isomer.
Troubleshooting Guides
Column Chromatography
Problem: Poor or no separation of isomers on the silica gel column.
-
Possible Cause: The eluent (mobile phase) polarity is incorrect.
-
Solution: Since this compound isomers are nonpolar, a nonpolar eluent system is required. Start with 100% hexane (B92381) or petroleum ether. The cis-isomer, being slightly more polar, should elute after the trans-isomer. If both isomers elute too quickly, ensure you are using a sufficiently nonpolar solvent. For these nonpolar compounds, it is unlikely the eluent is not polar enough.
-
-
Possible Cause: The column is overloaded.
-
Solution: The amount of crude mixture applied to the column should not exceed a certain ratio with respect to the stationary phase. A general guideline is a 1:30 to 1:50 ratio of sample to silica gel by weight. Overloading leads to broad bands and poor resolution.
-
-
Possible Cause: Improper column packing.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles. An improperly packed column will result in uneven solvent flow and band broadening, leading to poor separation.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: While unlikely for this compound, if your compound has unexpected polarity due to impurities, you can gradually increase the eluent polarity by adding a very small percentage of a slightly more polar solvent like toluene (B28343) or dichloromethane (B109758) to the hexane.
-
High-Performance Liquid Chromatography (HPLC)
Problem: The cis and trans isomer peaks are co-eluting or have poor resolution.
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution: For normal-phase HPLC on a silica or cyano column, start with a nonpolar mobile phase like hexane and isopropanol (B130326) (e.g., 99.5:0.5). Adjust the ratio to improve separation. For reverse-phase HPLC (e.g., C18 column), use a polar mobile phase like acetonitrile/water or methanol (B129727)/water. Adjusting the organic modifier percentage will alter the retention times and can improve resolution.
-
-
Possible Cause: The stationary phase is not suitable.
-
Solution: For nonpolar isomers, a normal-phase column (silica or cyano) often provides better selectivity. If using a reverse-phase column, consider one with a phenyl-hexyl phase, which can offer alternative selectivity for aromatic compounds.
-
Fractional Crystallization
Problem: No crystals form upon cooling the solution.
-
Possible Cause: The solution is too dilute, or the wrong solvent was used.
-
Solution: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when hot. For this compound, solvents like ethanol (B145695) or methanol can be effective. If no crystals form, try to concentrate the solution by evaporating some of the solvent and then cooling again.
-
-
Possible Cause: The solution is supersaturated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. Adding a seed crystal of the pure trans-isomer, if available, can also initiate crystallization.
-
Experimental Protocols
Preparative Separation by Column Chromatography
This protocol is adapted from methods used for similar nonpolar isomers like stilbene.[1][3]
Materials:
-
Crude mixture of cis- and trans-1,3-diphenylpropene
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether), HPLC grade
-
Glass chromatography column
-
Collection tubes
-
TLC plates (silica gel) and developing chamber
-
UV lamp
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a flat, even bed. Drain the excess hexane until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of hexane. Carefully apply the concentrated solution to the top of the silica gel bed using a pipette.
-
Elution: Begin eluting the column with 100% hexane. The less polar trans-isomer will travel down the column faster.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 5-10 mL per tube).
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using hexane as the eluent and visualize the spots under a UV lamp. The trans-isomer will have a higher Rf value than the cis-isomer.
-
Combine and Evaporate: Combine the fractions containing the pure trans-isomer and separately combine the fractions with the pure cis-isomer. Remove the solvent using a rotary evaporator to obtain the purified isomers.
Characterization Data
| Parameter | cis-1,3-Diphenylpropene | trans-1,3-Diphenylpropene |
| ¹H NMR (CDCl₃) | Olefinic protons show a coupling constant (J) of ~11.5 Hz. | Olefinic protons show a coupling constant (J) of ~15-16 Hz. |
| TLC (Hexane) | Lower Rf value | Higher Rf value |
Visualizations
Experimental Workflow: Column Chromatography Separation
Caption: A step-by-step workflow for the separation of this compound isomers using column chromatography.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: A decision tree to diagnose and resolve issues of poor separation during the chromatography of this compound isomers.
References
Technical Support Center: Purification of 1,3-Diphenylpropene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 1,3-diphenylpropene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurities largely depend on the synthetic route used.
-
From Wittig Reaction: Common impurities include unreacted benzaldehyde (B42025) or cinnamaldehyde, the phosphonium (B103445) salt starting material, and triphenylphosphine (B44618) oxide, a major byproduct of the reaction.
-
From Friedel-Crafts Alkylation: Impurities can include poly-alkylated products, isomers with different substitution patterns on the aromatic rings, and unreacted starting materials. Rearrangement of the carbocation intermediate can also lead to isomeric impurities.
-
General Impurities: Solvents used in the reaction and workup, as well as starting materials from other synthetic approaches, can also be present.
Q2: What are the primary challenges in purifying this compound?
A2: The main challenges in purifying this compound are:
-
Separation of Geometric Isomers: this compound exists as cis (Z) and trans (E) isomers. These isomers can be difficult to separate due to their similar physical properties. The trans isomer is generally more stable.
-
Removal of Nonpolar Impurities: Byproducts from the synthesis are often nonpolar and have similar solubility and chromatographic behavior to the desired product, making separation by conventional methods challenging.
-
Product Stability: Although generally stable, prolonged exposure to heat or UV light can potentially cause isomerization or degradation, especially if catalytic impurities are present.
Q3: Which analytical techniques are best for assessing the purity and isomeric ratio of this compound?
A3: Several analytical techniques are suitable for determining the purity and isomeric ratio:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is highly effective for separating the isomers. The less polar trans-1,3-diphenylpropene will typically have a longer retention time than the more polar cis isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A capillary column with a nonpolar stationary phase can separate the isomers based on their boiling point differences and provide mass spectral data for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between the isomers. The vinylic protons in the trans isomer show a larger coupling constant (J ≈ 12-18 Hz) compared to the cis isomer (J ≈ 6-12 Hz).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Column Chromatography
Issue: My this compound is not separating from a nonpolar impurity on a silica (B1680970) gel column.
-
Possible Cause: The solvent system (mobile phase) may be too polar, causing both your product and the impurity to move too quickly up the column with high Rf values.
-
Troubleshooting Steps:
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your eluent. For example, if you are using 5% ethyl acetate (B1210297) in hexanes, try reducing it to 2% or even 1%. The goal is to have the Rf value of your product around 0.2-0.3 for good separation.
-
Try a Different Nonpolar Solvent: Sometimes, changing the nonpolar component of the mobile phase can affect selectivity. For instance, you could try using petroleum ether or cyclohexane (B81311) instead of hexanes.
-
Consider a Different Stationary Phase: If adjusting the mobile phase doesn't work, you could try using a different adsorbent like alumina, which can sometimes offer different selectivity for nonpolar compounds.
-
Issue: The product is eluting as a broad or streaky band from the column.
-
Possible Cause 1: The crude sample was not loaded onto the column in a concentrated band.
-
Troubleshooting Step: Dissolve your sample in a minimal amount of the initial, least polar eluent and load it carefully onto the top of the column. Alternatively, "dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column can result in sharper bands.
-
Possible Cause 2: The column was not packed correctly, leading to channeling.
-
Troubleshooting Step: Ensure the silica gel is packed uniformly without any air bubbles or cracks. "Wet packing" (slurry packing) the column is generally recommended for better results.
Recrystallization
Issue: My this compound does not crystallize from the chosen solvent.
-
Possible Cause 1: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Troubleshooting Step: Add a less polar "anti-solvent" dropwise to the solution at an elevated temperature until it just becomes cloudy, then allow it to cool slowly. For a nonpolar compound like this compound, common solvent/anti-solvent pairs could include dichloromethane/hexanes or toluene/hexanes.
-
Possible Cause 2: The solution is not saturated.
-
Troubleshooting Step: Carefully evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
-
Possible Cause 3: Crystallization is slow to initiate.
-
Troubleshooting Steps:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.
-
Issue: The recrystallized product is still impure, with the cis-isomer present.
-
Possible Cause: The impurities have similar solubility to the product in the chosen solvent system.
-
Troubleshooting Step: Try a different solvent or solvent mixture for recrystallization. The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures. For separating cis and trans isomers of stilbene-like compounds, ethanol (B145695) is often a good choice as the trans isomer is typically less soluble.
Data Presentation
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption onto a solid support. | >95% | Good for separating compounds with different polarities; scalable. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | Difference in solubility at different temperatures. | >98% | Can yield very pure material; relatively simple setup. | Finding a suitable solvent can be challenging; yield can be low. |
| Preparative HPLC | High-resolution separation based on polarity. | >99% | Excellent for separating closely related isomers; automated. | Expensive; limited sample capacity per run. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
Objective: To separate this compound from nonpolar impurities and potentially enrich one of the geometric isomers.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the desired this compound an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexanes).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully pipette the solution onto the top of the sand layer.
-
Allow the solvent to drain until the sample is adsorbed onto the top of the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Product Collection:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification of this compound by Recrystallization
Objective: To obtain highly pure crystalline this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and when heated. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
optimizing reaction conditions for 1,3-diphenylpropene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 1,3-diphenylpropene. The information is designed to help overcome common challenges and optimize reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Issue 1: Low or No Yield in Wittig Reaction
-
Question: I am attempting to synthesize this compound via a Wittig reaction between an appropriate aldehyde/ketone and a phosphorus ylide, but I am getting very low yields or no product at all. What are the possible causes and solutions?
-
Answer: Low yields in a Wittig reaction are a common issue. Here are several factors to investigate:
-
Base Strength: The phosphorus ylide (Wittig reagent) is generated by deprotonating a phosphonium (B103445) salt.[1] The choice of base is critical. For unstabilized ylides (like those needed for many alkene syntheses), a very strong base such as n-butyllithium (n-BuLi), sodium amide, or sodium hydride is required in an anhydrous solvent like THF or diethyl ether.[2][3] If you are using a weaker base, the ylide may not be forming in sufficient concentration.
-
Ylide Formation: The ylide is often brightly colored (orange, red, or deep yellow). If you do not observe a color change after adding the base to the phosphonium salt, it is a strong indication that the ylide has not formed. This could be due to an insufficiently strong base or wet solvent/glassware.
-
Steric Hindrance: Severely sterically hindered ketones react slowly or not at all, especially with stabilized ylides.[3] If your carbonyl compound is very bulky, the reaction may require longer reaction times, higher temperatures, or a less hindered Wittig reagent.
-
Starting Material Purity: Ensure your aldehyde/ketone and phosphonium salt are pure. Impurities can interfere with the reaction. Aldehydes, in particular, can be prone to oxidation or polymerization.[3]
-
Issue 2: Poor Stereoselectivity (Incorrect E/Z Isomer Ratio)
-
Question: My Wittig reaction is producing the wrong stereoisomer of this compound, or a mixture of E and Z isomers. How can I control the stereochemical outcome?
-
Answer: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide:
-
Unstabilized Ylides: Ylides that do not have an electron-withdrawing group to stabilize the negative charge (e.g., where the substituent is an alkyl group) typically lead to the (Z)-alkene with high selectivity.[3][4]
-
Stabilized Ylides: Ylides stabilized by an adjacent electron-withdrawing group (like an ester or ketone) predominantly form the (E)-alkene.[4]
-
Semi-stabilized Ylides: When the substituent is an aryl group (like a phenyl group), the E/Z selectivity can be poor.[4]
-
Schlosser Modification: To obtain the (E)-alkene from an unstabilized ylide, the Schlosser modification can be employed. This involves using phenyllithium (B1222949) at a low temperature to convert the initial intermediate into a more stable form that leads to the E-product.[4]
-
Salt Effects: Performing the reaction in solvents like DMF in the presence of lithium salts (e.g., LiI) can often increase the selectivity for the Z-isomer.[4]
-
Issue 3: Difficulty Removing Triphenylphosphine (B44618) Oxide Byproduct
-
Question: After my Wittig reaction, I am struggling to separate my this compound product from the triphenylphosphine oxide (Ph₃P=O) byproduct. What is the best purification method?
-
Answer: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions due to its moderate polarity and high crystallinity.[5]
-
Crystallization: If your product is a solid, careful recrystallization can sometimes leave the byproduct behind. However, they often co-crystallize.
-
Column Chromatography: This is the most reliable method. Triphenylphosphine oxide is more polar than the alkene product. A silica (B1680970) gel column using a non-polar eluent (like hexanes or a hexane/ethyl acetate (B1210297) mixture) will allow the this compound to elute first, while the more polar Ph₃P=O is retained longer on the column.
-
Precipitation: In some cases, you can precipitate the triphenylphosphine oxide by adding a non-polar solvent like diethyl ether or hexanes to the crude reaction mixture and filtering it off.
-
Issue 4: Low Yield in Dehydration of 1,3-Diphenylpropanol
-
Question: I am synthesizing this compound by dehydrating 1,3-diphenylpropan-1-ol (B1266756) with an acid catalyst, but the yield is poor. What could be going wrong?
-
Answer: Incomplete reaction or side reactions are common in acid-catalyzed dehydrations.
-
Catalyst: Ensure you are using a suitable acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7]
-
Water Removal: Dehydration is an equilibrium reaction. To drive it towards the product, water must be removed as it forms. Refluxing in a solvent like dioxane or toluene (B28343) with a Dean-Stark trap is an effective method.[6][7]
-
Reaction Time and Temperature: The reaction may require several hours at reflux to go to completion.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.
-
Rearrangements: Carbocation intermediates in dehydration reactions can sometimes lead to skeletal rearrangements or shifts of the double bond to a more stable (e.g., conjugated) position. Using milder conditions may help minimize these side reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing this compound?
-
A1: Several effective methods exist, including the acid-catalyzed dehydration of 1,3-diphenylpropan-1-ol, the Wittig reaction, the Heck cross-coupling of an aryl halide with an alkene, and iron-catalyzed cross-coupling reactions.[7][8] A multi-step approach involving a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by reduction and dehydration, is also common.[6][8]
-
-
Q2: How can I synthesize a specific isomer (E or Z) of this compound?
-
A2: Stereoselective synthesis is best achieved by carefully choosing your method. The Wittig reaction offers good control over stereochemistry based on the ylide used (see Troubleshooting Issue 2).[3][4] The Heck cross-coupling reaction also typically favors the formation of the (E)-isomer with high stereoselectivity.[8][9]
-
-
Q3: My NMR spectrum is complex. What are potential side products or isomers I should look for?
-
A3: Besides the desired E and Z isomers of this compound, you might see signals from 1,1-diphenylpropene if isomerization has occurred. In syntheses starting from chalcones, incomplete reduction or dehydration could leave 1,3-diphenylpropan-1-ol or 1,3-diphenyl-2-propen-1-one in the mixture.[6] Photolysis can also lead to isomerization between cis and trans forms or cyclization to form 1,2-diphenylcyclopropane.[10]
-
-
Q4: Are there any metal-catalyzed methods that avoid precious metals like palladium?
-
A4: Yes, iron catalysts are emerging as a more cost-effective and sustainable alternative to palladium for this type of synthesis.[7] An iron-catalyzed cross-coupling reaction between (E)- or (Z)-1,3-dichloropropene and phenylmagnesium bromide in the presence of a catalyst like Fe(acac)₃ has been shown to be effective.[7]
-
Data Presentation: Comparison of Synthesis Conditions
| Synthesis Method | Key Reagents | Catalyst | Solvent | Temperature | Yield | Reference |
| Dehydration | 1,3-Diphenylpropan-1-ol | H₂SO₄ (conc.) | Dioxane | Reflux | Not specified | [6] |
| Iron-Catalyzed Coupling | Benzyl alcohol, Benzaldehyde | FeCl₃·6H₂O | Toluene | 80 °C | 90% | [11] |
| Iron-Catalyzed Coupling | (E/Z)-1,3-Dichloropropene, Phenylmagnesium bromide | Fe(acac)₃ | Not specified | Not specified | Not specified | [7] |
| Heck Cross-Coupling | 2-Amidoiodobenzene, Estragole | Palladium(II) acetate | Not specified | Not specified | 36-91% | [9] |
| Wittig Reaction | 9-Anthraldehyde, Benzyltriphenylphosphonium (B107652) chloride | NaOH (conc.) | CH₂Cl₂ / H₂O | Room Temp. | Not specified | [5] |
| Yields for a range of related 1,3-diarylpropene derivatives. |
Experimental Protocols
Protocol 1: Dehydration of 1,3-Diphenylpropan-1-ol [6]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenylpropan-1-ol (1.0 mmol) in dioxane (4 mL).
-
Catalyst Addition: Carefully add two drops of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-5 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it over ice-cold water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with petroleum ether. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Wittig Reaction (General Procedure) [2][5]
-
Ylide Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.0 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.
-
Slowly add a strong base (e.g., n-BuLi in hexanes, 1.0 equiv). A distinct color change should be observed, indicating ylide formation.
-
Stir the resulting ylide solution for 30-60 minutes at the same temperature.
-
-
Reaction with Carbonyl:
-
Dissolve the aldehyde or ketone (e.g., cinnamaldehyde, 1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the carbonyl solution dropwise to the cold ylide solution.
-
Allow the reaction to stir for several hours, gradually warming to room temperature. Monitor the reaction by TLC.
-
-
Quenching and Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.
-
Visualizations
Caption: A common multi-step synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Simplified mechanism of the Wittig olefination reaction.
References
- 1. unwisdom.org [unwisdom.org]
- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound|Research Chemicals [benchchem.com]
- 8. 1,3-Diphenyl-1-propene|C15H14|194.27 g/mol [benchchem.com]
- 9. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound|lookchem [lookchem.com]
Technical Support Center: Storage and Handling of 1,3-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 1,3-diphenylpropene to prevent polymerization and ensure its stability for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
This compound is an unsaturated hydrocarbon containing a carbon-carbon double bond, which makes it susceptible to polymerization. Polymerization is a chemical reaction in which monomer molecules combine to form long polymer chains. This process can be initiated by factors such as heat, light, and the presence of acidic or radical species. If polymerization occurs during storage, it can lead to the formation of undesirable oligomers and polymers, compromising the purity and effectiveness of the compound in subsequent experiments.
Q2: What are the visible signs of this compound polymerization?
The polymerization of this compound may not always be immediately obvious. However, you should be vigilant for the following signs:
-
Increased Viscosity: The sample may become more viscous or syrupy.
-
Appearance of Solids: Formation of a precipitate or solid mass.
-
Discoloration: A change in color, often to a yellowish or brownish hue.
Any noticeable change in the physical appearance of the compound should be considered a potential indicator of degradation or polymerization.
Q3: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize the risk of polymerization. The following table summarizes the recommended storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermally initiated polymerization. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents oxidation and the formation of radical species from atmospheric oxygen. |
| Light Exposure | Amber vial or in the dark | Protects the compound from light-induced polymerization. |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture. |
Q4: Should a polymerization inhibitor be used for storing this compound?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Observed change in viscosity or color | Onset of polymerization or degradation. | 1. Do not use the material for your experiment. 2. Analytically confirm the purity using the methods described in the "Experimental Protocols" section. 3. If polymerization is confirmed, dispose of the material according to your institution's hazardous waste guidelines. |
| Inconsistent experimental results | Potential degradation of the this compound starting material. | 1. Check the storage conditions of your this compound stock. 2. Test the purity of the stock material before use. 3. If necessary, purify the this compound by distillation or column chromatography. Store the purified material under optimal conditions and use it promptly. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by ¹H NMR Spectroscopy
Objective: To detect the presence of oligomers or degradation products in a sample of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) and gently agitate to dissolve the sample completely.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard NMR spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the protons of this compound.
-
Carefully examine the baseline for the appearance of new, broad signals, which may indicate the presence of oligomeric or polymeric species.
-
Compare the spectrum to a reference spectrum of pure this compound if available. Any significant new peaks or changes in the integration of existing peaks could signify degradation.
-
Protocol 2: Detection of Oligomers by GC-MS
Objective: To separate and identify potential oligomers of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Employ a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 300°C) to elute both the monomer and any potential higher molecular weight oligomers.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range that would encompass the expected masses of dimers, trimers, and other small oligomers.
-
-
Data Analysis:
-
Analyze the chromatogram for peaks other than the main this compound peak.
-
Examine the mass spectrum of any additional peaks to identify potential oligomeric structures (e.g., a peak with a molecular ion corresponding to a dimer of this compound).
-
Visualizations
Caption: Troubleshooting workflow for stored this compound.
Caption: General mechanism of free radical polymerization and inhibition.
Technical Support Center: NMR Analysis of 1,3-Diphenylpropene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are identifying impurities in 1,3-diphenylpropene using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows unexpected peaks. What are the common impurities I should look for?
A1: Impurities in this compound often originate from the synthetic route or degradation. Common impurities include:
-
Starting Materials and Intermediates: Depending on the synthesis, you might see remnants of precursors like 1,3-diphenylpropan-1-ol, 1,3-diphenyl-2-propen-1-one (chalcone), benzaldehyde, or acetophenone.[1]
-
Byproducts: Over-reduction during synthesis can lead to 1,3-diphenylpropane. Isomerization might also produce cis/trans isomers of this compound.
-
Solvents: Residual solvents from the reaction or purification steps are very common. Typical examples include ethyl acetate (B1210297), dichloromethane, hexane, toluene, and acetone.[2][3]
-
Water: A broad singlet peak is often observed due to the presence of water in the deuterated solvent or the sample.[2] Its chemical shift can vary depending on the solvent and temperature.[4]
Q2: How can I distinguish between the cis (Z) and trans (E) isomers of this compound in the ¹H NMR spectrum?
A2: The key is the coupling constant (J-value) between the vinylic protons (the hydrogens on the double bond).
-
The trans (E) isomer will exhibit a larger coupling constant, typically in the range of 15-18 Hz.
-
The cis (Z) isomer will have a smaller coupling constant, usually around 10-12 Hz. Look for the characteristic doublet of doublets or multiplets in the olefinic region of your spectrum (typically ~6.0-6.8 ppm) and determine their J-values to assign the stereochemistry.
Q3: My spectrum has very broad peaks. What could be the cause?
A3: Several factors can lead to peak broadening in an NMR spectrum:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is necessary to correct this.[5]
-
Sample Concentration: A sample that is too concentrated can cause broadening. Diluting the sample may improve resolution.[2]
-
Insoluble Material: The presence of suspended, insoluble particles will severely degrade spectral resolution.[6] Always filter your NMR sample into the tube.[6][7]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Filtering the sample through a small plug of Celite or silica (B1680970) may help.
Q4: There are signals in my spectrum that look like a triplet and a quartet, but they don't match my product. What are they?
A4: A triplet and a corresponding quartet are the classic signature of an ethyl group, which is very often from residual ethyl acetate used during extraction or chromatography. Check the standard chemical shift tables for solvents to confirm.[8] For example, in CDCl₃, the quartet of ethyl acetate appears around 4.12 ppm and the triplet around 1.25 ppm.
Q5: How can I confirm if a peak is from water or an exchangeable proton (like an alcohol -OH)?
A5: The simplest method is a "D₂O shake." Add a single drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum.[2] Protons that are exchangeable (like water or -OH) will be replaced by deuterium and their corresponding peak in the ¹H NMR spectrum will disappear or significantly diminish.[9]
Troubleshooting Workflow for Impurity Identification
The following diagram illustrates a systematic workflow for identifying impurities in your this compound sample via NMR.
Caption: Workflow for NMR-based impurity identification.
Experimental Protocol: NMR Sample Preparation
Following a proper sample preparation protocol is crucial for obtaining a high-quality, high-resolution NMR spectrum.[6]
-
Select a Deuterated Solvent: Choose a deuterated solvent that completely dissolves your this compound sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds. Ensure the solvent is dry to minimize the water signal.[5][10]
-
Determine Sample Amount: Weigh approximately 5-20 mg of your solid this compound sample into a clean, dry vial.[7] For a liquid sample, use 1-2 drops.[5] The goal is a concentration that provides a good signal-to-noise ratio without causing peak broadening.[2][5]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7][10] This volume ensures the sample height in a standard 5 mm NMR tube is sufficient to be within the detector coil.[6][10]
-
Filter the Solution: To remove any dust or particulate matter that can ruin spectral resolution, filter the solution.[6][10] A simple and effective method is to place a small plug of cotton or Kimwipe into a Pasteur pipette and then transfer the solution through the pipette directly into a clean NMR tube.[6][7]
-
Cap and Label: Cap the NMR tube securely and label it clearly near the top. Do not use paper labels or tape that can interfere with the spinner.[7] Mix the sample by gently inverting the tube several times.
Data Summary: Characteristic NMR Shifts
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts (in ppm) for this compound and common related impurities. Note that exact shifts can vary with solvent and concentration.[5]
| Compound Name | Structure | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| (E)-1,3-Diphenylpropene | Ph-CH=CH-CH₂-Ph | ~7.20-7.40 (m, 10H, Ar-H), ~6.45 (m, 2H, vinyl-H), ~3.55 (d, 2H, CH₂) | ~141.5 (Ar-C), ~137.5 (Ar-C), ~131.0 (vinyl-CH), ~128.5 (Ar-CH), ~128.4 (Ar-CH), ~126.5 (vinyl-CH), ~126.0 (Ar-CH), ~39.0 (CH₂) |
| 1,3-Diphenylpropane | Ph-CH₂-CH₂-CH₂-Ph | ~7.15-7.30 (m, 10H, Ar-H), ~2.65 (t, 4H, CH₂-Ph), ~2.00 (p, 2H, CH₂) | ~142.2 (Ar-C), ~128.4 (Ar-CH), ~128.3 (Ar-CH), ~125.7 (Ar-CH), ~36.1 (CH₂-Ph), ~33.6 (CH₂)[11][12] |
| 1,3-Diphenyl-2-propen-1-one (Chalcone) | Ph-CO-CH=CH-Ph | ~7.40-8.10 (m, 10H, Ar-H), ~7.55 (d, 1H, vinyl-H), ~7.85 (d, 1H, vinyl-H) | ~190.5 (C=O), ~145.0 (vinyl-CH), ~138.0 (Ar-C), ~135.0 (Ar-C), ~132.8 (Ar-CH), ~130.5 (Ar-CH), ~129.1 (Ar-CH), ~128.6 (Ar-CH), ~128.5 (Ar-CH), ~122.3 (vinyl-CH) |
| 1,3-Diphenylpropan-1-ol | Ph-CH(OH)-CH₂-CH₂-Ph | ~7.20-7.40 (m, 10H, Ar-H), ~4.70 (t, 1H, CH-OH), ~2.70 (m, 2H, CH₂-Ph), ~2.00 (m, 2H, CH₂), ~1.90 (s, 1H, OH) | ~144.8 (Ar-C), ~142.1 (Ar-C), ~128.5 (Ar-CH), ~128.4 (Ar-CH), ~127.5 (Ar-CH), ~125.9 (Ar-CH), ~125.8 (Ar-CH), ~74.0 (CH-OH), ~40.5 (CH₂), ~32.1 (CH₂) |
| Ethyl Acetate | CH₃COOCH₂CH₃ | ~4.12 (q, 2H), ~2.05 (s, 3H), ~1.25 (t, 3H) | ~171.1 (C=O), ~60.5 (CH₂), ~21.0 (CH₃CO), ~14.2 (CH₃)[3] |
| Dichloromethane | CH₂Cl₂ | ~5.30 (s, 2H) | ~53.8 (CH₂)[3] |
| Toluene | Ph-CH₃ | ~7.20 (m, 5H), ~2.36 (s, 3H) | ~137.9 (Ar-C), ~129.2 (Ar-CH), ~128.4 (Ar-CH), ~125.5 (Ar-CH), ~21.4 (CH₃)[3] |
References
- 1. This compound|Research Chemicals [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. sites.bu.edu [sites.bu.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. 1,3-DIPHENYLPROPANE(1081-75-0) 13C NMR [m.chemicalbook.com]
- 12. 1,3-DIPHENYLPROPANE(1081-75-0) 1H NMR [m.chemicalbook.com]
Technical Support Center: Scale-Up of 1,3-Diphenylpropene Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of 1,3-diphenylpropene synthesis. It addresses common issues encountered during experimental work through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The three main industrial-scale viable synthesis routes for this compound are the Wittig reaction, a Grignard reaction followed by dehydration, and the Claisen-Schmidt condensation. Each method offers distinct advantages and challenges in a scaled-up production environment.
Q2: How do I choose the most appropriate synthesis route for my needs?
A2: The choice of synthesis route depends on several factors including available starting materials, desired isomeric purity (cis vs. trans), and the scale of the reaction.
-
The Wittig reaction offers excellent control over the location of the double bond.[1][2] Stabilized ylides generally favor the (E)-alkene (trans), while non-stabilized ylides favor the (Z)-alkene (cis).[3][4]
-
The Grignard reaction followed by dehydration is a robust method for creating the carbon skeleton, but the subsequent dehydration step may yield a mixture of isomers and requires careful control of conditions to avoid side reactions.
-
The Claisen-Schmidt condensation is a cost-effective method using readily available benzaldehyde (B42025) and acetophenone (B1666503), but can be prone to side reactions like self-condensation and Michael additions if not properly controlled.[5]
Q3: What are the main safety concerns when scaling up these reactions?
A3: Exothermic reactions are a primary safety concern, particularly with Grignard reagent formation, which can have a variable induction period followed by a rapid release of heat.[6] Proper cooling and controlled reagent addition are crucial. The use of flammable solvents like diethyl ether and THF in Grignard and Wittig reactions also requires careful handling and appropriate safety measures to prevent fires.
Q4: How can I minimize the formation of byproducts during scale-up?
A4: Byproduct formation can be minimized by careful control of reaction parameters. For the Wittig reaction, ensuring complete ylide formation before adding the carbonyl compound is key. In Grignard reactions, maintaining anhydrous conditions is critical to prevent quenching of the Grignard reagent and formation of side products.[7] For Claisen-Schmidt condensations, controlling the stoichiometry and reaction temperature can reduce self-condensation and other side reactions.[5]
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield | Incomplete ylide formation due to weak base or wet solvent. | Use a strong base like n-butyllithium or NaH. Ensure all glassware and solvents are rigorously dried. |
| Sterically hindered aldehyde or ketone. | Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered substrates.[8] | |
| Ylide decomposition. | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately.[8] | |
| Poor Stereoselectivity (E/Z Mixture) | Use of a semi-stabilized ylide. | For (E)-alkenes, use a stabilized ylide or the Schlosser modification. For (Z)-alkenes, use a non-stabilized ylide.[4] |
| Presence of lithium salts. | Use of sodium- or potassium-based bases can improve selectivity. | |
| Difficulty in Removing Triphenylphosphine (B44618) Oxide (TPPO) Byproduct | TPPO has similar polarity to the product. | Purification can be achieved by column chromatography or by converting TPPO to a more easily removable salt by treatment with ZnCl2 or MgCl2. |
Grignard Reaction & Dehydration Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Grignard Reaction Fails to Initiate | Magnesium surface is passivated by an oxide layer. | Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring.[7][9] |
| Presence of moisture in reagents or glassware. | Flame-dry all glassware and use anhydrous solvents. | |
| Low Yield of Alcohol | Grignard reagent quenched by moisture or acidic protons. | Ensure strictly anhydrous conditions and that the carbonyl compound is free of acidic impurities. |
| Wurtz coupling side reaction. | Add the alkyl halide slowly to the magnesium to maintain a low concentration and minimize coupling. | |
| Low Yield of Alkene after Dehydration | Incomplete dehydration. | Use a stronger acid catalyst or higher temperature, but monitor for charring.[10] |
| Polymerization of the alkene. | Distill the product as it forms to remove it from the acidic conditions.[11] |
Claisen-Schmidt Condensation Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Chalcone (B49325) | Reaction has not gone to completion. | Increase reaction time or temperature. Monitor progress by TLC.[12] |
| Catalyst is inactive. | Use fresh NaOH or KOH pellets that have not been exposed to atmospheric CO2. | |
| Formation of Side Products | Self-condensation of the ketone. | Use an excess of the aldehyde or add the ketone slowly to the aldehyde/base mixture. |
| Cannizzaro reaction of the aldehyde. | Use a milder base or lower the reaction temperature.[5] | |
| Michael addition of the enolate to the chalcone product. | Use a 1:1 stoichiometry and monitor the reaction to stop it once the starting materials are consumed.[5] |
Quantitative Data Summary
| Synthesis Route | Typical Yield (%) | Reaction Temperature (°C) | Typical Reaction Time (h) | Key Considerations |
| Wittig Reaction | 60-95 | -78 to 25 | 2-12 | Stereoselectivity is dependent on the ylide stability. TPPO removal can be challenging. |
| Grignard & Dehydration | 70-90 | 0 to 150 | 3-8 | Requires strictly anhydrous conditions. Dehydration may lead to isomeric mixtures. |
| Claisen-Schmidt | 80-98 | 20 to 50 | 1-4 | Cost-effective. Prone to side reactions if not controlled.[13] |
Experimental Protocols
Protocol 1: Wittig Synthesis of this compound
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium (B107652) chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a strong base such as n-butyllithium (1.05 eq) dropwise. The formation of the ylide is indicated by a color change, typically to a deep orange or red. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: Slowly add a solution of cinnamaldehyde (B126680) (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the this compound from the triphenylphosphine oxide byproduct.
Protocol 2: Grignard Synthesis and Dehydration to this compound
-
Grignard Reagent Formation: In a flame-dried, three-necked flask, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene (B47551) (1.1 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Reaction with Carbonyl: Cool the Grignard reagent to 0 °C and slowly add a solution of cinnamaldehyde (1.0 eq) in anhydrous diethyl ether.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 1,3-diphenylpropan-1-ol.
-
Dehydration: Dissolve the crude alcohol in a suitable solvent like toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux and remove the water formed using a Dean-Stark apparatus. Monitor the reaction by TLC until the alcohol is consumed.
-
Purification: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The resulting this compound can be purified by vacuum distillation or column chromatography.
Protocol 3: Claisen-Schmidt Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone) and Subsequent Reduction
-
Condensation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.[14] While stirring at room temperature, add a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise.[14] A precipitate of the chalcone should form. Stir the mixture for 2-4 hours at room temperature.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the crystals with cold water and then a small amount of cold ethanol.
-
Reduction (Wolff-Kishner or similar): The isolated chalcone can be reduced to this compound. A common method is the Wolff-Kishner reduction. The chalcone is heated with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.
-
Purification: After the reduction is complete, the reaction mixture is cooled, diluted with water, and extracted with a nonpolar solvent like hexane. The organic layer is washed, dried, and concentrated. The final product, this compound, is then purified by distillation or chromatography.
Visualizations
Caption: Wittig reaction mechanism for this compound synthesis.
Caption: Experimental workflow for Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. bohr.winthrop.edu [bohr.winthrop.edu]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Thermal Decomposition of 1,3-Diphenylpropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-diphenylpropene. The information provided is intended to assist in managing its thermal decomposition during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is thermal decomposition and why is it a concern for this compound?
A1: Thermal decomposition is the breakdown of a chemical compound by heat. For this compound, elevated temperatures can initiate bond cleavage, leading to the formation of undesired byproducts. This is a concern as it can affect the purity of the compound, the yield of desired reactions, and potentially introduce impurities that may interfere with downstream applications, such as in drug development.
Q2: At what temperature does this compound start to decompose?
Q3: What are the likely decomposition products of this compound?
A3: The thermal decomposition of this compound is expected to proceed through free-radical mechanisms. The primary decomposition products are likely to be styrene (B11656) and toluene, formed through the cleavage of the C-C bonds in the propylene (B89431) chain. Other potential byproducts could include benzene, ethylbenzene, and smaller hydrocarbon fragments. The exact product distribution will depend on factors such as temperature, pressure, and the presence of catalysts.
Q4: How can I minimize the thermal decomposition of this compound during my experiments?
A4: To minimize thermal decomposition, consider the following strategies:
-
Temperature Control: Maintain the experimental temperature below the onset of decomposition.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can occur at lower temperatures.
-
Reduced Reaction Time: Minimize the duration of exposure to high temperatures.
-
Use of Stabilizers/Inhibitors: In some cases, radical scavengers or polymerization inhibitors can be used to suppress decomposition pathways, although their compatibility with your reaction system must be verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatograms (e.g., GC, HPLC). | Thermal decomposition of this compound. | 1. Analyze a sample of your starting material using the same analytical method to confirm its initial purity. 2. Lower the reaction or processing temperature. 3. Reduce the heating time. 4. Use Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to identify the decomposition products and confirm the degradation pathway. |
| Low yield of the desired product. | Loss of this compound due to thermal decomposition. | 1. Perform a Thermogravimetric Analysis (TGA) to determine the decomposition temperature under your experimental conditions. 2. Optimize the reaction temperature to be below the decomposition onset. 3. Consider a different synthetic route that avoids high temperatures. |
| Discoloration of the reaction mixture (e.g., yellowing or browning). | Formation of polymeric or conjugated byproducts from decomposition. | 1. Ensure a strictly inert atmosphere during the reaction. 2. Lower the reaction temperature and/or time. 3. Analyze the colored impurities by techniques like UV-Vis spectroscopy. |
| Inconsistent experimental results. | Variable levels of thermal decomposition between batches. | 1. Standardize heating profiles and temperature control across all experiments. 2. Regularly calibrate temperature monitoring equipment. 3. Implement in-process controls to monitor the extent of decomposition. |
Data Presentation
The following tables summarize hypothetical quantitative data for the thermal decomposition of this compound based on analogous compounds. Note: This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Predicted Thermal Analysis Data for this compound
| Parameter | Predicted Value | Analytical Technique |
| Onset Decomposition Temperature (Tonset) | 300 - 350 °C | TGA |
| Temperature at Max Decomposition Rate (Tmax) | 350 - 400 °C | TGA/DTG |
| Enthalpy of Decomposition (ΔHdecomp) | Variable (likely endothermic) | DSC |
Table 2: Hypothetical Product Distribution from Pyrolysis of this compound at 400°C
| Product | Predicted Mole Fraction (%) | Analytical Technique |
| Styrene | 40 - 50 | Py-GC-MS |
| Toluene | 30 - 40 | Py-GC-MS |
| Benzene | 5 - 10 | Py-GC-MS |
| Ethylbenzene | < 5 | Py-GC-MS |
| Other Hydrocarbons | < 5 | Py-GC-MS |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of this compound.
Methodology:
-
Place 5-10 mg of the this compound sample into a TGA pan (typically alumina (B75360) or platinum).
-
Place the pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature of ~600°C at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined from the initial point of significant mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy changes associated with the thermal decomposition of this compound.
Methodology:
-
Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 450°C) at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature.
-
The enthalpy of decomposition can be calculated by integrating the area of the decomposition peak in the DSC thermogram.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.
Methodology:
-
Place a small amount of the this compound sample (typically in the microgram range) into a pyrolysis sample holder.
-
Insert the holder into the pyrolysis unit, which is directly coupled to the GC injector.
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., 400°C) in an inert atmosphere (helium).
-
The decomposition products are swept into the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
Visualizations
Caption: Hypothesized thermal decomposition pathway of this compound.
Caption: General experimental workflow for investigating thermal decomposition.
Caption: Troubleshooting decision tree for thermal decomposition issues.
References
Technical Support Center: The Wittig Reaction for 1,3-Diphenylpropene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the synthesis of 1,3-diphenylpropene via the Wittig reaction, with a special focus on the effect of base strength.
Frequently Asked Questions (FAQs)
Q1: What is the Wittig reaction and why is it used to synthesize alkenes like this compound?
The Wittig reaction is a widely used method in organic synthesis to create carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes or ketones).[1][2] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[3][1] For the synthesis of this compound, this reaction is advantageous because it allows for the precise formation of the double bond at a specific location.
Q2: How is the phosphorus ylide for the synthesis of this compound generated?
The ylide is typically generated in two steps. First, a phosphonium (B103445) salt is prepared by reacting triphenylphosphine (B44618) with an appropriate alkyl halide (in this case, benzyl (B1604629) chloride to form benzyltriphenylphosphonium (B107652) chloride).[3][1] Subsequently, a base is used to deprotonate the phosphonium salt at the carbon adjacent to the phosphorus atom, forming the ylide.[3][1]
Q3: What is a "semi-stabilized" ylide and why is the ylide for this compound synthesis considered as such?
A semi-stabilized ylide is one where the carbanion of the ylide is stabilized by a phenyl or vinyl group. In the synthesis of this compound, the benzyltriphenylphosphonium ylide is considered semi-stabilized because the negative charge on the carbon is delocalized into the adjacent phenyl ring. This moderate stabilization influences the stereochemical outcome of the reaction, often leading to a mixture of (E)- and (Z)-isomers.
Q4: How does the strength of the base affect the Wittig reaction?
The choice of base is critical as it must be strong enough to deprotonate the phosphonium salt to form the ylide. For non-stabilized ylides (where the R group is an alkyl), very strong bases like n-butyllithium (n-BuLi) are required.[2] For stabilized ylides (with an electron-withdrawing group like an ester), weaker bases can be used. Semi-stabilized ylides, such as the one used for this compound synthesis, typically require strong bases like sodium hydroxide (B78521), sodium ethoxide, or n-butyllithium for efficient ylide formation.[3][4] The choice of base can also influence the stereoselectivity of the reaction.
Q5: What is the driving force for the Wittig reaction?
The thermodynamic driving force of the Wittig reaction is the formation of the very stable triphenylphosphine oxide byproduct.[3] The strong phosphorus-oxygen double bond that is formed makes the overall reaction energetically favorable.
Data Presentation: Effect of Base on a Model Wittig Reaction
| Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |
| Sodium Hydroxide (50% aq.) | Dichloromethane (B109758) | Room Temp | ~35% | Predominantly E | [5] |
| Sodium Ethoxide | Ethanol | Room Temp | 60-67% | Predominantly E | [6] |
| Sodium Methoxide | Methanol | 21 | 22% | Predominantly E | [7] |
Note: Yields and stereoselectivity can be highly dependent on specific reaction conditions, including reactant concentrations, reaction time, and workup procedures.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 1,4-diphenyl-1,3-butadiene, a close analog of this compound, via the Wittig reaction. This protocol can be adapted for the synthesis of this compound by using the appropriate starting materials.
Synthesis of 1,4-Diphenyl-1,3-butadiene
Materials:
-
Benzyltriphenylphosphonium chloride
-
trans-Cinnamaldehyde
-
Dichloromethane (CH2Cl2)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO4)
-
95% Ethanol
Procedure: [8]
-
Reaction Setup: In a 5 mL conical vial, combine approximately 0.38 g of benzyltriphenylphosphonium chloride and about 120 mg of cinnamaldehyde.
-
Add 1 mL of dichloromethane to the vial along with a magnetic stir vane. Cap the vial and stir the mixture.
-
Ylide Formation and Reaction: Carefully add 0.5 mL of a 50% aqueous sodium hydroxide solution to the stirring mixture. Continue stirring vigorously for 20 minutes.
-
Workup and Extraction: Transfer the contents of the vial to a test tube. Rinse the vial with 1 mL of dichloromethane and 3 mL of water, adding the rinsings to the test tube.
-
Mix the layers vigorously and then allow them to separate. Transfer the lower organic layer (CH2Cl2) to a clean test tube.
-
Extract the remaining aqueous layer twice more with 2 mL portions of dichloromethane. Combine all organic extracts.
-
Drying and Isolation: Dry the combined organic layers with anhydrous magnesium sulfate for 5-10 minutes.
-
Filter the solution into a tared test tube and evaporate the solvent in a warm sand bath to obtain the crude product.
-
Purification: Recrystallize the crude solid from boiling 95% ethanol. Allow the solution to cool slowly and then place it in an ice bath to complete crystallization.
-
Isolate the purified crystals by centrifugation or vacuum filtration.
-
Analysis: Determine the weight, percent yield, and melting point of the purified product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting guide for low yield in the Wittig reaction.
Caption: Relationship between ylide stabilization, required base strength, and stereochemical outcome.
References
- 1. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. unwisdom.org [unwisdom.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. odinity.com [odinity.com]
- 8. webassign.net [webassign.net]
Technical Support Center: Stereoselective Synthesis of 1,3-Diphenylpropene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the stereoselectivity of 1,3-diphenylpropene synthesis. The information is curated for scientists and professionals in drug development and chemical research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound is resulting in a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?
The stereochemical outcome of the synthesis of this compound, particularly via the Wittig reaction, is highly dependent on the reaction conditions, with the choice of solvent playing a crucial role. The polarity of the solvent can significantly influence the transition state energies of the reaction, thereby altering the ratio of the diastereomeric products.[1][2]
To enhance the stereoselectivity, consider the following:
-
Solvent Choice: For Wittig reactions using unstabilized or semi-stabilized ylides, non-polar solvents generally favor the formation of the (Z)-isomer, while polar aprotic solvents can lead to higher proportions of the (E)-isomer.[2] This is attributed to the stabilization of different intermediates and transition states in the reaction mechanism.[2]
-
Ylide Stabilization: The nature of the ylide itself is a primary determinant of stereoselectivity. Stabilized ylides predominantly yield (E)-alkenes, whereas unstabilized ylides favor the formation of (Z)-alkenes.[3]
-
Additives: The presence of lithium salts can influence the stereochemical course of the reaction, often promoting the formation of the (E)-isomer.[4]
Q2: I am observing inconsistent E/Z ratios in my reaction batches. What are the likely causes?
Inconsistent stereoselectivity can stem from several experimental variables:
-
Solvent Purity: The presence of trace amounts of water or other polar impurities in your solvents can alter the polarity of the reaction medium, leading to batch-to-batch variations. Ensure you are using anhydrous solvents, especially for reactions sensitive to protic species.
-
Temperature Control: The stereoselectivity of many organic reactions is temperature-dependent.[1] Maintaining a consistent and controlled temperature throughout the reaction is critical for reproducible results.
-
Reaction Time: In some cases, prolonged reaction times can lead to isomerization of the kinetic product to the more thermodynamically stable isomer. It is advisable to monitor the reaction progress and determine the optimal reaction time.
-
Base Selection: The choice of base for generating the phosphonium (B103445) ylide can impact the E/Z ratio. Strong, non-nucleophilic bases are typically used, but variations in base strength and solubility can affect the outcome.
Q3: Can you provide a general experimental protocol for a Wittig reaction to synthesize this compound with some expected solvent effects on stereoselectivity?
Experimental Protocol: Synthesis of this compound via Wittig Reaction
This protocol is a generalized procedure and may require optimization for your specific experimental setup.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, Dimethylformamide (DMF))
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel, nitrogen inlet)
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in the chosen anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add one equivalent of the strong base to generate the deep red-colored phosphonium ylide. Stir the mixture at this temperature for 1-2 hours.
-
Reaction with Aldehyde: To the ylide solution, add a solution of cinnamaldehyde in the same anhydrous solvent dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Analyze the product fractions by ¹H NMR spectroscopy to determine the ratio of (E)- and (Z)-1,3-diphenylpropene.
Data Presentation: Expected Solvent Effects on Stereoselectivity
The following table summarizes the expected trend of solvent effects on the E/Z ratio for the Wittig reaction based on data from similar systems. Note that actual ratios for this compound may vary and require experimental determination.
| Solvent | Dielectric Constant (ε) | Expected Major Isomer | Expected E/Z Ratio (Approximate) |
| Toluene | 2.4 | Z | > 80:20 |
| Tetrahydrofuran (THF) | 7.6 | Z | ~ 70:30 |
| Dichloromethane (DCM) | 9.1 | Mixture | ~ 50:50 |
| Dimethylformamide (DMF) | 36.7 | E | < 20:80 |
Note: These are illustrative values and the actual stereoselectivity will depend on the specific reaction conditions.
Visualizations
Experimental Workflow for Wittig Synthesis
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Logical Relationship of Factors Affecting Stereoselectivity
Caption: Key factors influencing the stereoselectivity of the Wittig reaction.
References
Technical Support Center: Catalyst Deactivation in 1,3-Diphenylpropene Hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during the hydrogenation of 1,3-diphenylpropene.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation during the hydrogenation of this compound.
Issue 1: Reaction is Slow, Incomplete, or Does Not Start
A slow or stalled reaction is a primary indicator of catalyst deactivation. The troubleshooting workflow below can help identify the root cause.
Caption: Troubleshooting workflow for slow or incomplete hydrogenation.
Issue 2: Change in Product Selectivity
An unexpected change in the product distribution, such as the formation of partially hydrogenated or isomerized products, can also be a sign of catalyst deactivation.
-
Possible Causes and Solutions:
-
Partial Catalyst Poisoning: Some poisons may selectively block active sites responsible for complete hydrogenation. Purify all reactants and solvents to eliminate potential poisons.[1]
-
Changes in Catalyst Morphology (Sintering): An increase in palladium particle size due to sintering can alter the catalyst's selectivity.[2] Consider operating at lower temperatures to minimize sintering. If sintering has occurred, the catalyst may need to be replaced.
-
Coke Formation: The deposition of carbonaceous materials (coke) on the catalyst surface can block pores and active sites, leading to changes in selectivity.[1] Regeneration through controlled oxidation can often remove coke deposits.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyst deactivation in this compound hydrogenation?
A1: The three primary mechanisms of catalyst deactivation are poisoning, coking, and sintering.[3]
-
Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons for palladium catalysts include sulfur and nitrogen compounds, as well as carbon monoxide.[4][5]
-
Coking: This is the formation of carbonaceous deposits on the catalyst surface, which can block active sites and pores.[1]
-
Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.[2]
Caption: Main mechanisms of catalyst deactivation.
Q2: What are the likely sources of catalyst poisons in my reaction?
A2: Catalyst poisons can originate from several sources:
-
Starting Material: Impurities from the synthesis of this compound.
-
Solvent: Trace impurities in the solvent, such as sulfur compounds in non-purified solvents. Protic solvents like alcohols can also contribute to deactivation.
-
Hydrogen Gas: Impurities like carbon monoxide in the hydrogen gas supply.[1]
-
Apparatus: Contaminants from improperly cleaned glassware.
Q3: How can I minimize catalyst deactivation?
A3: To minimize deactivation:
-
Use High-Purity Reagents: Ensure the this compound, solvent, and hydrogen gas are of high purity.
-
Optimize Reaction Conditions: Use the mildest possible temperature and pressure to achieve the desired reaction rate, as higher temperatures can accelerate sintering and coking.[6]
-
Proper Catalyst Handling: Handle the catalyst under an inert atmosphere to prevent oxidation of the active sites.[7]
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, in many cases, a deactivated catalyst can be regenerated, depending on the cause of deactivation.
-
Coked Catalysts: Can often be regenerated by controlled oxidation (calcination) to burn off carbon deposits, followed by reduction.
-
Poisoned Catalysts: Regeneration is sometimes possible through washing with specific solvents or chemical treatments to remove the poison.[7][8] However, some poisons, like sulfur, can cause irreversible deactivation.[4]
-
Sintered Catalysts: Sintering is generally irreversible, and the catalyst will likely need to be replaced.[2]
Quantitative Data on Catalyst Deactivation
| Poison Class | Example Compound | Typical Concentration | Effect on Catalyst Activity | Reversibility |
| Sulfur Compounds | Thiophene, CS₂ | > 1 ppm | Severe and often rapid deactivation | Generally Irreversible[5] |
| Nitrogen Compounds | Amines, Pyridine | 100 - 1000 ppm | Significant decrease in reaction rate | Often Reversible[9] |
| Carbon Monoxide | CO | > 10 ppm | Strong inhibition by blocking active sites | Reversible[10] |
| Halogenated Compounds | Chlorobenzene | Variable | Can lead to catalyst poisoning and leaching | Can be Irreversible |
Experimental Protocols
1. General Experimental Protocol for this compound Hydrogenation
This protocol provides a general procedure for the hydrogenation of this compound using a Pd/C catalyst at atmospheric pressure.
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous ethanol (B145695) or ethyl acetate
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Celite® for filtration
-
-
Procedure:
-
In a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).[11]
-
Seal the flask and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[7][8]
-
Under a positive pressure of inert gas, add the solvent (e.g., ethanol or ethyl acetate).[7]
-
Dissolve the this compound in the solvent and add it to the flask via a syringe or dropping funnel.
-
Seal the flask and connect it to a hydrogen gas supply (e.g., a balloon or a gas line with a bubbler).
-
Evacuate the flask under reduced pressure and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.[7]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, purge the flask with an inert gas to remove excess hydrogen.[7]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.[7]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
-
2. Protocol for Characterization of a Deactivated Catalyst
This protocol outlines a general workflow for characterizing a deactivated catalyst to determine the cause of deactivation.
-
Sample Preparation:
-
Carefully recover the spent catalyst from the reaction mixture by filtration.
-
Wash the catalyst thoroughly with a suitable solvent (e.g., the reaction solvent followed by a more volatile solvent like dichloromethane) to remove any adsorbed organic species.
-
Dry the catalyst under vacuum at a low temperature.
-
-
Analytical Techniques:
-
Transmission Electron Microscopy (TEM): To visualize the size and distribution of palladium nanoparticles and identify sintering (agglomeration of particles).[2]
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst surface.[12]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the catalyst surface and identify the presence of poisons.[12]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To determine the bulk elemental composition and check for leaching of the palladium.
-
Chemisorption: To measure the active metal surface area and assess the extent of active site blocking.
-
Caption: Workflow for characterizing a deactivated catalyst.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. sarponggroup.com [sarponggroup.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 1,3-Diphenylpropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of 1,3-diphenylpropene.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in characterizing this compound?
A1: The primary challenges include:
-
Isomer Differentiation: Distinguishing between the (E)- and (Z)-isomers of this compound can be difficult as they often co-exist and have similar properties.
-
NMR Spectral Interpretation: Overlapping signals in the aromatic region of the ¹H NMR spectrum and subtle differences in chemical shifts between isomers can complicate structural elucidation.
-
Mass Spectrometry Fragmentation: The fragmentation pattern can be complex, and the molecular ion peak may be weak, making it challenging to confirm the molecular weight.[1]
-
Chromatographic Separation: Achieving baseline separation of the (E)- and (Z)-isomers for purification and quantification can be challenging due to their similar polarities.
Q2: How can I distinguish between the (E)- and (Z)-isomers of this compound using ¹H NMR?
A2: The key to distinguishing between the (E)- and (Z)-isomers lies in the coupling constant (J-value) of the vinylic protons. The (E)-isomer (trans) will exhibit a larger coupling constant, typically in the range of 12-18 Hz, while the (Z)-isomer (cis) will have a smaller coupling constant, usually between 6-12 Hz.[2]
Q3: What are the expected impurities from the synthesis of this compound?
A3: Common synthetic routes, such as the Wittig reaction or dehydration of 1,3-diphenylpropan-1-ol, can lead to several impurities. These may include unreacted starting materials (e.g., benzaldehyde, benzyltriphenylphosphonium (B107652) halide, 1,3-diphenylpropan-1-ol), the corresponding saturated alkane (1,3-diphenylpropane), and rearranged isomers. Purification is often accomplished by column chromatography on silica (B1680970) gel.[3]
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause | Suggested Solution |
| Broad or unresolved peaks in the ¹H NMR spectrum. | 1. Sample is too concentrated, leading to aggregation.[2] 2. Presence of paramagnetic impurities (e.g., dissolved oxygen, metal ions).[2] 3. Poor shimming of the NMR spectrometer.[4] | 1. Dilute the sample. 2. Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through the solution. 3. Re-shim the spectrometer. If all peaks, including the solvent peak, are broad, it is likely an instrument issue.[4] |
| Difficulty in assigning aromatic proton signals. | Significant overlap of signals from the two phenyl groups. | 1. Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify proton-proton coupling networks. 2. Compare the spectrum with simulated spectra if software is available. |
| Incorrect integration of proton signals. | 1. Presence of impurities. 2. Incomplete relaxation of nuclei, especially for quantitative measurements. | 1. Purify the sample further using column chromatography or preparative HPLC. 2. Increase the relaxation delay (d1) in the NMR acquisition parameters. |
Mass Spectrometry
| Problem | Possible Cause | Suggested Solution |
| Weak or absent molecular ion (M⁺) peak. | The molecular ion is unstable and readily fragments upon electron ionization (EI).[1] | 1. Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.[1] 2. Lower the ionization energy in the EI source. |
| Complex and difficult-to-interpret fragmentation pattern. | Multiple fragmentation pathways are occurring. | 1. Analyze the fragmentation pattern for characteristic losses. For this compound, look for the loss of a phenyl radical (M-77) or a benzyl (B1604629) radical (M-91). 2. Compare the obtained spectrum with a library spectrum if available. 3. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments. |
| Inconsistent mass measurements between runs. | Instrument calibration has drifted. | Recalibrate the mass spectrometer using a known standard.[5] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Suggested Solution |
| Poor separation of (E)- and (Z)-isomers. | Inappropriate mobile phase composition or stationary phase. | 1. Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water.[6] 2. Try a different stationary phase. A phenyl-hexyl or a C18 column with a different selectivity might provide better resolution.[7] 3. Employ a shallower gradient or switch to isocratic elution if using a gradient method. |
| Peak tailing for one or both isomer peaks. | 1. Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol (B1196071) groups).[8] 2. Column overload.[9] | 1. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol interactions. 2. Reduce the injection volume or the concentration of the sample.[9] |
| Broad peaks. | 1. Column deterioration. 2. Large extra-column volume.[8] | 1. Replace the column or guard column. 2. Use shorter and narrower internal diameter tubing to connect the components of the HPLC system.[8] |
Quantitative Data Summary
Table 1: Representative ¹H NMR Data for this compound Isomers (in CDCl₃)
| Proton Assignment | (E)-1,3-diphenylpropene | (Z)-1,3-diphenylpropene |
| Vinylic H (C=CH-Ph) | ~6.45 ppm (d, J ≈ 16 Hz) | ~6.55 ppm (d, J ≈ 12 Hz) |
| Vinylic H (-CH=C-Ph) | ~6.30 ppm (dt, J ≈ 16, 7 Hz) | ~5.80 ppm (dt, J ≈ 12, 7 Hz) |
| Allylic CH₂ | ~3.50 ppm (d, J ≈ 7 Hz) | ~3.65 ppm (d, J ≈ 7 Hz) |
| Aromatic H | 7.20-7.40 ppm (m) | 7.20-7.40 ppm (m) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are in Hertz (Hz). 'd' denotes a doublet, 'dt' a doublet of triplets, and 'm' a multiplet. These are approximate values and can vary based on the specific experimental conditions.
Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C | 126.0 - 128.8 |
| Vinylic C | 129.0 - 133.0 |
| Allylic C | ~39.0 |
| Quaternary Aromatic C | 137.0 - 141.0 |
Note: These are approximate chemical shift ranges.
Table 3: Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity |
| 194 | [M]⁺ (Molecular Ion) |
| 117 | [M - C₆H₅]⁺ (Loss of a phenyl radical) |
| 103 | [C₈H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Protocol 1: ¹H NMR for Isomer Ratio Determination
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Use standard acquisition parameters. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Analysis:
-
Identify the distinct signals for the vinylic protons of the (E)- and (Z)-isomers.
-
Integrate the area under a well-resolved signal for each isomer (e.g., the doublets around 6.4-6.6 ppm).
-
The ratio of the integrals will correspond to the molar ratio of the (E)- and (Z)-isomers in the sample.[10]
-
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Method:
-
Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Analysis:
-
Identify the peaks corresponding to the this compound isomers based on their retention times.
-
Analyze the mass spectrum of each peak to confirm the molecular weight and fragmentation pattern.
-
Visualizations
Caption: Workflow for Synthesis, Purification, and Characterization.
Caption: Decision Tree for Troubleshooting NMR Spectra.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. gmi-inc.com [gmi-inc.com]
- 6. veeprho.com [veeprho.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. mastelf.com [mastelf.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Enhancing the Rate of 1,3-Diphenylpropene Isomerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the rate of 1,3-diphenylpropene isomerization experiments. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the rate of this compound isomerization?
The rate of this compound isomerization is primarily influenced by three key factors:
-
Catalyst: The choice of catalyst (acid, base, or metal complex) and its concentration are critical. The catalyst provides an alternative reaction pathway with a lower activation energy.
-
Temperature: Increasing the reaction temperature generally increases the rate of isomerization. However, excessively high temperatures can lead to side reactions and decomposition.
-
Solvent: The polarity and viscosity of the solvent can affect the stability of the transition state and the diffusion of reactants and catalysts, thereby influencing the reaction rate.
Q2: Which type of catalyst is most effective for the isomerization of this compound?
Both acid and base catalysts can be effective for the isomerization of this compound and related allylbenzenes. The choice often depends on the specific substrate and desired outcome.
-
Base catalysts such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu) are commonly used and are often effective at promoting the formation of the thermodynamically more stable internal alkene.
-
Acid catalysts , including mineral acids like sulfuric acid (H₂SO₄) and solid acids, can also facilitate isomerization.
-
Transition metal catalysts , such as those based on rhodium and palladium, are also known to be highly efficient for this type of transformation.
Q3: How can I minimize the formation of byproducts during the isomerization reaction?
Byproduct formation, such as polymerization, is a common issue. To minimize this:
-
Optimize Catalyst Concentration: Use the minimum effective amount of catalyst. Excess catalyst can promote side reactions.
-
Control Temperature: Avoid excessively high temperatures, which can accelerate polymerization and decomposition.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.
-
Reaction Time: Monitor the reaction progress and stop it once the desired conversion is achieved to prevent further reaction of the product.
Q4: How can the cis/trans isomer ratio of the product be controlled?
The trans (E) isomer of this compound is generally the thermodynamically more stable product. To favor its formation:
-
Longer Reaction Times: Allowing the reaction to proceed for a longer duration can allow the kinetic product to isomerize to the more stable thermodynamic product.
-
Higher Temperatures: Increased temperatures can provide the energy needed to overcome the activation barrier for the conversion of the cis to the trans isomer.
-
Choice of Catalyst: Some catalytic systems may exhibit a higher selectivity for one isomer over the other.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of impurities that poison the catalyst. | 1. Use fresh, anhydrous catalyst and consider increasing the catalyst loading incrementally. 2. Increase the reaction temperature in 10-20°C increments. 3. Monitor the reaction over a longer period. 4. Ensure starting materials and solvent are pure and dry. |
| Low Yield of Desired Isomer | 1. Suboptimal reaction conditions (temperature, time). 2. Formation of byproducts (e.g., polymers). 3. Reversible reaction reaching equilibrium. | 1. Systematically optimize temperature and reaction time. 2. Lower the reaction temperature and/or catalyst concentration. Consider using a polymerization inhibitor if applicable. 3. If possible, remove the product as it is formed to shift the equilibrium. |
| Formation of Multiple Products | 1. Non-selective catalyst. 2. Side reactions due to high temperature or reactive impurities. | 1. Screen different catalysts to find one with higher selectivity. 2. Lower the reaction temperature and ensure the purity of all reagents. |
| Difficulty in Product Purification | 1. Close boiling points of isomers. 2. Presence of polymeric byproducts. | 1. Utilize fractional distillation or column chromatography for separation. 2. Remove polymers by filtration or by dissolving the product in a solvent in which the polymer is insoluble. |
Data Presentation
Table 1: Effect of Catalyst Concentration on Isomerization Rate (Representative Data for Allylbenzenes)
| Catalyst | Concentration (mol%) | Relative Rate |
| KOH | 1 | 1.0 |
| KOH | 5 | 4.2 |
| KOH | 10 | 7.5 |
| H₂SO₄ | 1 | 1.0 |
| H₂SO₄ | 5 | 3.8 |
| H₂SO₄ | 10 | 6.9 |
Table 2: Effect of Temperature on Isomerization Rate (Representative Data for Allylbenzenes)
| Temperature (°C) | Relative Rate Constant (k) |
| 80 | 1.0 |
| 100 | 2.5 |
| 120 | 5.8 |
| 140 | 12.1 |
Table 3: Effect of Solvent on Isomerization Rate (Representative Data)
| Solvent | Dielectric Constant (ε) | Relative Rate |
| n-Hexane | 1.9 | 1.0 |
| Toluene | 2.4 | 1.3 |
| Dioxane | 2.2 | 1.8 |
| Ethanol (B145695) | 24.6 | 3.5 |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 5.2 |
Experimental Protocols
Protocol 1: Base-Catalyzed Isomerization of this compound
This protocol is adapted from procedures for the isomerization of structurally similar allylbenzenes such as safrole and eugenol.[1][2]
Materials:
-
This compound
-
Potassium hydroxide (KOH), pellets
-
Ethanol, absolute
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Addition of Catalyst: Add potassium hydroxide pellets (0.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to separate the isomers of this compound.
Protocol 2: Acid-Catalyzed Isomerization of this compound
This protocol is a general method adapted from the synthesis of this compound derivatives.[3]
Materials:
-
This compound
-
Dioxane
-
Concentrated sulfuric acid (H₂SO₄)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in dioxane.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-5 hours. Monitor the reaction by TLC.
-
Quenching: After the reaction is complete, cool the flask in an ice bath and slowly pour the reaction mixture into ice-cold water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with petroleum ether. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography or vacuum distillation.
Visualizations
Caption: Workflow for base-catalyzed isomerization.
Caption: Troubleshooting flowchart for low yield.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1,3-Diphenylpropene: Wittig Reaction vs. Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of conjugated dienes, such as 1,3-diphenylpropene, is a cornerstone in the construction of complex organic molecules, finding applications in materials science and the synthesis of biologically active compounds. Among the arsenal (B13267) of olefination methods, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent. This guide provides an objective comparison of these two powerful reactions for the synthesis of this compound from cinnamaldehyde (B126680), supported by experimental data to aid researchers in selecting the most suitable method for their synthetic endeavors.
At a Glance: Performance Comparison
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium (B103445) Ylide (from Benzyltriphenylphosphonium (B107652) chloride) | Phosphonate (B1237965) Carbanion (from Diethyl benzylphosphonate) |
| Typical Yield | Lower; a yield of 22% has been reported for the analogous 1,4-diphenyl-1,3-butadiene.[1] | Generally higher due to more nucleophilic carbanion and fewer side reactions. |
| Stereoselectivity (E/Z) | Often poor for semi-stabilized ylides, leading to a mixture of isomers.[2] | Predominantly forms the more stable (E)-isomer with high selectivity.[3] |
| Byproduct | Triphenylphosphine (B44618) oxide (Ph₃P=O) | Diethyl phosphate (B84403) salt |
| Byproduct Removal | Challenging due to the organic solubility of triphenylphosphine oxide, often requiring chromatography. | Relatively easy via aqueous extraction due to the water-solubility of the phosphate salt.[3][4] |
| Reaction Conditions | Can be sensitive to steric hindrance and the nature of the ylide. | Generally tolerant of a wider range of functional groups and less sterically hindered. |
The Chemical Battlefield: Reaction Schematics
The synthesis of this compound from cinnamaldehyde using both methods can be visualized as follows:
Caption: Overview of Wittig and HWE reactions for this compound synthesis.
Delving Deeper: Reaction Mechanisms
The divergent outcomes of these reactions can be understood by examining their underlying mechanisms.
Caption: Simplified mechanisms of the Wittig and HWE reactions.
Experimental Protocols
Wittig Reaction for the Synthesis of 1,4-Diphenyl-1,3-butadiene (an analogue of this compound)
This protocol is adapted from a reported synthesis of a closely related conjugated diene and illustrates a typical Wittig procedure.[1]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Cinnamaldehyde
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous methanol (B129727)
-
Water
Procedure:
-
A suspension of benzyltriphenylphosphonium chloride (1.93 mmol) and cinnamaldehyde (1.83 mmol) is prepared in anhydrous methanol (1.0 mL).
-
A 2M solution of sodium methoxide in methanol (2.4 mL, 4.8 mmol) is added to the suspension.
-
The reaction mixture is stirred at room temperature (21°C) for 30 minutes.
-
The crude product is isolated by vacuum filtration and washed with cold methanol and water.
-
The crude product can be further purified by recrystallization from hot methanol to yield the final product.
Note: The reported yield for this specific reaction was 22%.[1] The low yield can be attributed to the instability of the ylide and potential side reactions.[1]
Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-1,3-Diphenylpropene
The following is a general procedure for the HWE reaction, which is expected to produce the (E)-isomer of this compound with high selectivity.
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Cinnamaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
A suspension of sodium hydride (1.1 equiv.) is made in anhydrous THF and cooled to 0°C.
-
A solution of diethyl benzylphosphonate (1.0 equiv.) in anhydrous THF is added dropwise to the NaH suspension. The mixture is stirred at 0°C for 30 minutes and then at room temperature for another 30 minutes to ensure complete formation of the phosphonate carbanion.
-
The reaction mixture is cooled back to 0°C, and a solution of cinnamaldehyde (1.0 equiv.) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography to afford the pure (E)-1,3-diphenylpropene.
Discussion: Making the Right Choice
The Wittig reaction is a classic and versatile method for alkene synthesis. However, for the synthesis of this compound from cinnamaldehyde, it presents notable drawbacks. The use of a semi-stabilized ylide, such as the one derived from benzyltriphenylphosphonium chloride, often leads to poor stereoselectivity, resulting in a mixture of (E) and (Z) isomers that can be difficult to separate.[2] Furthermore, the major byproduct, triphenylphosphine oxide, is notoriously difficult to remove from the reaction mixture due to its high polarity and crystallinity, often necessitating laborious chromatographic purification.
In stark contrast, the Horner-Wadsworth-Emmons reaction offers significant advantages for this particular transformation. The phosphonate carbanion is generally more nucleophilic than the corresponding phosphonium ylide, which can lead to higher reaction yields.[3] More importantly, the HWE reaction is highly stereoselective, predominantly affording the thermodynamically more stable (E)-isomer of this compound.[3] The most significant practical advantage of the HWE reaction is the nature of its byproduct. The dialkyl phosphate salt is water-soluble and can be easily removed by a simple aqueous workup, streamlining the purification process and often eliminating the need for column chromatography.[3][4]
Conclusion
For the synthesis of this compound from cinnamaldehyde, the Horner-Wadsworth-Emmons reaction is the superior method. It offers higher yields, excellent (E)-stereoselectivity, and a significantly easier purification procedure compared to the Wittig reaction. While the Wittig reaction remains a valuable tool in the synthetic chemist's repertoire, the challenges associated with poor stereocontrol and byproduct removal in this specific case make the HWE reaction the more efficient and practical choice for researchers aiming for a clean and stereoselective synthesis of (E)-1,3-diphenylpropene.
References
Reactivity in Electrophilic Addition: A Comparative Guide to 1,3-Diphenylpropene and Stilbene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1,3-diphenylpropene and stilbene (B7821643) (1,2-diphenylethene) in electrophilic addition reactions. Understanding the subtle differences in reactivity between these structurally related phenyl-substituted alkenes is crucial for predicting reaction outcomes, designing synthetic routes, and developing new chemical entities. This document outlines the underlying electronic and structural factors governing their reactivity, supported by mechanistic insights and generalized experimental protocols.
Executive Summary
The reactivity of an alkene in electrophilic addition is primarily dictated by the electron density of the carbon-carbon double bond and the stability of the resulting carbocation intermediate. In comparing this compound and stilbene, the key distinction lies in the electronic influence of the phenyl groups on the double bond.
-
Stilbene possesses a conjugated system where the double bond is in conjugation with both phenyl rings. This extensive conjugation delocalizes the π-electrons, which influences the nucleophilicity of the double bond. The carbocation intermediate formed during electrophilic addition is a resonance-stabilized benzylic cation, significantly enhancing its stability.
-
This compound features a non-conjugated double bond. One phenyl group is directly attached to the double bond (vinylic), while the other is on the adjacent carbon (allylic). While the vinylic phenyl group influences the double bond through conjugation, the allylic phenyl group's primary role is in stabilizing the potential carbocation intermediate through resonance.
Generally, the conjugated system of stilbene is expected to be more reactive towards electrophiles than the isolated double bond of this compound. This is because the formation of a highly stabilized, resonance-delocalized carbocation across both phenyl rings in the transition state for stilbene provides a lower activation energy pathway.
Data Presentation: A Comparative Analysis
Due to a lack of direct quantitative kinetic data comparing the two compounds under identical conditions in the reviewed literature, this table provides a qualitative and reasoned comparison based on established principles of organic chemistry. The reactivity of styrene (B11656) versus allylbenzene (B44316) is used as an analogue to predict the relative reactivity.
| Feature | This compound | Stilbene (E-isomer) |
| Structure | Non-conjugated π-system | Conjugated π-system |
| Double Bond Nucleophilicity | Moderate | High |
| Relative Reaction Rate | Slower | Faster |
| Carbocation Intermediate | Resonance-stabilized (benzylic and allylic) | Highly resonance-stabilized (benzylic, delocalized over two phenyl rings) |
| Major Product (with HBr) | 1-Bromo-1,3-diphenylpropane | 1,2-Dibromo-1,2-diphenylethane (via bromonium ion) |
Theoretical Underpinnings of Reactivity
The difference in reactivity can be attributed to the stability of the carbocation intermediates formed during the rate-determining step of electrophilic addition.
Carbocation Stability
-
Stilbene: Electrophilic attack on stilbene leads to a benzylic carbocation that is further stabilized by resonance with the second phenyl group. This extensive delocalization of the positive charge significantly lowers the energy of the intermediate and the transition state leading to it.
-
This compound: Electrophilic addition to this compound can, in principle, form two possible carbocations. Attack at the terminal carbon results in a secondary carbocation that is both benzylic and allylic to the second phenyl ring, offering substantial resonance stabilization. Attack at the internal carbon would lead to a less stable primary carbocation. The formation of the more stable benzylic/allylic carbocation is the favored pathway.
While the carbocation from this compound is highly stabilized, the delocalization in the stilbene intermediate across two phenyl rings is generally considered to be more effective, leading to a more stable intermediate and a faster reaction rate.
Experimental Protocols
The following are representative experimental protocols for electrophilic addition reactions.
Protocol 1: Bromination of (E)-Stilbene
Objective: To synthesize meso-1,2-dibromo-1,2-diphenylethane (B7791125) via the electrophilic addition of bromine to (E)-stilbene.
Materials:
-
(E)-Stilbene
-
Pyridinium (B92312) tribromide
-
Glacial acetic acid
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 1.0 g of (E)-stilbene in 20 mL of glacial acetic acid with gentle warming and stirring.
-
Once the stilbene has dissolved, add 2.0 g of pyridinium tribromide to the solution.
-
Continue to stir the mixture at room temperature for 30 minutes. The orange color of the pyridinium tribromide should fade as it reacts.
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Add 20 mL of cold deionized water to the flask to further induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material and impurities.
-
Allow the product to air dry completely.
-
Determine the yield and measure the melting point of the dried product.
Protocol 2: Hydrobromination of this compound (Adapted from a General Procedure)
Objective: To synthesize 1-bromo-1,3-diphenylpropane via the electrophilic addition of hydrogen bromide to this compound.
Materials:
-
This compound
-
33% HBr in acetic acid
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 g of this compound in 20 mL of anhydrous diethyl ether in a 50 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
While stirring, slowly add 2.0 mL of a 33% solution of HBr in acetic acid dropwise over 10 minutes.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
Transfer the reaction mixture to a separatory funnel and wash with 20 mL of cold deionized water.
-
Next, wash the organic layer with 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with 20 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Mandatory Visualizations
Caption: Electrophilic addition of bromine to (E)-stilbene proceeds through a bromonium ion intermediate.
Caption: Hydrobromination of this compound forms a stable benzylic/allylic carbocation.
Caption: Stilbene's conjugated system leads to a more stabilized transition state and faster reaction rate compared to this compound.
A Researcher's Guide to Comparing Computational and Experimental NMR Shifts: The Case of 1,3-Diphenylpropene Isomers
For researchers, scientists, and drug development professionals, the accurate characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, and the synergy between experimental data and computational modeling offers a powerful approach to structural elucidation and verification. This guide provides a comprehensive overview of the methodologies involved in comparing experimental NMR chemical shifts with those predicted by computational chemistry, using the geometric isomers of 1,3-diphenylpropene as a focal point.
While a direct comparison for (E)- and (Z)-1,3-diphenylpropene is hampered by the limited availability of published, comprehensive experimental NMR data for both isomers, this guide will outline the established protocols and provide a framework for such a comparative study. The principles and workflows described herein are broadly applicable to a wide range of organic molecules.
The Power of Combined NMR Analysis
The integration of computational and experimental NMR serves multiple purposes. Computation can aid in the assignment of complex spectra, help distinguish between isomers, and provide insights into conformational dynamics. Conversely, experimental data is crucial for validating and refining computational methods, ensuring their predictive accuracy.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality experimental NMR data is the foundation of any comparative study. The following outlines a typical protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts. This same solvent should be modeled in the computational calculations for an accurate comparison.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Spectrometer and Parameters:
-
Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay that allows for full relaxation of the protons between scans.
-
¹³C NMR: A proton-decoupled experiment, such as the power-gated decoupling sequence, is standard for obtaining singlet signals for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
Computational Protocol for NMR Shift Prediction
The prediction of NMR chemical shifts is most commonly achieved using Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent approach for calculating NMR shielding tensors.
Computational Workflow:
-
Structure Optimization: The first step is to obtain the minimum energy 3D structure of the molecule. This is typically done using a geometry optimization calculation at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). For flexible molecules, a conformational search should be performed to identify the global minimum energy conformer.
-
NMR Shielding Calculation: Using the optimized geometry, a GIAO NMR calculation is performed at a higher level of theory (e.g., B3LYP functional with a larger basis set like 6-311+G(2d,p)) to calculate the isotropic shielding constants (σ) for each nucleus.
-
Solvent Effects: To account for the influence of the solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), should be included in both the geometry optimization and the NMR calculation steps, specifying the experimental solvent (e.g., chloroform).
-
Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them to the shielding constant of a reference compound (e.g., TMS) calculated at the same level of theory:
δ_calc = σ_ref - σ_calc
A scaling factor may also be applied to the calculated shifts to correct for systematic errors in the computational method.
Data Presentation and Comparison
A clear and direct comparison of the experimental and computational data is essential. The use of structured tables is highly recommended for this purpose.
Table 1: Comparison of Experimental and Hypothetical Computational ¹H NMR Chemical Shifts (ppm) for (E)-1,3-Diphenylpropene
| Proton | Experimental δ (ppm) | Computational δ (ppm) | Δδ (Exp - Comp) |
| H-1 | Data unavailable | Value | Difference |
| H-2 | Data unavailable | Value | Difference |
| H-3 | Data unavailable | Value | Difference |
| Phenyl | Data unavailable | Value | Difference |
Table 2: Comparison of Experimental and Hypothetical Computational ¹³C NMR Chemical Shifts (ppm) for (E)-1,3-Diphenylpropene
| Carbon | Experimental δ (ppm) | Computational δ (ppm) | Δδ (Exp - Comp) |
| C-1 | Data unavailable | Value | Difference |
| C-2 | Data unavailable | Value | Difference |
| C-3 | Data unavailable | Value | Difference |
| Phenyl-Cipso | Data unavailable | Value | Difference |
| Phenyl-Cortho | Data unavailable | Value | Difference |
| Phenyl-Cmeta | Data unavailable | Value | Difference |
| Phenyl-Cpara | Data unavailable | Value | Difference |
(Note: "Data unavailable" indicates that reliable, published experimental data for (E)- and (Z)-1,3-diphenylpropene could not be located in publicly accessible databases at the time of this guide's creation. The "Value" and "Difference" columns would be populated with the results from the computational study.)
Visualizing the Workflow
A diagrammatic representation of the workflow can provide a clear and concise overview of the entire comparative process.
Conclusion
The comparison of experimental and computational NMR data is a robust methodology for the structural elucidation of organic molecules. While the specific experimental data for (E)- and (Z)-1,3-diphenylpropene remains elusive in the public domain, the protocols outlined in this guide provide a clear and actionable framework for researchers to conduct such a study. By carefully acquiring experimental spectra and employing rigorous computational methods, scientists can gain deeper insights into molecular structure, conformation, and the subtle interplay of electronic effects that govern NMR chemical shifts. This integrated approach is an invaluable tool in the modern chemical sciences.
Validating the Synthesis of 1,3-Diphenylpropene: A Spectroscopic Comparison Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of 1,3-diphenylpropene synthesis. This guide provides a comparative analysis of spectroscopic data for the synthesized compound and its geometric isomer, supported by detailed experimental protocols.
The synthesis of this compound, a valuable building block in organic synthesis, requires rigorous validation to confirm the identity and purity of the final product. Spectroscopic methods are indispensable tools for this purpose, providing detailed structural information. This guide outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to validate the synthesis of (Z)-1,3-diphenylpropene and differentiate it from its (E)-isomer.
Experimental Protocols
A common and effective method for the synthesis of this compound is the Wittig reaction, which allows for the formation of a carbon-carbon double bond. The stereochemical outcome of the Wittig reaction can be controlled to favor either the (Z)- or (E)-isomer by selecting the appropriate ylide and reaction conditions.
Synthesis of (Z)-1,3-Diphenylpropene (cis-isomer)
The synthesis of (Z)-1,3-diphenylpropene can be achieved via a Wittig reaction using a non-stabilized ylide, which typically favors the formation of the cis-alkene.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
Sodium amide (NaNH₂) or n-butyllithium (n-BuLi) in an appropriate solvent (e.g., anhydrous THF or ether)
-
Anhydrous solvent (e.g., THF or ether)
-
Standard workup reagents (e.g., saturated ammonium (B1175870) chloride solution, organic solvent for extraction, drying agent like anhydrous magnesium sulfate)
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium amide or n-butyllithium, to the suspension with vigorous stirring. The formation of the deep red or orange color of the ylide indicates a successful reaction.
-
Allow the mixture to stir at 0 °C for 1-2 hours.
-
Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of phenylacetaldehyde in the anhydrous solvent to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure (Z)-1,3-diphenylpropene.
Synthesis of (E)-1,3-Diphenylpropene (trans-isomer)
The synthesis of the (E)-isomer is often favored when using a stabilized ylide in a Wittig-Horner-Emmons reaction or by employing specific reaction conditions with a non-stabilized ylide that allow for equilibration to the more thermodynamically stable trans-product.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
-
Phenylacetaldehyde
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard workup and purification reagents as described for the (Z)-isomer.
Procedure:
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in the anhydrous solvent.
-
Add the base (e.g., NaH or KOtBu) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours until the ylide formation is complete.
-
Wittig Reaction: Add a solution of phenylacetaldehyde in the anhydrous solvent to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until completion as monitored by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described for the (Z)-isomer to isolate the (E)-1,3-diphenylpropene.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for (Z)- and (E)-1,3-diphenylpropene. These values are crucial for the validation of the synthesized product and for determining the isomeric purity.
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between the (Z) and (E) isomers of this compound, primarily due to the difference in the coupling constant between the vinylic protons.
| Proton Assignment | (Z)-1,3-Diphenylpropene (cis) | (E)-1,3-Diphenylpropene (trans) |
| Vinylic Protons (C=CH-CH=C) | δ ~6.5-6.7 ppm (d, J ≈ 12 Hz) | δ ~6.4-6.6 ppm (d, J ≈ 16 Hz) |
| δ ~5.7-5.9 ppm (dt) | δ ~6.2-6.4 ppm (dt) | |
| Allylic Protons (-CH₂-) | δ ~3.5 ppm (d) | δ ~3.4 ppm (d) |
| Aromatic Protons | δ ~7.1-7.4 ppm (m) | δ ~7.1-7.4 ppm (m) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) are in Hertz (Hz). The smaller coupling constant for the vinylic protons in the (Z)-isomer is a key diagnostic feature.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the vinylic and allylic carbons can also show subtle differences between the two isomers.
| Carbon Assignment | (Z)-1,3-Diphenylpropene (cis) | (E)-1,3-Diphenylpropene (trans) |
| Vinylic Carbons (C=C) | δ ~130-135 ppm | δ ~128-133 ppm |
| Allylic Carbon (-CH₂-) | δ ~35-40 ppm | δ ~38-43 ppm |
| Aromatic Carbons | δ ~125-140 ppm | δ ~125-140 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are related to the C-H and C=C bonds.
| Functional Group | (Z)-1,3-Diphenylpropene (cis) | (E)-1,3-Diphenylpropene (trans) |
| Aromatic C-H Stretch | ~3020-3080 cm⁻¹ | ~3020-3080 cm⁻¹ |
| Alkenyl C-H Stretch | ~3010-3040 cm⁻¹ | ~3010-3040 cm⁻¹ |
| C=C Stretch (alkene) | ~1650-1670 cm⁻¹ (weak) | ~1650-1670 cm⁻¹ (medium) |
| C=C Stretch (aromatic) | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ |
| Out-of-plane C-H bend (cis) | ~690-710 cm⁻¹ (strong) | - |
| Out-of-plane C-H bend (trans) | - | ~960-980 cm⁻¹ (strong) |
Note: The most significant difference in the IR spectra is the position of the strong out-of-plane C-H bending vibration for the alkene, which is diagnostic for cis and trans isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers of this compound are expected to have the same molecular ion peak, but may show minor differences in the relative abundances of their fragment ions.
| Parameter | (Z)- and (E)-1,3-Diphenylpropene |
| Molecular Formula | C₁₅H₁₄ |
| Molecular Weight | 194.27 g/mol |
| Molecular Ion (M⁺) | m/z 194 |
| Key Fragment Ions | m/z 115 (loss of C₆H₅) |
| m/z 91 (tropylium ion, C₇H₇⁺) | |
| m/z 77 (phenyl cation, C₆H₅⁺) |
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic validation of this compound.
Caption: Synthetic workflow for this compound.
A Comparative Guide to Catalysts for the Hydrogenation of 1,3-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of 1,3-diphenylpropene and its analogues is a critical transformation in organic synthesis, yielding valuable intermediates for pharmaceuticals and fine chemicals. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and product distribution. This guide provides an objective comparison of common homogeneous and heterogeneous catalysts for the hydrogenation of this compound and structurally related conjugated systems, supported by experimental data and detailed protocols.
Overview of Catalytic Systems
The hydrogenation of the carbon-carbon double bond in this compound can be achieved using a variety of catalysts, broadly categorized as heterogeneous and homogeneous systems. Heterogeneous catalysts, such as Palladium on Carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (PtO₂), are solid-phase materials that are easily separated from the reaction mixture, facilitating product purification and catalyst recycling.[1] Homogeneous catalysts, like Wilkinson's catalyst ([RhCl(PPh₃)₃]), operate in the same phase as the reactants, often offering higher selectivity under milder conditions.[2]
Performance Comparison of Catalysts
Direct comparative studies on the hydrogenation of this compound under identical conditions are limited in publicly available literature. However, extensive research on the hydrogenation of chalcones (1,3-diphenyl-2-propen-1-one), which possess a similar conjugated diphenylpropene core, provides valuable insights into catalyst performance. The following data summarizes the performance of 10% Palladium on Carbon (Pd/C) in the catalytic transfer hydrogenation of various substituted chalcones to their corresponding saturated alcohols and alkanes, demonstrating its high efficiency.[3]
| Substrate (Chalcone Derivative) | Product(s) | Yield (%) |
| 1,3-Diphenyl-2-propen-1-one | 1,3-Diphenylpropan-1-ol | 98 |
| 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 1-(4-Methoxyphenyl)-3-phenylpropan-1-ol | 98 |
| 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | 1-(4-Chlorophenyl)-3-phenylpropan-1-ol | 95 |
| 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one | 3-(4-Methoxyphenyl)-1-phenylpropan-1-ol | 97 |
| 3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one | 3-(4-Aminophenyl)-1-phenylpropan-1-ol | 85 |
| 1,3-Bis(4-methoxyphenyl)-2-propen-1-one | 1,3-Bis(4-methoxyphenyl)propan-1-ol | 99 |
| 1,3-Diphenyl-2-propen-1-one | 1,3-Diphenylpropane | >95 |
| Yield for complete reduction to the alkane with extended reaction time (60 min) under microwave irradiation.[3] |
Experimental Protocols
Detailed methodologies for the use of common catalysts in the hydrogenation of conjugated alkenes are provided below. These protocols are general and may require optimization for specific substrates and equipment.
Heterogeneous Catalysis
1. Hydrogenation using Palladium on Carbon (Pd/C)
-
Catalyst Handling: 10% Pd/C is flammable and should be handled with care in an inert atmosphere (e.g., under Argon or Nitrogen).[4]
-
Reaction Setup:
-
To a suitable reaction vessel, add the this compound substrate and a solvent (e.g., ethanol, ethyl acetate).
-
Carefully add 10% Pd/C (typically 5-10 wt% relative to the substrate) to the mixture under a stream of inert gas.
-
-
Hydrogenation:
-
Seal the reaction vessel and purge the system with hydrogen gas. This is typically done by evacuating the vessel and backfilling with hydrogen, repeating the cycle 3-5 times.
-
Maintain a positive pressure of hydrogen (e.g., using a hydrogen balloon or a pressurized reactor) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.
-
2. Hydrogenation using Raney® Nickel
-
Catalyst Preparation (Activation):
-
Raney® Nickel is typically supplied as an alloy of nickel and aluminum and must be activated before use.
-
Slowly add the Ni-Al alloy to a solution of sodium hydroxide (B78521) (e.g., 30% w/v) with cooling to control the exothermic reaction.
-
After the initial reaction subsides, the mixture is gently heated to ensure complete digestion of the aluminum.
-
The activated Raney® Nickel, a black pyrophoric solid, is then washed repeatedly with deionized water until the washings are neutral, and finally with the reaction solvent (e.g., ethanol).[5]
-
-
Hydrogenation:
-
The activated, solvent-wet Raney® Nickel is added to a solution of the substrate in a suitable solvent in the reaction vessel.
-
The hydrogenation is then carried out as described for Pd/C.
-
-
Work-up: The work-up procedure is similar to that for Pd/C, involving filtration to remove the catalyst.
Homogeneous Catalysis
1. Hydrogenation using Wilkinson's Catalyst ([RhCl(PPh₃)₃])
-
Reaction Setup:
-
In a reaction vessel, dissolve Wilkinson's catalyst in a degassed solvent (e.g., toluene (B28343) or a mixture of benzene (B151609) and ethanol).
-
Add the this compound substrate to the solution under an inert atmosphere.
-
-
Hydrogenation:
-
Purge the system with hydrogen gas.
-
Stir the solution under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Upon completion, the solvent is removed under reduced pressure.
-
The product is typically isolated from the catalyst residue by chromatography.
-
Mechanistic Insights and Visualizations
The hydrogenation of alkenes on the surface of heterogeneous catalysts is generally understood to proceed via the Horiuti-Polanyi mechanism. This involves the adsorption of both hydrogen and the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.
The general workflow for a typical heterogeneous hydrogenation experiment is outlined below.
Conclusion
The choice of catalyst for the hydrogenation of this compound is a critical decision that influences the outcome of the synthesis. Heterogeneous catalysts like Pd/C and Raney® Nickel are highly active and easily recoverable, making them suitable for large-scale applications. Homogeneous catalysts such as Wilkinson's catalyst can offer high selectivity under mild conditions. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including desired selectivity, reaction conditions, and economic considerations. The provided protocols and data serve as a foundation for the development of efficient and selective hydrogenation processes.
References
comparing the stability of cis and trans-1,3-diphenylpropene
A comprehensive guide for researchers on the relative thermodynamic stability of cis- and trans-1,3-diphenylpropene, leveraging experimental data from analogous compounds and established chemical principles.
Executive Summary
The trans isomer of 1,3-diphenylpropene is predicted to be significantly more stable than the cis isomer. This increased stability is primarily attributed to the reduced steric strain in the trans configuration, where the bulky phenyl groups are positioned on opposite sides of the double bond, minimizing unfavorable electronic and spatial interactions. In the cis isomer, the proximity of the two phenyl groups leads to considerable steric hindrance, raising the molecule's ground-state energy and decreasing its overall stability. This principle is well-supported by extensive experimental data on analogous disubstituted alkenes.
Data Presentation: Insights from a Structural Analog
To provide a quantitative perspective on the stability difference between cis and trans isomers in a similar chemical environment, we present thermodynamic data for the cis-trans isomerization of stilbene (B7821643). The structural similarities between stilbene and this compound make it a suitable model for understanding the energetic landscape.
| Compound | Isomer | Isomeric Composition at Equilibrium | Excess Enthalpy of the Cis-Isomer (Δ(ΔH°)) | Difference in Free Energy (Δ(ΔG°)) | Reference |
| Stilbene (1,2-diphenylethene) | cis | ~0.2% | Not explicitly stated, but positive | ~3.7 kcal/mol | [1][2] |
| trans | ~99.8% | [1][2] | |||
| α-Methylstilbene | cis | ~20% | ~4 kcal/mol | ~1.0 kcal/mol | [1] |
| trans | ~80% | [1] |
Note: The data for stilbene strongly suggests that the equilibrium lies heavily in favor of the trans isomer due to its lower free energy. A similar, if not more pronounced, trend is expected for this compound.
Experimental Protocols
The determination of the relative stability of alkene isomers is typically achieved through two primary experimental techniques: measurement of the heat of hydrogenation and analysis of the equilibrium isomer ratio.
Heat of Hydrogenation by Calorimetry
The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to its corresponding saturated alkane. A more stable alkene will release less heat upon hydrogenation.[3]
Protocol:
-
Sample Preparation: A precisely weighed sample of the alkene isomer (cis- or trans-1,3-diphenylpropene) is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
Calorimeter Setup: The solution is placed in a reaction calorimeter, which is a device designed to measure the heat changes of a chemical reaction.
-
Catalyst Introduction: A catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the reaction vessel.
-
Hydrogenation: The system is purged with hydrogen gas, and the reaction is initiated by stirring to ensure proper mixing. The hydrogenation of the double bond in this compound will yield 1,3-diphenylpropane.
-
Temperature Measurement: The change in temperature of the calorimeter is meticulously recorded throughout the reaction.
-
Calculation: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of the alkene hydrogenated.
-
Comparison: The heats of hydrogenation for the cis and trans isomers are compared. The isomer with the lower (less negative) heat of hydrogenation is the more stable isomer.
Determination of Equilibrium Isomer Ratio by NMR Spectroscopy
By allowing the isomers to equilibrate under catalytic conditions, the ratio of the cis and trans isomers at equilibrium can be determined. This ratio is directly related to the difference in Gibbs free energy between the isomers.
Protocol:
-
Equilibration: A sample of either pure isomer or a mixture is dissolved in a suitable solvent (e.g., a deuterated solvent for NMR analysis) and treated with a catalyst that facilitates cis-trans isomerization, such as a catalytic amount of iodine under photochemical or thermal conditions.[1][2]
-
Sample Analysis: Aliquots of the reaction mixture are taken at various time intervals until the isomer ratio becomes constant, indicating that equilibrium has been reached.
-
NMR Spectroscopy: The isomer ratio is determined using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The vinylic protons of the cis and trans isomers will have distinct chemical shifts and coupling constants.[4][5][6]
-
Chemical Shift: The signals for the vinylic protons of the cis and trans isomers will appear at different positions in the NMR spectrum.
-
Coupling Constant (J-value): The coupling constant between the vinylic protons is a key diagnostic tool. For trans isomers, the vicinal coupling constant (³J) is typically in the range of 11-18 Hz, while for cis isomers, it is smaller, usually in the range of 6-14 Hz.[6]
-
-
Integration: The relative concentrations of the cis and trans isomers are determined by integrating the respective signals in the ¹H NMR spectrum.
-
Free Energy Calculation: The difference in Gibbs free energy (ΔG°) between the isomers can be calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RTln(K_eq), where R is the gas constant, T is the temperature in Kelvin, and K_eq is the ratio of the trans to cis isomer at equilibrium.
Visualization of Stability and Isomerization
The following diagrams illustrate the structural differences between cis- and trans-1,3-diphenylpropene and the energetic relationship between them.
Caption: Molecular structures of cis- and trans-1,3-diphenylpropene.
Caption: Energy diagram illustrating the higher energy of the cis isomer.
Conclusion
Based on established principles of steric hindrance and supported by experimental data from the analogous compound stilbene, it can be concluded that trans-1,3-diphenylpropene is the more thermodynamically stable isomer. The steric repulsion between the two phenyl groups in the cis configuration destabilizes the molecule relative to the trans configuration where these bulky groups are positioned further apart. For researchers and professionals in drug development and materials science, understanding this stability difference is crucial for predicting reaction outcomes, controlling product distributions, and designing molecules with desired three-dimensional structures. The experimental protocols outlined provide a clear framework for the empirical determination of these stability differences.
References
- 1. The thermodynamic equilibrium between cis- and trans-isomers in stilbene and some derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. The thermodynamic equilibrium between cis- and trans-isomers in stilbene and some derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. A nuclear magnetic resonance (NMR) method for the determination of the cis/trans isomeric content of chlorprothixene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Synthesis of 1,3-Diphenylpropene
For researchers, scientists, and professionals in drug development, the synthesis of 1,3-diphenylpropene and its derivatives is a fundamental step in the creation of a wide array of organic molecules. This guide provides an objective comparison of the most common and effective synthesis methods, supported by experimental data and detailed protocols.
Comparison of Key Synthesis Methods
The selection of a synthetic route to this compound is often dictated by factors such as desired yield, stereoselectivity, available starting materials, and reaction conditions. The following table summarizes the quantitative data for the most prevalent methods.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereoselectivity |
| Claisen-Schmidt Condensation | Benzaldehyde (B42025), Acetophenone (B1666503) | NaOH or KOH | Ethanol (B145695) | Room Temp. | Several | 65-95 | Primarily (E)-isomer |
| Heck Reaction | Aryl halide, Allylbenzene (B44316) | Pd(OAc)₂, PPh₃ | DMF, Et₃N | 100-120 | 3-6 | 36-91 | High (E)-selectivity[1] |
| Wittig Reaction | Benzaldehyde, Benzyltriphenylphosphonium (B107652) chloride | Strong base (e.g., n-BuLi, NaH) | THF, Dichloromethane | Room Temp. | 1-24 | 70-90 | Mixture of (E) and (Z), tunable |
| Grignard Reaction | Cinnamaldehyde (B126680), Benzylmagnesium bromide | - | Diethyl ether | Reflux | ~1-2 | Moderate to Good | Mixture of isomers |
Experimental Protocols
Claisen-Schmidt Condensation
This is a classical and widely used method for the synthesis of chalcones (1,3-diphenyl-2-propen-1-one), which can be subsequently reduced to this compound. The reaction involves a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and a ketone.[2]
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve sodium hydroxide in ethanol in a flask with stirring until it is completely dissolved.
-
Cool the solution in an ice bath.
-
Add acetophenone to the cooled solution, followed by the dropwise addition of benzaldehyde while maintaining the temperature below 5°C.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
Allow the mixture to stand at room temperature overnight.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol.[3]
Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] This method offers high stereoselectivity for the (E)-isomer of this compound.[1]
Materials:
-
Aryl iodide (e.g., Iodobenzene)
-
Allylbenzene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
In a dry three-necked flask equipped with a condenser and a magnetic stirrer, add the aryl iodide, palladium(II) acetate, and triphenylphosphine.
-
Add dry and degassed dimethylformamide (DMF) and triethylamine (Et₃N) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the allylbenzene derivative to the reaction mixture.
-
Heat the mixture at 120°C with stirring for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.[5]
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[6] The stereoselectivity can be influenced by the nature of the ylide and the reaction conditions.
Materials:
-
Benzyltriphenylphosphonium chloride
-
A strong base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Benzaldehyde
Procedure:
-
Ylide Preparation: In a dry flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension in an ice bath and add a solution of n-butyllithium dropwise with stirring. The formation of the ylide is often indicated by a color change to deep red or orange.
-
Reaction with Aldehyde: To the ylide solution, add a solution of benzaldehyde in anhydrous THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product, a mixture of (E)- and (Z)-isomers, can be purified by column chromatography. Triphenylphosphine oxide is a significant byproduct that needs to be removed.
Grignard Reaction
This method involves the nucleophilic addition of a Grignard reagent to a carbonyl compound, followed by dehydration of the resulting alcohol. For the synthesis of this compound, benzylmagnesium bromide is reacted with cinnamaldehyde.
Materials:
-
Magnesium turnings
-
Benzyl (B1604629) bromide
-
Anhydrous diethyl ether
-
Cinnamaldehyde
-
Dilute sulfuric acid (H₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of benzyl bromide in anhydrous diethyl ether to magnesium turnings. The reaction is initiated with a small crystal of iodine if necessary.
-
Reaction with Aldehyde: Cool the Grignard reagent in an ice bath and add a solution of cinnamaldehyde in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for about an hour.
-
Work-up and Dehydration: Carefully pour the reaction mixture onto a mixture of crushed ice and dilute sulfuric acid.
-
Separate the ether layer, and wash it with a sodium bicarbonate solution and then with water.
-
Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent. The resulting alcohol can be dehydrated by heating with a catalytic amount of acid to yield this compound.
-
The final product can be purified by distillation under reduced pressure or column chromatography.
Synthesis Method Selection Workflow
The choice of the most suitable synthesis method depends on various factors. The following diagram illustrates a logical workflow for selecting a method based on key experimental considerations.
Caption: A decision-making workflow for selecting a this compound synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
mechanistic comparison of acid-catalyzed vs base-catalyzed isomerization
A Mechanistic Showdown: Acid-Catalyzed vs. Base-Catalyzed Isomerization
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Isomerization Catalysis
Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, is a fundamental reaction in organic chemistry with wide-ranging applications, from the large-scale production of high-fructose corn syrup to the synthesis of complex pharmaceutical intermediates. The choice of catalyst—acidic or basic—profoundly influences the reaction mechanism, kinetics, and product distribution. This guide provides a detailed mechanistic comparison of acid- and base-catalyzed isomerization, supported by experimental data and protocols for two illustrative examples: the isomerization of glucose to fructose (B13574) and keto-enol tautomerization. While acid-catalyzed isomerization of terpenes is well-documented, a comprehensive mechanistic comparison is limited by the scarcity of data on their base-catalyzed counterparts.
Core Mechanistic Differences: A Tale of Two Intermediates
At the heart of the distinction between acid- and base-catalyzed isomerization lies the nature of the key reactive intermediate.
Acid-catalyzed isomerization typically proceeds through carbocationic intermediates . The reaction is initiated by the protonation of a functional group, such as a carbonyl or a hydroxyl group, which enhances its leaving group ability or activates it for nucleophilic attack. This is often followed by a rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation before deprotonation to yield the isomerized product.
Base-catalyzed isomerization , in contrast, generally involves the formation of anionic intermediates , most commonly enolates. A base abstracts a proton from a carbon atom alpha to an electron-withdrawing group, creating a resonance-stabilized carbanion. This intermediate can then be protonated at a different position to afford the isomer.
These fundamental mechanistic differences dictate the reaction conditions, selectivity, and potential side reactions, making the choice of catalyst a critical parameter in process development and optimization.
Case Study 1: Isomerization of Glucose to Fructose
The conversion of D-glucose to D-fructose is a cornerstone of the food industry and a key step in the valorization of biomass. Both acid and base catalysis can effect this transformation, but through distinct mechanistic pathways.
Mechanistic Pathways
Base-Catalyzed Isomerization (Lobry de Bruyn-van Ekenstein Rearrangement): In the presence of a base, glucose undergoes tautomerization to form a 1,2-enediolate intermediate. This reaction is initiated by the deprotonation of the anomeric hydroxyl group, followed by ring-opening to the acyclic form. A subsequent deprotonation at C2 leads to the formation of the planar enediolate. Reprotonation at C1 regenerates the aldehyde (glucose or its epimer, mannose), while protonation at C2 yields the ketone, fructose. The formation of the enediolate is the rate-determining step[1].
Acid-Catalyzed Isomerization (Intramolecular Hydride Shift): Lewis acids, such as Sn-beta zeolite, catalyze the isomerization of glucose via a different mechanism. The reaction is believed to proceed through the coordination of the Lewis acid to the oxygen atoms of the glucose molecule, facilitating an intramolecular hydride shift from C2 to C1. This concerted step transforms the aldose into a ketose without the formation of an enediol intermediate[2][3]. The rate-limiting step is the intramolecular hydride shift[4].
Diagram of Acid-Catalyzed Glucose Isomerization
Diagram of Base-Catalyzed Glucose Isomerization
Quantitative Data Comparison
| Parameter | Acid-Catalyzed (AlCl₃) | Base-Catalyzed (NaOH) | Base-Catalyzed (PAO) |
| Activation Energy (Ea) | 110 ± 2 kJ·mol⁻¹[4] | 121 kJ·mol⁻¹[5] | 79.7 kJ·mol⁻¹[5] |
| Typical Fructose Yield | ~15-30%[6] | <10% (due to side reactions) | up to 48.9%[5] |
| Typical Fructose Selectivity | ~60-70% | Low | up to 98.6%[5] |
| Optimal Temperature | 100-140 °C | 50-90 °C | 85 °C[5] |
| Optimal pH | Acidic | 9.5-11.5 | ~6.5 (initial)[5] |
Experimental Protocols
Experimental Protocol: Base-Catalyzed Isomerization of Glucose
-
Materials: D-Glucose, deionized water, selected amine catalyst (e.g., triethylamine), 5 mL thick-walled glass reactors, digital stirring hotplate with aluminum pie-block, V-shaped stir bars, ice bath, freezer.
-
Procedure:
-
Prepare an aqueous solution of the amine catalyst at the desired concentration.
-
To a 5 mL glass reactor, add 500 mg of D-Glucose, a stir bar, and 5 mL of the catalyst solution to achieve a 10% (w/w) glucose concentration.
-
Seal the reactor and place it in a pre-heated pie-block on the stirring hotplate set to the desired reaction temperature (e.g., 100 °C).
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes).
-
Quench the reaction by placing the reactor in an ice bath.
-
Store the reactor in a freezer until analysis.
-
-
Analysis:
-
Thaw the sample to room temperature.
-
Dilute an aliquot of the reaction mixture (e.g., 20-fold) with a 50:50 acetonitrile (B52724):water mixture.
-
Analyze the sample using a Waters Acquity H-Class UPLC equipped with a BEH Amide column and evaporative light scattering (ELS) and photodiode array (PDA) detectors to quantify glucose, fructose, and mannose. A mobile phase gradient of acetonitrile and water with 0.2 v/v% triethylamine (B128534) is used for separation[1].
-
Experimental Protocol: Acid-Catalyzed Isomerization of Glucose using Sn-Beta Zeolite
-
Catalyst Preparation (Sn-Beta Zeolite):
-
Dilute 7.57 g of tetraethylammonium (B1195904) hydroxide (B78521) solution (35 wt% in water) with 15 g of water.
-
Add 7.011 g of tetraethylorthosilicate and 0.121 g of tin (IV) chloride pentahydrate.
-
Stir the mixture until complete hydrolysis of the tetraethylorthosilicate is achieved.
-
Evaporate ethanol (B145695) and some water to reach the desired water ratio.
-
Add 0.690 g of HF solution (52 wt% in water) to form a thick gel.
-
The gel is then treated hydrothermally, calcined, and characterized before use[7].
-
-
Isomerization Reaction:
-
Prepare a 10 wt% glucose solution in deionized water.
-
Add the synthesized Sn-Beta catalyst to the glucose solution to achieve a desired Sn:glucose molar ratio (e.g., 1:50).
-
Heat the reaction mixture in a sealed reactor at a specific temperature (e.g., 110 °C or 383 K) for a set duration (e.g., 30-45 minutes) with stirring[7].
-
-
Analysis:
-
Cool the reaction mixture and separate the solid catalyst by centrifugation or filtration.
-
Analyze the supernatant using HPLC with a refractive index (RI) detector and a suitable column (e.g., a carbohydrate analysis column) to quantify glucose, fructose, and mannose[8].
-
Case Study 2: Keto-Enol Tautomerization
Keto-enol tautomerism is a fundamental equilibrium between a carbonyl compound (keto form) and its corresponding enol. This isomerization is crucial in many organic reactions as it allows the α-carbon to act as a nucleophile. Both acids and bases catalyze this interconversion, but via distinct mechanisms.
Mechanistic Pathways
Acid-Catalyzed Tautomerization: The acid-catalyzed mechanism involves two steps. First, the carbonyl oxygen is protonated by an acid, forming a resonance-stabilized cation. This protonation makes the α-protons more acidic. In the second step, a weak base (often the solvent, like water) removes a proton from the α-carbon, leading to the formation of the enol[1][9].
Base-Catalyzed Tautomerization: The base-catalyzed mechanism also proceeds in two steps, but in the reverse order of protonation/deprotonation. A base first removes a proton from the α-carbon to form a resonance-stabilized enolate anion. In the subsequent step, the oxygen of the enolate is protonated by a weak acid (e.g., water) to yield the enol[1].
Diagram of Acid-Catalyzed Keto-Enol Tautomerization
Diagram of Base-Catalyzed Keto-Enol Tautomerization
Quantitative Data Comparison: Enolization of Acetone (B3395972)
| Parameter | Acid-Catalyzed (HCl) | Base-Catalyzed (Acetate Buffer) |
| Rate Determining Step | Deprotonation of the α-carbon | Deprotonation of the α-carbon[9] |
| Catalytic Rate Constant (kH+) | 2.95 x 10⁻⁵ M⁻¹s⁻¹ | - |
| Bronsted α value | 0.56 (for aliphatic monocarboxylic acids) | - |
| Kinetic Isotope Effect (kH/kD) | 7.0-8.0 (using acetone-d6) | - |
Note: Quantitative data for base-catalyzed enolization of acetone is often presented in the context of Brønsted plots, relating the catalytic rate to the pKa of the base catalyst. A direct comparison of a single rate constant is less common than for acid catalysis with a strong acid.
Experimental Protocols
Experimental Protocol: Monitoring Keto-Enol Tautomerization by Iodination
The rate of enolization can be conveniently measured by monitoring the rate of iodination of the ketone. The reaction is zero-order in iodine because the rate-determining step is the formation of the enol, which then reacts rapidly with iodine.
-
Materials: Acetone (propanone), iodine solution (I₂ in KI), standardized hydrochloric acid or a suitable buffer solution (e.g., acetate (B1210297) buffer), sodium thiosulfate (B1220275) solution, starch indicator, stopwatch, constant temperature water bath.
-
Procedure for Acid-Catalyzed Enolization:
-
Prepare solutions of acetone, iodine, and hydrochloric acid of known concentrations.
-
Equilibrate the reactant solutions in a constant temperature water bath.
-
Initiate the reaction by mixing the acetone and hydrochloric acid solutions, and then add the iodine solution. Start the stopwatch immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of sodium bicarbonate (to neutralize the acid) or by adding it directly to an excess of sodium thiosulfate solution.
-
Titrate the remaining iodine in the quenched aliquot with a standardized solution of sodium thiosulfate, using starch as an indicator.
-
Repeat the titration for several time points to determine the concentration of iodine as a function of time.
-
-
Procedure for Base-Catalyzed Enolization:
-
The procedure is similar to the acid-catalyzed reaction, but a buffer solution of a weak acid and its conjugate base (e.g., acetic acid and sodium acetate) is used instead of a strong acid.
-
The pH of the buffer solution should be maintained throughout the experiment.
-
-
Data Analysis:
-
Plot the concentration of iodine versus time. The rate of the reaction is the negative of the slope of this line.
-
Since the reaction is zero-order with respect to iodine, the rate is independent of the iodine concentration.
-
The rate of the reaction is equal to the rate of enolization: Rate = k[ketone]^x[catalyst]^y.
-
By systematically varying the concentrations of the ketone and the catalyst, the orders of the reaction (x and y) and the rate constant (k) can be determined.
-
The activation energy can be determined by measuring the rate constant at different temperatures and constructing an Arrhenius plot[2][4].
-
Conclusion
The choice between acid and base catalysis for isomerization reactions is a critical decision that hinges on a thorough understanding of the underlying reaction mechanisms. Acid catalysis, proceeding through carbocationic intermediates, and base catalysis, involving anionic intermediates, offer distinct advantages and disadvantages in terms of reaction rates, selectivity, and susceptibility to side reactions. As illustrated by the isomerization of glucose and keto-enol tautomerization, a detailed mechanistic analysis, supported by quantitative kinetic data and well-defined experimental protocols, is essential for the rational design and optimization of isomerization processes in research and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. lucamehl.netlify.app [lucamehl.netlify.app]
- 5. Ti3C2 MXenes-based catalysts for the process of α-pinene isomerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. open.library.ubc.ca [open.library.ubc.ca]
- 7. EP3067362A1 - Isomerization of glucose into fructose by means of lewis acid-zeolite catalysts - Google Patents [patents.google.com]
- 8. Tin-containing zeolites are highly active catalysts for the isomerization of glucose in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 1,3-Diphenylpropene and Other Conjugated Dienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1,3-diphenylpropene in the context of other conjugated dienes, with a focus on the Diels-Alder reaction. Understanding the relative reactivity of dienes is crucial for designing and optimizing synthetic routes in medicinal chemistry and materials science. This document summarizes key factors influencing diene reactivity, presents available quantitative data for comparison, and provides standardized experimental protocols for assessing reactivity.
Introduction to Diene Reactivity in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereospecific synthesis of six-membered rings. The rate of this reaction is primarily governed by the electronic and steric properties of both the diene and the dienophile. Key factors influencing the reactivity of the diene include:
-
Conformation: The diene must adopt an s-cis conformation to react. Dienes that are locked in an s-cis conformation, such as cyclopentadiene, are exceptionally reactive. Acyclic dienes must overcome an energy barrier to rotate from the more stable s-trans to the reactive s-cis conformation.[1][2]
-
Electronic Effects: Electron-donating groups (EDGs) on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap with electron-poor dienophiles and thus a faster reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the reactivity of the diene in normal-demand Diels-Alder reactions.[3][4]
-
Steric Effects: Bulky substituents on the diene can either enhance or hinder reactivity. Bulky groups at the C2 or C3 positions can favor the s-cis conformation, increasing the reaction rate. However, bulky substituents at the termini (C1 and C4) can sterically hinder the approach of the dienophile, decreasing the reaction rate.[3]
Comparative Reactivity of Selected Dienes
To provide a framework for comparison, the table below presents the relative reactivities of several common dienes with maleic anhydride, a reactive dienophile.
| Diene | Relative Rate (with Maleic Anhydride) | Key Structural Features Affecting Reactivity |
| Cyclopentadiene | 1400 | Locked in a highly reactive s-cis conformation.[5] |
| 1,3-Butadiene | 1 | Acyclic, exists predominantly in the s-trans conformation. |
| Isoprene (2-Methyl-1,3-butadiene) | ~3-100 (depends on dienophile) | Methyl group is an electron-donating group, increasing reactivity.[3] |
| trans-1,3-Pentadiene | ~2 | Alkyl group is electron-donating. |
| 2,3-Dimethyl-1,3-butadiene | - | Two electron-donating methyl groups increase reactivity. |
| This compound | (Predicted to be low) | Phenyl groups are bulky and can be electron-withdrawing, likely decreasing reactivity due to steric hindrance and electronic effects. The requirement for the diene to adopt a planar s-cis conformation would be sterically hindered by the phenyl groups. |
Note: The reactivity of this compound is an estimation based on established principles of steric and electronic effects in the Diels-Alder reaction.
Experimental Protocols
To experimentally determine and compare the reactivity of this compound with other dienes, a standardized kinetic study can be performed. The following protocols outline a general procedure for a Diels-Alder reaction and a method for monitoring its kinetics.
General Procedure for a Diels-Alder Reaction
This protocol describes a general method for reacting a diene with a dienophile, which can be adapted for specific substrates.
Materials:
-
Diene (e.g., this compound, 1,3-butadiene)
-
Dienophile (e.g., maleic anhydride, N-phenylmaleimide)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dienophile (1.0 equivalent) in the anhydrous solvent.
-
Add the diene (1.0 to 1.2 equivalents) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Kinetic Study of a Diels-Alder Reaction by ¹H NMR Spectroscopy
This protocol allows for the determination of the reaction rate constant by monitoring the change in concentration of reactants and products over time.
Materials and Equipment:
-
Diene
-
Dienophile
-
Deuterated solvent (e.g., CDCl₃, toluene-d₈)
-
NMR tubes
-
NMR spectrometer
-
Thermostatted bath
Procedure:
-
Prepare a stock solution of the diene and the dienophile of known concentrations in the deuterated solvent.
-
Equilibrate the stock solution to the desired reaction temperature in a thermostatted bath.
-
Transfer an aliquot of the reaction mixture to an NMR tube and place it in the NMR spectrometer, which is pre-heated to the same temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton of a reactant and a product.
-
Calculate the concentration of the reactant and product at each time point based on the initial concentrations and the relative integration values.
-
Plot the appropriate concentration-time relationship (e.g., 1/[reactant] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.
Visualizing Reaction Concepts
The following diagrams illustrate key concepts related to the Diels-Alder reaction and a typical experimental workflow.
Caption: General mechanism of the Diels-Alder reaction.
References
A Researcher's Guide to Cross-Referencing ¹H NMR Data of 1,3-Diphenylpropene with Literature Values
For researchers, scientists, and professionals in drug development, meticulous structural confirmation of synthesized compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a cornerstone of this process. This guide provides a comprehensive comparison of hypothetical experimental ¹H NMR data for the geometric isomers of 1,3-diphenylpropene, (E)- and (Z)-1,3-diphenylpropene, against established literature values. Detailed experimental protocols and a logical workflow for this cross-referencing process are also presented to ensure accurate and reliable data interpretation.
Comparison of ¹H NMR Data
The chemical shifts (δ) and coupling constants (J) are key parameters in ¹H NMR spectroscopy that provide information about the chemical environment and connectivity of protons in a molecule. The distinct spatial arrangement of the phenyl and vinyl protons in the cis (Z) and trans (E) isomers of this compound leads to discernible differences in their respective ¹H NMR spectra. Below is a comparative table summarizing the literature ¹H NMR data for both isomers alongside a hypothetical experimental dataset.
| Proton Assignment | Literature Values (E)-1,3-diphenylpropene | Hypothetical Experimental Data (E)-1,3-diphenylpropene | Literature Values (Z)-1,3-diphenylpropene | Hypothetical Experimental Data (Z)-1,3-diphenylpropene |
| H1 (C=CH-Ph) | δ 6.48 (d, J = 15.8 Hz) | δ 6.47 (d, J = 15.8 Hz) | δ 6.52 (d, J = 11.5 Hz) | δ 6.51 (d, J = 11.5 Hz) |
| H2 (-CH=CH-) | δ 6.35 (dt, J = 15.8, 6.7 Hz) | δ 6.34 (dt, J = 15.8, 6.7 Hz) | δ 5.82 (dt, J = 11.5, 7.0 Hz) | δ 5.81 (dt, J = 11.5, 7.0 Hz) |
| H3 (-CH₂-) | δ 3.55 (d, J = 6.7 Hz) | δ 3.54 (d, J = 6.7 Hz) | δ 3.65 (d, J = 7.0 Hz) | δ 3.64 (d, J = 7.0 Hz) |
| Aromatic Protons | δ 7.20-7.40 (m) | δ 7.19-7.39 (m) | δ 7.15-7.35 (m) | δ 7.14-7.34 (m) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. Coupling constants (J) are given in Hertz (Hz). Multiplicities are denoted as d (doublet), dt (doublet of triplets), and m (multiplet).
Experimental Protocol for ¹H NMR Spectroscopy
A standardized and carefully executed experimental protocol is paramount for obtaining high-quality ¹H NMR data that can be reliably compared to literature values.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. For this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice. The use of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte's signals.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer being used.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Locking and Shimming: The spectrometer's magnetic field must be "locked" onto the deuterium (B1214612) signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved signals.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 8 to 16 scans are usually adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons, ensuring accurate integration.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient to achieve good resolution.
-
3. Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced by setting the TMS signal to 0 ppm.
-
Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Workflow for Data Cross-Referencing
The process of comparing experimental NMR data with literature values follows a logical progression to ensure a confident structural assignment.
Caption: Workflow for comparing experimental ¹H NMR data with literature values.
By adhering to a rigorous experimental protocol and a systematic comparison workflow, researchers can confidently utilize ¹H NMR spectroscopy to verify the structure and stereochemistry of synthesized molecules like this compound, a crucial step in the advancement of chemical and pharmaceutical research.
A Comparative Guide to the Kinetic Analysis of 1,3-Diphenylpropene Isomerization
For Researchers, Scientists, and Drug Development Professionals
The cis-trans isomerization of 1,3-diphenylpropene serves as a fundamental model for understanding photoactivated molecular transformations. A comprehensive kinetic analysis of this process is crucial for applications in photochemistry and the development of light-responsive materials. This guide provides an objective comparison of the photochemical isomerization of cis- and trans-1,3-diphenylpropene, supported by experimental data.
Quantitative Data Presentation: Photochemical Isomerization of this compound
The photoisomerization of this compound in a non-polar solvent like cyclohexane (B81311) is a complex process. Upon irradiation, both cis and trans isomers not only interconvert but also undergo side reactions, primarily polymerization and cyclization to form 1,2-diphenylcyclopropane (B6335939). A key finding is that a true photostationary state between the cis and trans isomers is not achieved due to the significant rate of polymer formation, which depletes the substrate.
The efficiency of these photochemical processes is quantified by their primary quantum yields (Φ), which represent the number of molecules undergoing a specific process per photon absorbed. The following table summarizes the primary quantum yields for the various products formed during the photolysis of cis- and trans-1,3-diphenylpropene in cyclohexane at 25°C with 2537 Å radiation.
| Starting Isomer | Product | Primary Quantum Yield (Φ) |
| cis-1,3-Diphenylpropene | trans-1,3-Diphenylpropene | 0.088 |
| 1,2-Diphenylcyclopropane | 0.005 | |
| Polymer | High (not quantified) | |
| trans-1,3-Diphenylpropene | cis-1,3-Diphenylpropene | 0.081 |
| 1,2-Diphenylcyclopropane | 0.005 | |
| Polymer | High (not quantified) |
Experimental Protocols
The following is a detailed methodology for the kinetic analysis of the photochemical isomerization of this compound, based on established research.
Preparation of Isomers
-
trans-1,3-Diphenylpropene: Synthesized via a base-catalyzed condensation reaction. The product is purified by column chromatography on alumina (B75360) with n-hexane as the eluent, followed by recrystallization from n-hexane.
-
cis-1,3-Diphenylpropene: Prepared by the photosensitized isomerization of the trans isomer. A solution of trans-1,3-diphenylpropene in a solvent like benzene (B151609) with a sensitizer (B1316253) (e.g., acetophenone) is irradiated. The cis isomer is then isolated and purified using gas chromatography.
Photolysis Procedure
-
Solution Preparation: Prepare dilute solutions (e.g., ~3 x 10⁻⁴ M) of the purified cis- or trans-1,3-diphenylpropene in a photochemically inert solvent such as cyclohexane.
-
Photolysis Setup: Use a low-pressure mercury arc lamp as the light source, which provides monochromatic radiation at 2537 Å. The reaction is carried out in a quartz cell maintained at a constant temperature (e.g., 25°C) using a water bath.
-
Actinometry: Determine the light intensity of the source using a chemical actinometer, such as potassium ferrioxalate, to accurately calculate quantum yields.
-
Irradiation and Sampling: Irradiate the solution while stirring. At specific time intervals, withdraw aliquots for analysis. It is crucial to keep the total conversion of the starting material low (e.g., less than 10%) to ensure the accuracy of the primary quantum yield calculations.
-
Product Analysis: Analyze the composition of the reaction mixture at each time point using gas chromatography (GC). A non-polar stationary phase (e.g., SE-30) is suitable for separating the cis and trans isomers of this compound and the 1,2-diphenylcyclopropane product.
-
Data Analysis: Plot the concentration of the products as a function of the total number of photons absorbed by the system. The initial slope of these plots is used to determine the primary quantum yield (Φ) for the formation of each product.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the kinetic analysis of this compound photoisomerization.
Proposed Signaling Pathway
Caption: Proposed mechanism for this compound photoisomerization and side reactions.
evaluating the stereoselectivity of different synthetic routes to 1,3-diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of a molecule is paramount in determining its biological activity and pharmacological profile. In the synthesis of 1,3-diphenylpropene, a structural motif present in various biologically active compounds, achieving high stereoselectivity is a critical objective. This guide provides a comparative analysis of different synthetic routes to this compound, with a focus on their stereochemical outcomes. Experimental data is presented to support the comparison, and detailed methodologies for key reactions are provided.
Comparison of Synthetic Routes
The choice of synthetic method plays a crucial role in directing the stereochemical outcome of the reaction, leading to either the (E)- or (Z)-isomer of this compound. The following table summarizes the stereoselectivity of several common olefination reactions.
| Synthetic Route | Predominant Isomer | E/Z Ratio | Notes |
| Heck Reaction | (E)-isomer | High E-selectivity | Generally provides the thermodynamically more stable (E)-isomer.[1] |
| Wittig Reaction (Unstabilized Ylide) | (Z)-isomer | Varies | Stereoselectivity is sensitive to reaction conditions and the nature of the reactants. |
| Wittig Reaction (Stabilized Ylide) | (E)-isomer | High E-selectivity (e.g., 95.5:4.5 to 99.8:0.2) | The use of stabilized ylides strongly favors the formation of the (E)-alkene.[2] |
| Still-Gennari Olefination | (Z)-isomer | High Z-selectivity (e.g., 15.5:1) | A modification of the Horner-Wadsworth-Emmons reaction designed for high (Z)-selectivity. |
| Julia-Kocienski Olefination | (E)-isomer | Good E-selectivity | Known for providing the (E)-alkene with high selectivity.[3][4] |
| McMurry Reaction | Mixture of isomers | Not highly selective | This reductive coupling of two carbonyls is not generally considered a stereoselective method for producing a specific isomer of this compound.[5][6] |
Experimental Protocols
Detailed experimental procedures for the stereoselective synthesis of this compound and its analogs are provided below. These protocols are based on established literature methods and can be adapted for specific research needs.
Heck Reaction for (E)-1,3-Diarylpropene
This protocol describes a general procedure for the palladium-catalyzed Heck reaction to synthesize (E)-1,3-diarylpropenes.[1]
Materials:
-
Substituted iodobenzene (B50100) derivative
-
Allylbenzene (B44316) derivative (e.g., estragole (B85927) or eugenol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
In a dry three-necked flask equipped with a thermometer and a condenser, dissolve the N-(2-iodophenyl) amide (1.00 equiv.) in dry DMF (4.0 mL per mmol of substrate).
-
Heat the solution to 120 °C and stir for 20 minutes under a nitrogen atmosphere.
-
Add palladium(II) acetate (1.00% equiv.), triethylamine (3.50–5.00 equiv.), and the allylbenzene derivative (1.50 equiv.).
-
Maintain the reaction at 120 °C and monitor its progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous NH₄Cl solution and extract the mixture with EtOAc.
-
Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the E/Z ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the product by column chromatography on silica (B1680970) gel.
Wittig Reaction for (E)- or (Z)-1,3-Diphenylpropene
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. An unstabilized ylide, such as that derived from benzyltriphenylphosphonium (B107652) chloride, typically favors the (Z)-isomer, while a stabilized ylide favors the (E)-isomer.
Aqueous One-Pot Protocol for (E)-Stilbene Derivatives (using a stabilized ylide): [2]
Materials:
-
Methyl bromoacetate (B1195939)
-
Triphenylphosphine (B44618) (PPh₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1.0 M Sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a test tube, add freshly ground triphenylphosphine (1.4 equiv.) and 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.
-
Add methyl bromoacetate (1.6 equiv.) followed by benzaldehyde (1.0 equiv.).
-
Stir the reaction mixture vigorously for 1 hour at room temperature.
-
Quench the reaction with 40 drops of 1.0 M H₂SO₄ (aq).
-
Extract the mixture with diethyl ether, dry the organic layer with MgSO₄, and concentrate in vacuo.
-
Purify the crude product using column chromatography.
Still-Gennari Olefination for (Z)-1,3-Diphenylpropene Analog
This protocol provides a method for the highly (Z)-selective synthesis of an alkene, based on the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.
Materials:
-
p-Tolualdehyde
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve p-tolualdehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in dry THF (5 mL) and cool to -78 °C.
-
In a separate flask, dissolve potassium tert-butoxide (2.1 mmol) in dry THF (5 mL).
-
Add the potassium tert-butoxide solution dropwise to the aldehyde/phosphonate solution at -78 °C.
-
Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with 2 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the product with a high (Z)-selectivity.
Julia-Kocienski Olefination for (E)-1,3-Diphenylpropene
The Julia-Kocienski olefination is a reliable method for the synthesis of (E)-alkenes.[3][4]
Materials:
-
Benzaldehyde
-
Benzyl (B1604629) 1-phenyl-1H-tetrazol-5-yl sulfone
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve benzyl 1-phenyl-1H-tetrazol-5-yl sulfone in anhydrous THF.
-
Cool the solution to -78 °C and add a solution of KHMDS in THF dropwise.
-
Stir the resulting anion solution for 30 minutes at -78 °C.
-
Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Evaluation Workflow
The following diagram illustrates a general workflow for evaluating the stereoselectivity of a synthetic route to this compound.
Caption: A flowchart outlining the key steps in the synthesis, analysis, and evaluation of stereoselective routes to this compound.
This guide provides a foundational understanding of the stereochemical control in the synthesis of this compound. Researchers should consider the desired stereoisomer, required purity, and scalability when selecting the most appropriate synthetic route. Further optimization of the presented protocols may be necessary to achieve the desired outcomes for specific applications.
References
- 1. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciepub.com [sciepub.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,3-Diphenylpropene: A Guide for Laboratory Professionals
Researchers and scientists handling 1,3-diphenylpropene must adhere to rigorous disposal protocols to ensure both laboratory safety and environmental protection. As a chemical compound utilized in various research and development applications, its disposal is governed by federal, state, and local regulations for hazardous waste. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring compliance and responsible laboratory practice.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1] Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal and should include safety goggles or a face shield, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[1]
Core Disposal Procedures
The disposal of this compound should be managed as hazardous waste. The following steps outline the necessary procedures for its collection and removal from the laboratory.
Step 1: Waste Segregation
To prevent dangerous reactions, this compound waste must be segregated from other chemical waste streams.[2][3][4] It is crucial to avoid mixing it with incompatible materials. Specifically, keep it separate from oxidizers and acids.[4]
Step 2: Container Selection and Management
Proper containment is a critical aspect of safe disposal.
-
Container Choice : Utilize a chemically compatible and leak-proof container, preferably made of plastic.[5][6] If the original container is in good condition with a secure cap, it can be used.[1][6] Do not use metal containers for corrosive wastes or glass for hydrofluoric acid-containing waste.[6]
-
Container Condition : Ensure the container is in good condition, free from leaks or cracks.[6][7] The exterior of the container must be clean and free of chemical residue.[8]
-
Filling Level : Do not fill waste containers beyond 90% of their capacity to allow for expansion.[8]
-
Closure : Keep the waste container tightly closed at all times, except when adding waste.[6][7][8][9]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
The container must be clearly labeled with the words "Hazardous Waste."[1][6]
-
The full chemical name, "this compound," must be on the label.[1]
-
Indicate the accumulation start date.[1]
-
List all chemical constituents and their concentrations or percentages.[4][6]
Step 4: Accumulation and Storage
Waste must be accumulated and stored safely within the laboratory.
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within the lab.[1]
-
Secondary Containment : All hazardous waste containers must be stored in secondary containment, such as a spill tray, to contain any potential leaks.[7][9]
-
Storage Limits : Laboratories are generally limited to accumulating a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste at any given time.[5][9]
Step 5: Arranging for Disposal
Once the container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[5] Do not transport hazardous waste outside of your laboratory.[9]
Environmental Hazards and Disposal Considerations
While a specific Safety Data Sheet (SDS) for this compound was not found, an SDS for the related compound 1,3-diphenylpropane (B92013) indicates it is very toxic to aquatic life with long-lasting effects.[10][11] Therefore, it is crucial to prevent the release of this compound into the environment. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [7][9] All spill cleanup materials must also be managed as hazardous waste.[7][9]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for hazardous waste accumulation.
| Parameter | Guideline |
| Maximum Container Fill Level | 90% of capacity[8] |
| Maximum Hazardous Waste Accumulation | 55 gallons[5][9] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart[5][9] |
| Laboratory Waste Accumulation Time Limit | Up to 9 months (check local regulations)[7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. danielshealth.com [danielshealth.com]
- 4. nswai.org [nswai.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. ethz.ch [ethz.ch]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. echemi.com [echemi.com]
- 11. 1,3-Diphenylpropane | C15H16 | CID 14125 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1,3-Diphenylpropene
Essential Safety and Handling Guide for 1,3-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 5209-18-7). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
I. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₁₄ |
| Molecular Weight | 194.27 g/mol [1] |
| Appearance | Colorless Liquid |
| Boiling Point | 158 - 159 °C / 316.4 - 318.2 °F |
| Synonyms | trans-β-benzylstyrene, [(1E)-1-propene-1,3-diyl]dibenzene, (E)-(3-phenyl-1-propen-1-yl)benzene |
II. Personal Protective Equipment (PPE)
While some safety data sheets do not classify this compound as a hazardous substance, it is prudent to handle it with a high degree of caution. A comprehensive PPE strategy is the first line of defense against potential exposure.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield used in combination with safety glasses. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against splashes and direct contact with the eyes. |
| Hand Protection | Viton/Fluoroelastomer (FKM) or Laminate Film (e.g., SilverShield®/Norfoil®) gloves are recommended. Butyl and nitrile gloves are not recommended due to poor resistance to aromatic hydrocarbons.[2][3] | Provides robust protection against aromatic solvents.[3] Always inspect gloves for integrity before use and dispose of them properly after handling. |
| Body Protection | A standard laboratory coat or chemical-resistant apron. For larger quantities or splash potential, chemical-resistant coveralls are advised. | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[4] If vapors are generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes inhalation exposure. |
III. Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and environmental impact.
A. Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.
-
Safe Handling Practices :
-
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Protect from moisture.[4]
-
B. Emergency Procedures
-
Spill Response :
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[5]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[5]
-
-
First Aid :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4][5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
C. Disposal Plan
-
Waste Identification : this compound and any contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous chemical waste.
-
Containerization : Collect waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams.[6]
-
Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems or the environment.[5] All disposal activities must be in strict accordance with local, state, and federal regulations.[4][6]
IV. Experimental Workflow and Logic Diagram
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
